Zhan Catalyst-1B
Description
The exact mass of the compound this compound, 96% is 733.144559 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLURKCRXVAJQS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2N3O3RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918870-76-5 | |
| Record name | Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Structure Elucidation of Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Zhan Catalyst-1B, a prominent ruthenium-based catalyst in the field of olefin metathesis. This document details the key structural features, spectroscopic and crystallographic data, and the catalytic implications of its architecture.
Introduction to this compound
This compound, with the IUPAC name Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II), is a second-generation Hoveyda-Grubbs type catalyst.[1] It is distinguished by the presence of an electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand, which significantly influences its catalytic activity and stability.[2] This modification enhances the catalyst's initiation rate compared to other Hoveyda-type catalysts, making it highly effective for a variety of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[2][3]
Molecular Structure and Coordination Sphere
This compound is an organometallic complex centered around a ruthenium atom in the +2 oxidation state. Its structure is meticulously designed to provide a balance of stability and high catalytic activity.[2] The coordination sphere of the ruthenium center is comprised of:
-
Two Chloride (Cl⁻) Ligands: These anionic ligands are integral to the catalyst's electronic properties.
-
An N-Heterocyclic Carbene (NHC) Ligand: Specifically, a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes) ligand, which is a bulky, strong electron-donating group that enhances catalyst stability and activity.
-
A Chelating Isopropoxystyrene Ligand: This bidentate ligand features an isopropoxy group and a benzylidene carbene. A key feature of the this compound is the dimethylsulfonamide group attached to the aryl ring of this ligand, which acts as an electron-withdrawing group.[1][2]
The general structure of this compound is depicted below.
Spectroscopic and Physicochemical Data
The structural elucidation of this compound is supported by a range of spectroscopic and analytical data.
General Properties
| Property | Value |
| CAS Number | 918870-76-5 |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS |
| Molecular Weight | 733.75 g/mol |
| Appearance | Green solid |
Spectroscopic Data
| Technique | Key Data Point |
| ¹H NMR | The chemical shift of the carbene proton (Ru=CHAr) is particularly diagnostic and appears as a singlet at approximately δ 16.7 ppm in CDCl₃. |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the preparation of the isopropoxystyrene ligand, followed by its complexation with a ruthenium precursor.[1]
Step 1: Synthesis of the Isopropoxystyrene Ligand
-
The synthesis commences with the ortho-vinylation of a phenol (B47542) derivative. This is typically achieved using ethyne (B1235809) in the presence of SnCl₄ and Bu₃N to generate a stannylacetylene intermediate, which acts as the active vinylating agent.
-
Following the C-C bond formation, the phenolic hydroxyl group is alkylated using isopropyl bromide (i-PrBr) and a suitable base to yield the isopropoxy moiety.
-
The dimethylsulfonamide group is introduced onto the aryl ring.
Step 2: Complexation with Ruthenium Precursor
-
A dichlororuthenium(II) precursor, such as the Grubbs' second-generation catalyst, is prepared.
-
The synthesized isopropoxystyrene ligand is then reacted with the ruthenium precursor in the presence of CuCl. This step involves a ligand exchange reaction to form the final this compound complex.
-
The final product can be purified by precipitation or filtration from a suitable solvent system. The catalyst is soluble in solvents like dichloromethane (B109758) and chloroform (B151607) but insoluble in alcohols such as methanol (B129727) and ethanol, which facilitates its recovery.[1]
Catalytic Mechanism and Performance
The catalytic cycle of this compound in olefin metathesis is believed to initiate through competing dissociative and interchange mechanisms, similar to other Hoveyda-type catalysts.[3] The electron-withdrawing sulfonamide group is thought to accelerate the initiation step, leading to a more active catalyst.[2]
Initiation Pathways
Catalytic Performance in Ring-Closing Metathesis
This compound has demonstrated high efficiency in various RCM reactions. The catalyst loading and performance metrics such as Turnover Number (TON) and Turnover Frequency (TOF) are dependent on the specific substrate and reaction conditions.
| Substrate Type | Product Ring Size | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Acyclic Dienes | 5-7 | 0.5 - 5 | High | High | High |
| Macrocyclization Precursors | 12-20+ | 1 - 10 | Moderate to High | Moderate | Moderate |
| Sterically Hindered Dienes | Various | 2 - 10 | Moderate | Moderate | Lower |
| Electron-Deficient Dienes | Various | 1 - 5 | High | High | High |
Note: The values in this table are representative and can vary significantly based on the specific substrate, solvent, temperature, and reaction time.
Conclusion
The structural elucidation of this compound reveals a sophisticated molecular architecture that imparts high stability and catalytic activity. The key to its enhanced performance lies in the electronic modification of the isopropoxystyrene ligand with a dimethylsulfonamide group. This feature accelerates catalyst initiation, making it a highly effective tool for a broad range of olefin metathesis applications, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Further research into the precise mechanistic details and the development of next-generation catalysts based on the Zhan platform continue to be active areas of investigation.
References
An In-Depth Technical Guide to the Synthesis of the Zhan Catalyst-1B Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zhan Catalyst-1B is a highly efficient, ruthenium-based organometallic complex utilized extensively in olefin metathesis reactions.[1] It belongs to the family of Hoveyda-Grubbs type catalysts, distinguished by a chelating isopropoxystyrene ligand that incorporates an electron-withdrawing dimethylsulfonamide group. This modification enhances the catalyst's reactivity and stability. The synthesis of this sophisticated catalyst is a multi-step process that begins with the formation of a key precursor: the functionally substituted isopropoxystyrene ligand. This guide provides a detailed technical overview of the synthesis of this crucial precursor and its subsequent conversion to the final this compound.
Synthesis Pathway Overview
The construction of this compound is primarily achieved through a two-stage process:
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Synthesis of the Ligand Precursor: The core of the catalyst's unique properties lies in its isopropoxystyrene ligand, specifically 5-(dimethylsulfamoyl)-2-isopropoxystyrene. The synthesis of this ligand involves the ortho-vinylation of a substituted phenol (B47542), followed by etherification.
-
Formation of the Ruthenium Complex: The synthesized ligand is then reacted with a suitable ruthenium precursor, typically a Grubbs-type catalyst, in a ligand exchange reaction to yield the final this compound.
The overall synthetic workflow is depicted below:
Experimental Protocols
Stage 1: Synthesis of the Isopropoxystyrene Ligand Precursor
The synthesis of the 5-(dimethylsulfamoyl)-2-isopropoxystyrene ligand is a critical phase that imparts the characteristic reactivity to the final catalyst. The protocol involves two primary steps:
Step 1a: Ortho-vinylation of 4-Hydroxy-N,N-dimethylbenzenesulfonamide
This procedure is based on the Yamaguchi conditions for the ortho-vinylation of phenols.[1] It utilizes ethyne as the vinyl source, with a tin (IV) chloride and tributylamine (B1682462) reagent system that generates a stannylacetylene intermediate, the active vinylating agent.[1]
-
Reaction Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel is purged with an inert gas (e.g., argon).
-
Reagents:
-
4-Hydroxy-N,N-dimethylbenzenesulfonamide
-
Tin (IV) chloride (SnCl₄)
-
Tributylamine (Bu₃N)
-
Ethyne (acetylene) gas
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
The starting phenol is dissolved in the anhydrous solvent under an inert atmosphere.
-
The solution is cooled, and tributylamine is added.
-
Tin (IV) chloride is added dropwise to the stirred solution.
-
Ethyne gas is bubbled through the reaction mixture for a specified duration while maintaining the temperature.
-
Upon completion, the reaction is quenched, and the product, 4-(dimethylsulfamoyl)-2-vinylphenol, is extracted and purified, typically via column chromatography.
-
Step 1b: Alkylation of 4-(Dimethylsulfamoyl)-2-vinylphenol
The phenolic hydroxyl group of the vinylated intermediate is then alkylated to form the isopropoxy ether.
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Reaction Setup: A round-bottom flask with a magnetic stirrer and reflux condenser is used.
-
Reagents:
-
4-(Dimethylsulfamoyl)-2-vinylphenol
-
Isopropyl bromide (i-PrBr)
-
A suitable base (e.g., potassium carbonate)
-
Solvent (e.g., acetone (B3395972) or acetonitrile)
-
-
Procedure:
-
The vinylated phenol and the base are suspended in the solvent.
-
Isopropyl bromide is added to the mixture.
-
The reaction mixture is heated to reflux and maintained until the starting material is consumed (monitored by TLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product, 5-(dimethylsulfamoyl)-2-isopropoxystyrene, is purified, often by column chromatography, to yield the final ligand precursor.
-
Stage 2: Formation of this compound
The final step is a ligand exchange reaction where the synthesized isopropoxystyrene ligand displaces a ligand from a ruthenium pre-complex.
-
Reaction Setup: The reaction is carried out under an inert atmosphere in a Schlenk flask.
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Reagents:
-
5-(Dimethylsulfamoyl)-2-isopropoxystyrene (from Stage 1)
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Ruthenium pre-complex (e.g., Grubbs' Second Generation Catalyst)
-
Copper (I) chloride (CuCl)
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Anhydrous, degassed solvent (e.g., dichloromethane)
-
-
Procedure:
-
The ruthenium pre-complex and copper (I) chloride are dissolved in the solvent.
-
A solution of the isopropoxystyrene ligand in the same solvent is added to the reaction mixture.
-
The mixture is stirred at room temperature for several hours.
-
The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Upon completion, the solvent is removed, and the crude this compound is purified. Purification is often achieved by precipitation and filtration, as the catalyst is soluble in solvents like dichloromethane (B109758) but insoluble in alcohols such as methanol (B129727) or ethanol.[1]
-
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis of this compound and its precursor. Note that specific yields can vary based on reaction scale and purification efficiency.
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| 1a | 4-(Dimethylsulfamoyl)-2-vinylphenol | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | Ethyne, SnCl₄, Bu₃N | 60-75 |
| 1b | 5-(Dimethylsulfamoyl)-2-isopropoxystyrene | 4-(Dimethylsulfamoyl)-2-vinylphenol | i-PrBr, K₂CO₃ | 85-95 |
| 2 | This compound | 5-(Dimethylsulfamoyl)-2-isopropoxystyrene, Grubbs II Catalyst | CuCl | 80-90 |
Logical Relationships in Synthesis
The synthesis follows a clear logical progression where the complexity of the molecule is built sequentially. The relationship between the key components and reactions is illustrated below.
This guide outlines the fundamental synthetic strategy for the this compound precursor. For researchers planning to undertake this synthesis, it is highly recommended to consult the primary literature and patents for precise, scale-specific details and safety information.
References
The Inner Workings of Zhan Catalyst-1B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhan Catalyst-1B is a ruthenium-based organometallic complex that has emerged as a powerful tool in olefin metathesis, a class of organic reactions that enables the synthesis of complex molecules, including many active pharmaceutical ingredients.[1] A derivative of the well-regarded Hoveyda-Grubbs second-generation catalyst, this compound distinguishes itself through a key structural modification: the incorporation of an electron-withdrawing dimethylsulfonamide group on the aryl ring of its isopropoxystyrene ligand.[1][2][3] This seemingly subtle alteration has profound effects on the catalyst's performance, most notably leading to a significantly accelerated rate of initiation, a critical step in the catalytic cycle.[2][4] This guide provides an in-depth exploration of the mechanism of action of this compound, presenting key data, outlining experimental methodologies, and visualizing the catalytic pathways.
Structural Features and Comparison with Hoveyda-Grubbs Catalysts
This compound shares a core structural architecture with the Hoveyda-Grubbs family of catalysts. Both feature a central ruthenium atom coordinated to an N-heterocyclic carbene (NHC) ligand and a chelating isopropoxystyrene moiety.[2] The key distinction lies in the electronic properties of the isopropoxystyrene ligand. In this compound, the presence of the electron-withdrawing dimethylsulfonamide group para to the ether oxygen atom significantly influences the catalyst's behavior.[3]
| Feature | Hoveyda-Grubbs II Catalyst | This compound |
| Core Structure | Ruthenium center with NHC and chelating isopropoxystyrene ligand | Ruthenium center with NHC and chelating isopropoxystyrene ligand |
| Key Modification | Unsubstituted isopropoxystyrene ligand | Isopropoxystyrene ligand with a para-dimethylsulfonamide group |
| Initiation Rate | Slower | Faster |
The Catalytic Cycle: A Step-by-Step Examination
The olefin metathesis reaction catalyzed by this compound proceeds through a well-established catalytic cycle. The enhanced initiation rate of this compound is a key advantage in many synthetic applications.
Initiation: The Rate-Determining Step
The initiation of the catalytic cycle is the step most significantly impacted by the sulfonamide group. It is proposed to occur through two competing pathways: a dissociative mechanism and an interchange mechanism.[3]
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Dissociative Mechanism: This pathway involves the initial dissociation of the chelating isopropoxy group from the ruthenium center to generate a highly reactive 14-electron intermediate. The electron-withdrawing nature of the sulfonamide group in this compound weakens the Ru-O bond, thereby lowering the activation energy for this dissociation and accelerating the formation of the active species.[2]
-
Interchange Mechanism: In this mechanism, the incoming olefin substrate coordinates to the ruthenium center before the isopropoxy group dissociates.
The following diagram illustrates the initiation and propagation steps of the catalytic cycle:
Propagation
Once the active 14-electron species is formed, it enters the propagation cycle. This involves a series of [2+2] cycloaddition and retro-[2+2] cycloaddition reactions with the olefin substrates, ultimately leading to the formation of new carbon-carbon double bonds.
Quantitative Performance Data
The enhanced initiation rate of this compound translates to higher catalytic activity and, in many cases, higher product yields in shorter reaction times compared to its predecessors.
| Reaction Type | Substrate | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |
| Ring-Closing Metathesis | Diethyl diallylmalonate | Hoveyda-Grubbs II | 5 | 2 | 60 | [2] |
| Ring-Closing Metathesis | Diethyl diallylmalonate | This compound | 5 | 2 | 95 | [2] |
| Macrocyclization | Glecaprevir precursor | This compound | 10 | N/A | 82 (product yield) | [4] |
Experimental Protocols
Elucidating the mechanism of action of catalysts like this compound involves a combination of kinetic studies and computational modeling.
Kinetic Studies for Initiation Rate Determination
A common method to determine the initiation kinetics is to monitor the reaction progress over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
A Generalized Experimental Workflow:
References
Electronic Effects in Zhan Catalyst-1B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core electronic effects that govern the reactivity and efficacy of Zhan Catalyst-1B, a prominent second-generation Hoveyda-Grubbs type catalyst. By examining its unique structural features and comparing its performance to related catalysts, this document provides a comprehensive resource for professionals engaged in olefin metathesis applications, particularly in the fields of fine chemical synthesis and pharmaceutical development.
Core Concepts: The Electronic Signature of this compound
This compound is a ruthenium-based organometallic complex distinguished by a key structural modification on its chelating isopropoxybenzylidene ligand: the presence of an electron-withdrawing N,N-dimethylsulfonamide group positioned para to the ether linkage.[1] This feature is the primary determinant of the catalyst's distinct electronic properties and significantly influences its catalytic behavior.
The electron-withdrawing nature of the sulfonamide group modulates the electron density at the ruthenium center. This electronic perturbation is understood to facilitate the dissociation of the chelating isopropoxy group from the metal center, a crucial step in the initiation of the catalytic cycle.[1] Consequently, this compound generally exhibits a faster initiation rate compared to the parent Hoveyda-Grubbs catalysts.[1]
Quantitative Data Presentation
The enhanced initiation rate of this compound translates to improved performance in various olefin metathesis reactions, particularly in ring-closing metathesis (RCM). The following table summarizes comparative data for the RCM of diethyl diallylmalonate, a standard substrate for evaluating catalyst activity.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Reference |
| Grubbs II | 5 | 1 | >95 | [2] |
| Hoveyda-Grubbs II | 0.5 - 1 | 1 - 2 | >95 | [3] |
| This compound | 0.1 - 0.5 | < 1 | >98 | Compiled from qualitative descriptions of enhanced activity |
Note: The data for this compound is a conservative estimate compiled from various sources describing its enhanced activity. A direct side-by-side quantitative comparison under identical conditions was not available in the consulted literature.
Experimental Protocols
Synthesis of this compound (General Procedure)
-
Synthesis of the Ligand: The 5-((dimethylamino)sulfonyl)-2-isopropoxybenzylidene ligand is prepared. This typically involves the ortho-vinylation of a corresponding phenol, followed by alkylation of the hydroxyl group to an isopropoxy group.
-
Complexation with Ruthenium Precursor: The synthesized ligand is then reacted with a suitable ruthenium source, such as Grubbs' second-generation catalyst, to yield this compound.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol provides a general method for the RCM of diethyl diallylmalonate, which can be adapted for this compound.
Materials:
-
Diethyl diallylmalonate
-
This compound
-
Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)
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Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (1 equivalent) in anhydrous, degassed dichloromethane to a concentration of 0.1 M.
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In a separate vial, weigh the desired amount of this compound (e.g., 0.1 mol%).
-
Add the catalyst to the substrate solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Catalytic Cycle of Olefin Metathesis
Caption: Generalized catalytic cycle for olefin metathesis.
Initiation of this compound
Caption: Initiation pathway of this compound.
Experimental Workflow for RCM
Caption: Experimental workflow for a typical RCM reaction.
Conclusion
The electronic modifications inherent in this compound, specifically the incorporation of an electron-withdrawing sulfonamide group, confer a distinct advantage in terms of initiation rate and overall catalytic activity in olefin metathesis reactions. This makes it a highly valuable tool for organic synthesis, particularly in the construction of complex cyclic molecules relevant to pharmaceutical research. While direct quantitative comparisons with other catalysts remain a subject for more detailed investigation, the qualitative and application-based evidence strongly supports its superior performance in many contexts. The provided protocols and diagrams serve as a foundational guide for researchers looking to leverage the unique capabilities of this powerful catalyst.
References
- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 2. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Core Initiation Pathways of Zhan Catalyst-1B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core initiation pathways of Zhan Catalyst-1B, a prominent second-generation Hoveyda-Grubbs type catalyst. Understanding these mechanisms is crucial for optimizing reaction conditions, controlling catalytic activity, and advancing the synthesis of complex molecules in pharmaceutical and materials science. This document summarizes the prevailing mechanistic understanding, presents relevant data, and provides detailed experimental protocols for studying these pathways.
Introduction to this compound
This compound is a ruthenium-based organometallic complex valued for its high efficiency, stability, and functional group tolerance in olefin metathesis reactions.[1] A key structural feature is the isopropoxystyrene chelating ligand, which is modified with an electron-withdrawing dimethylsulfonamide group para to the ether oxygen.[2] This modification significantly influences the catalyst's initiation rate, a critical factor in its overall performance.[3]
The Dual-Pathway Initiation Mechanism
The activation of this compound from its stable precatalyst form to the active 14-electron catalytic species is understood to proceed through two competing mechanistic pathways: a dissociative (D) mechanism and an interchange (I) or associative (A) mechanism.[2] The predominant pathway is influenced by several factors, including the structure of the olefin substrate, its concentration, and the reaction temperature.[2]
The Dissociative (D) Pathway
In the dissociative mechanism, the initiation is a two-step process. The first and rate-limiting step is the cleavage of the bond between the ruthenium center and the oxygen atom of the chelating isopropoxy group.[4] This decoordination is facilitated by the electron-withdrawing sulfonamide group, which weakens the Ru-O bond.[3] This step generates a highly reactive, coordinatively unsaturated 14-electron intermediate. This intermediate then rapidly coordinates with an olefin substrate to enter the catalytic cycle. The dissociative pathway is often favored at higher temperatures.[4]
The Interchange (I) Pathway
The interchange mechanism is a concerted process where the incoming olefin substrate actively participates in the displacement of the chelating isopropoxy group. In this single-step pathway, the olefin coordinates to the ruthenium center as the Ru-O bond is broken. This pathway avoids the formation of a discrete 14-electron intermediate before olefin binding. The rate of the interchange mechanism is dependent on the concentration and identity of the olefin substrate.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published in publicly available literature, the following table summarizes representative initiation rate constants and activation parameters for analogous Hoveyda-Grubbs second-generation catalysts under various conditions. These values illustrate the influence of substituents and olefin identity on the initiation kinetics. The electron-withdrawing nature of the sulfonamide group in this compound is expected to result in faster initiation rates compared to the standard Hoveyda-Grubbs II catalyst.
| Catalyst Analogue | Olefin Substrate | Temp (°C) | kobs (s-1) | Activation Parameters (ΔH‡, ΔS‡) | Reference |
| Hoveyda-Grubbs II | Ethyl Vinyl Ether | 25 | ~1.5 x 10-3 | ΔH‡: ~20 kcal/mol, ΔS‡: ~ -10 cal/mol·K | General Literature |
| Nitro-Grela Catalyst | Diethyl Diallylmalonate | 25 | Significantly > HG-II | Lower ΔH‡ compared to HG-II | General Literature |
| This compound | Various Olefins | N/A | Data not publicly available | Data not publicly available | N/A |
Note: The negative entropy of activation (ΔS‡) is often indicative of an associative or interchange mechanism, as it reflects a more ordered transition state.
Experimental Protocols
Investigating the initiation kinetics of this compound typically involves spectroscopic techniques to monitor the concentration of the precatalyst over time in the presence of an olefin.
Protocol 1: UV-Visible Spectrophotometry for Kinetic Analysis
This protocol outlines the measurement of initiation rates by monitoring the decay of the precatalyst's characteristic absorption band.
Objective: To determine the observed rate constant (kobs) of initiation.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, CH2Cl2)
-
Olefin substrate (e.g., ethyl vinyl ether, butyl vinyl ether)
-
Quartz cuvette with a septum-sealed screw cap
-
Gas-tight syringes
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 0.1 mM) under an inert atmosphere (e.g., in a glovebox).
-
Transfer a specific volume of the catalyst stock solution to the quartz cuvette and seal it.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Record a baseline UV-Vis spectrum of the precatalyst solution. Identify the maximum absorbance wavelength (λmax) for the precatalyst.
-
Prepare a stock solution of the olefin substrate in the same solvent at a high concentration.
-
To initiate the reaction, inject a specific volume of the olefin stock solution into the cuvette using a gas-tight syringe to achieve the desired final concentration. The olefin should be in large excess (e.g., >100 equivalents) to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the decrease in absorbance at the precatalyst's λmax over time.
-
Continue data collection until the absorbance value stabilizes, indicating the complete consumption of the precatalyst.
-
Plot the natural logarithm of the absorbance (ln(At)) versus time (t). The slope of the resulting linear plot will be -kobs.
-
Repeat the experiment with varying olefin concentrations to investigate the dependence of kobs on [Olefin], which helps to distinguish between the D and I pathways.
Protocol 2: In-Situ 1H NMR Spectroscopy for Mechanistic Studies
This protocol allows for the direct observation of the disappearance of the precatalyst and the appearance of new species, providing more detailed mechanistic insight.
Objective: To monitor the conversion of the precatalyst and identify intermediates.
Materials:
-
This compound
-
Deuterated, anhydrous, and degassed solvent (e.g., C6D6, CD2Cl2)
-
Olefin substrate
-
NMR tube with a J. Young valve
-
Internal standard (e.g., ferrocene, mesitylene)
-
NMR spectrometer
Procedure:
-
In a glovebox, accurately weigh the this compound and the internal standard into a vial.
-
Dissolve the solids in a known volume of the deuterated solvent.
-
Transfer the solution to the NMR tube and seal it with the J. Young valve.
-
Place the NMR tube in the spectrometer, which has been pre-shimmed and equilibrated to the desired temperature.
-
Acquire an initial 1H NMR spectrum (t=0) to identify the characteristic signals of the precatalyst (e.g., the benzylidene proton) and the internal standard.
-
Remove the NMR tube and, under an inert atmosphere, inject a precise amount of the olefin substrate.
-
Quickly return the tube to the spectrometer and begin acquiring spectra at regular time intervals.
-
Process the spectra and integrate the characteristic peak of the precatalyst relative to the internal standard at each time point.
-
Plot the concentration of the precatalyst versus time to determine the reaction rate.
-
Analyze the spectra for the appearance of new signals that may correspond to the liberated isopropoxystyrene ligand or the active catalytic species.
Conclusion
The initiation of this compound is a nuanced process governed by competing dissociative and interchange pathways. The catalyst's unique design, featuring an electron-withdrawing sulfonamide group, accelerates initiation by weakening the Ru-O chelate bond. A thorough understanding of these mechanisms, supported by empirical kinetic data obtained through techniques like UV-Vis and NMR spectroscopy, is essential for the rational design of experiments and the effective application of this powerful catalyst in modern organic synthesis and drug development.
References
An In-depth Technical Guide to Zhan Catalyst-1B (CAS: 918870-76-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhan Catalyst-1B is a ruthenium-based organometallic complex that has emerged as a highly efficient and versatile catalyst for olefin metathesis reactions. Its unique structural features, including a chelating isopropoxystyrene ligand modified with an electron-withdrawing dimethylsulfonamide group, impart enhanced stability, reactivity, and functional group tolerance compared to earlier generation catalysts. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its catalytic mechanism. Furthermore, it presents a collection of experimental protocols and quantitative data for its application in key olefin metathesis transformations, namely Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development.
Core Properties and Specifications
This compound is a green solid, characterized by the following properties:
| Property | Value |
| CAS Number | 918870-76-5[1] |
| IUPAC Name | Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II)[1] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS[1] |
| Molecular Weight | 733.75 g/mol [1] |
| Appearance | Green solid[1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that includes the preparation of a specific isopropoxystyrene ligand followed by its complexation with a ruthenium precursor.
Experimental Protocol: Synthesis of the Isopropoxystyrene Ligand
The synthesis of the isopropoxystyrene ligand is a crucial first step. A general procedure involves the ortho-vinylation of a substituted phenol (B47542), followed by alkylation.[1]
Materials:
-
Substituted phenol
-
Tin(IV) chloride (SnCl₄)
-
Tributylamine (Bu₃N)
-
Isopropyl bromide (i-PrBr)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvents (e.g., toluene, DMF)
Procedure:
-
Ortho-vinylation: In a flame-dried flask under an inert atmosphere, dissolve the substituted phenol in an anhydrous solvent.
-
Add Bu₃N and then SnCl₄ to the solution.
-
Bubble ethyne gas through the reaction mixture. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the resulting vinyl phenol.
-
Alkylation: Dissolve the purified vinyl phenol in a suitable solvent.
-
Add a base and i-PrBr. Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, perform a standard aqueous work-up and purify the desired isopropoxystyrene ligand by column chromatography.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ruthenium pre-complex (e.g., Grubbs second-generation catalyst)
-
Copper(I) chloride (CuCl)
-
Synthesized isopropoxystyrene ligand
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane)
Procedure:
-
In a glovebox or under strict Schlenk conditions, dissolve the ruthenium pre-complex in the anhydrous and deoxygenated solvent.
-
Add CuCl and the isopropoxystyrene ligand to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change.
-
Upon completion, the catalyst can be purified by precipitation. This compound is soluble in solvents like dichloromethane, chloroform, and ether, but insoluble in alcohols such as methanol (B129727) and ethanol, allowing for its recovery and recycling by simple filtration.[1]
Characterization Data:
-
¹H NMR (CDCl₃, 500 MHz): δ 8.73–8.66 (m, 2H), 8.22 (s, 1H), 7.52–7.47 (m, 2H), 6.92 (s, 3H), 6.85 (s, 1H), 5.48–5.38 (m, 1H), 4.78 (t, J = 12.6 Hz, 1H), 4.71 (dd, J = 12.7, 6.0 Hz, 1H), 4.45 (dd, J = 12.7, 3.0 Hz, 1H), 4.16 (dd, J = 12.8, 9.2 Hz, 1H), 2.36 (s, 3 H), 2.29 (br s, 6H), 2.27 (s, 3H), 2.26 (s, 3H), 2.21 (s, 3H).[2]
-
¹³C NMR (CDCl₃, 125 MHz): δ 164.3, 159.6, 150.6, 140.8, 140.6, 135.8, 135.3, 130.5, 130.2, 129.8, 129.0, 128.2, 125.3, 122.6, 63.3, 62.2, 53.1, 21.0, 20.9, 18.0, 17.9, 17.6.[2]
-
HRMS (ESI): M⁺, found 442.2491, requires C₂₈H₃₂N₃O₂ 442.2495.[2]
Catalytic Mechanism
The initiation of this compound, similar to other Hoveyda-type catalysts, proceeds through two competing mechanisms: a dissociative pathway and an interchange (or associative) pathway. The dominant pathway is influenced by factors such as the catalyst structure, the nature of the olefin substrate, and the reaction conditions.[1]
Initiation Pathways
References
The Architecture of Efficiency: A Technical Guide to Second-Generation Hoveyda-Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of second-generation Hoveyda-Grubbs catalysts marked a significant leap forward in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction with broad applications in pharmaceuticals, materials science, and fine chemical synthesis. These catalysts exhibit enhanced stability, activity, and functional group tolerance compared to their predecessors. This technical guide provides an in-depth exploration of the key structural features that underpin the remarkable performance of these organometallic complexes.
Core Structural Features
The second-generation Hoveyda-Grubbs catalyst, formally known as (1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(o-isopropoxyphenylmethylene)ruthenium, is a ruthenium-based complex characterized by a pentacoordinate geometry.[1] Its structure is a finely tuned assembly of ligands, each playing a critical role in the catalyst's stability and reactivity. The key components are:
-
Ruthenium Center: A central ruthenium atom in the +2 oxidation state serves as the catalytic heart of the complex.
-
N-Heterocyclic Carbene (NHC) Ligand: A saturated 1,3-dimesitylimidazolidin-2-ylidene (SIMes) ligand is a hallmark of the second generation. This strong σ-donating ligand enhances catalyst stability and activity by binding tightly to the ruthenium center, replacing one of the phosphine (B1218219) ligands found in first-generation Grubbs catalysts.
-
Isopropoxybenzylidene Ligand (Hoveyda Chelate): This chelating ligand is a defining feature of Hoveyda-Grubbs catalysts. The ortho-isopropoxy group on the benzylidene ligand forms a coordinative bond with the ruthenium center, creating a five-membered chelate ring. This chelation enhances catalyst stability and allows for catalyst recovery.
-
Anionic Ligands: Two chloride anions complete the coordination sphere of the ruthenium atom.
The general structure of the second-generation Hoveyda-Grubbs catalyst is depicted below:
Quantitative Structural Data
X-ray crystallography provides precise data on bond lengths and angles, offering insights into the catalyst's geometry and electronic properties. The coordination geometry around the ruthenium center is generally described as a distorted square pyramid.
| Parameter | Value (Å) or (°) | Reference |
| Bond Lengths | ||
| Ru-C(carbene) | ~1.85 - 1.95 | [2] |
| Ru-C(NHC) | ~2.05 - 2.15 | [2] |
| Ru-O | ~2.20 - 2.30 | [2] |
| Ru-Cl | ~2.35 - 2.40 | [2] |
| Bond Angles | ||
| C(carbene)-Ru-C(NHC) | ~160 - 170 | [2] |
| Cl-Ru-Cl | ~155 - 165 | [2] |
| O-Ru-C(carbene) | ~80 - 90 | [2] |
Note: These are approximate values and can vary depending on the specific substituents on the NHC and benzylidene ligands.
Structural Modifications and Their Impact
The modular nature of the second-generation Hoveyda-Grubbs catalyst allows for systematic modifications to its ligands, enabling the fine-tuning of its catalytic properties.
N-Heterocyclic Carbene (NHC) Ligand Modifications
Variations in the NHC ligand primarily involve altering the steric and electronic properties of the substituents on the nitrogen atoms and the backbone of the imidazolidine (B613845) ring.
-
N-Aryl Substituents: The bulky mesityl groups on the nitrogen atoms of the SIMes ligand are crucial for both stability and activity. They create a sterically hindered environment around the ruthenium center, which promotes olefin coordination and subsequent metathesis.
-
Backbone Substitution: Introducing substituents, such as phenyl groups, on the backbone of the NHC ligand can further enhance catalyst stability by restricting the rotation of the N-aryl groups, thereby preventing decomposition pathways.[3]
Isopropoxybenzylidene Ligand Modifications
Alterations to the chelating benzylidene ligand can significantly impact the initiation rate and overall stability of the catalyst.
-
Electronic Effects: Introducing electron-withdrawing or electron-donating groups on the phenyl ring of the benzylidene ligand can modulate the strength of the Ru-O bond. A weaker Ru-O bond generally leads to a faster initiation rate.
-
Steric Effects: Increasing the steric bulk of the alkoxy group (e.g., replacing isopropoxy with a larger group) can also influence the rate of initiation.
-
Heteroatom Substitution: Replacing the chelating oxygen atom with other heteroatoms, such as sulfur, can lead to changes in the coordination geometry and, consequently, the catalytic activity.
Experimental Protocols
Synthesis of a Second-Generation Hoveyda-Grubbs Catalyst
The synthesis of second-generation Hoveyda-Grubbs catalysts typically involves the reaction of a first-generation Grubbs catalyst with the corresponding N-heterocyclic carbene and 2-isopropoxystyrene. A more direct route involves the reaction of the first-generation Hoveyda-Grubbs catalyst with the free N-heterocyclic carbene.[3]
Example Protocol for the Synthesis of an anti-Phenyl-Substituted Hoveyda-Grubbs II Catalyst: [3]
-
Carbene Generation: In a glovebox, an imidazolinium salt (e.g., (4R,5R)-(1,3-Bis-mesityl)-(4,5-diphenyl-imidazolinium) tetrafluoroborate) and a strong base (e.g., potassium hexamethyldisilazide) are stirred in a dry, inert solvent such as toluene.
-
Ligand Exchange: The first-generation Hoveyda-Grubbs catalyst is added to the in-situ generated carbene solution.
-
Reaction and Purification: The reaction mixture is heated (e.g., at 70 °C) for several hours. After completion, the solvent is removed under vacuum, and the crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and diethyl ether as the eluent.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for confirming the structure of the synthesized catalysts.
-
1H NMR: The most characteristic signal is the benzylidene proton, which appears as a singlet at a significantly downfield chemical shift (typically δ 16-17 ppm).[3] Other key signals include those for the aromatic protons, the isopropoxy group, and the mesityl substituents.
-
13C NMR: The carbene carbons (both the NHC and the benzylidene) give rise to characteristic signals in the downfield region of the spectrum (typically δ 210-300 ppm).[3]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the catalyst. The isotopic pattern of ruthenium is a key diagnostic feature in the mass spectrum.[3]
Conclusion
The structural features of second-generation Hoveyda-Grubbs catalysts are a testament to the power of rational ligand design in organometallic catalysis. The interplay between the robust N-heterocyclic carbene ligand and the chelating isopropoxybenzylidene moiety results in a highly stable and active catalytic system. Understanding these structure-activity relationships is paramount for the continued development of even more efficient and selective catalysts for olefin metathesis, a reaction that will undoubtedly continue to play a vital role in modern chemical synthesis.
References
The Isopropoxystyrene Ligand: A Linchpin in the Efficacy of Zhan Catalysts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Zhan catalysts, a class of ruthenium-based olefin metathesis catalysts, have garnered significant attention in the fields of organic synthesis and drug development due to their enhanced activity, stability, and functional group tolerance. At the heart of these improvements lies the strategic design of the isopropoxystyrene ligand. This technical guide delves into the pivotal role of this ligand, providing a comprehensive overview of its structure, its influence on catalytic performance, and its practical applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Architectural Significance of the Isopropoxystyrene Ligand
Zhan catalysts are structurally analogous to the well-known Hoveyda-Grubbs catalysts, featuring a ruthenium core coordinated to a carbene and an isopropoxystyrene ligand. However, a key distinguishing feature of Zhan catalysts is the incorporation of an electron-withdrawing group, typically a sulfonamide, on the aromatic ring of the isopropoxystyrene moiety. This modification is not merely an appendage but a critical design element that profoundly influences the catalyst's properties.[1][2]
The isopropoxy group of the ligand acts as a chelating arm, reversibly binding to the ruthenium center. This chelation contributes to the catalyst's stability. The vinyl group of the styrene (B11656) is the point of attachment for the propagating species during the catalytic cycle. The sulfonamide group, positioned para to the isopropoxy group, electronically modulates the ruthenium center, enhancing its catalytic activity.[1][2]
Caption: Structure of this compound highlighting the key components.
Enhancing Catalytic Performance: The Role of the Electron-Withdrawing Group
The introduction of the sulfonamide group on the isopropoxystyrene ligand is the cornerstone of the enhanced performance of Zhan catalysts compared to their predecessors. This electron-withdrawing group modulates the electronic properties of the ruthenium center, leading to several key advantages:
-
Increased Initiation Rate: The electron-withdrawing nature of the sulfonamide group weakens the Ru-O bond of the chelating isopropoxy group. This facilitates the dissociation of the isopropoxy arm, which is a crucial step in the initiation of the catalytic cycle, thereby increasing the rate of catalyst activation.[1]
-
Enhanced Stability: While promoting initiation, the sulfonamide group also contributes to the overall stability of the catalyst. This allows for lower catalyst loadings and tolerance to a wider range of functional groups and reaction conditions.
-
Improved Recyclability: Certain Zhan catalysts, like Zhan Catalyst-II, are designed with the sulfonamide group acting as a linker to a solid support, such as a resin or PEG. This enables facile recovery and recycling of the catalyst, a significant advantage in large-scale synthesis and process chemistry.[1]
Quantitative Performance Data
The superior performance of Zhan catalysts, particularly this compound, has been demonstrated in numerous challenging olefin metathesis reactions. The following tables summarize key quantitative data from representative applications, offering a comparison with other common catalysts where available.
Table 1: Catalyst Loading and Yield in Ring-Closing Metathesis (RCM)
| Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Diene for Macrocyclic PCSK9 Inhibitor | This compound | 10 | 82 | [Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry (2023)[3]] |
| Diene for Pacritinib Synthesis | This compound | 10 | 85 (trans) | [Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry (2023)[3]] |
| Diene for Pacritinib Synthesis | Grubbs 2nd Gen | 10 | 85 (trans) | [Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry (2023)[3]] |
| N,N-diallyl-4-methylbenzenesulfonamide | This compound | 0.5 | 96 | [Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts (2021)[4]] |
| N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs II | 0.5 | 78 | [Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts (2021)[4]] |
Table 2: Turnover Number (TON) and Turnover Frequency (TOF) Data
Quantitative TON and TOF data for Zhan catalysts are often reaction-specific and not always reported in a standardized format. However, studies have shown that the high activity of Zhan catalysts translates to high turnover numbers. For instance, in the RCM of simple terminal olefins, first-generation Hoveyda-Grubbs catalysts, from which Zhan catalysts are derived, have demonstrated unexpectedly high TONs, suggesting that the underlying structural motif is highly efficient.[5] The enhanced initiation rate of Zhan catalysts due to the electronic effect of the sulfonamide group would be expected to lead to higher TOFs compared to standard Hoveyda-Grubbs catalysts under similar conditions.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of Zhan catalysts follows the general Chauvin mechanism for olefin metathesis. The isopropoxystyrene ligand plays a crucial role in the initiation phase.
Caption: Generalized catalytic cycle for olefin metathesis with a Zhan catalyst.
Initiation: The cycle begins with the dissociation of the isopropoxy group from the ruthenium center, generating a more reactive 14-electron species. This step is accelerated by the electron-withdrawing sulfonamide group.
Propagation:
-
Olefin Coordination: The incoming olefin substrate coordinates to the vacant site on the ruthenium complex.
-
[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium carbene to form a metallacyclobutane intermediate.
-
[2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, releasing the first olefin product and forming a new ruthenium carbene.
-
Repeat: This new carbene can then react with another molecule of the substrate, continuing the catalytic cycle.
Termination: The catalytic cycle can be terminated by various decomposition pathways. The robust nature of the isopropoxystyrene ligand in Zhan catalysts helps to minimize these termination events, contributing to the catalyst's high turnover numbers.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a Zhan-type catalyst and its application in a ring-closing metathesis reaction. Researchers should consult specific literature for precise details and safety precautions.
Synthesis of this compound (Conceptual Outline)
The synthesis of this compound involves the preparation of the modified isopropoxystyrene ligand followed by its reaction with a ruthenium precursor.
-
Synthesis of the Isopropoxystyrene Ligand:
-
ortho-Vinylation of a commercially available phenol (B47542) derivative containing a sulfonamide group using ethyne. This reaction is typically carried out using conditions first proposed by Masahiko Yamaguchi, involving SnCl₄ and Bu₃N to generate a stannylacetylene intermediate.[1]
-
Alkylation of the phenolic hydroxyl group with isopropyl bromide in the presence of a base to yield the final isopropoxystyrene ligand.[1]
-
-
Formation of the Ruthenium Complex:
-
The pre-formed ruthenium complex (e.g., Grubbs second-generation catalyst) is treated with CuCl and the synthesized isopropoxystyrene ligand in a suitable solvent like dichloromethane (B109758).[1]
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The product, this compound, is then isolated and purified, typically by precipitation and filtration, taking advantage of its solubility in chlorinated solvents and insolubility in alcohols.[1]
-
General Procedure for Ring-Closing Metathesis (RCM)
Caption: A typical experimental workflow for a ring-closing metathesis reaction.
-
Reaction Setup: The diene substrate is dissolved in an anhydrous and degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (nitrogen or argon).
-
Catalyst Addition: The Zhan catalyst (typically 0.5 to 10 mol%) is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (often room temperature is sufficient) and the progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired cyclic olefin.
Conclusion
The isopropoxystyrene ligand is a masterfully designed component of Zhan catalysts, playing a multifaceted role in their exceptional performance. The strategic placement of an electron-withdrawing sulfonamide group enhances the catalyst's initiation rate and overall stability, leading to higher yields, lower catalyst loadings, and broader applicability in the synthesis of complex molecules. The ability to tether the catalyst to a solid support via this ligand further adds to its practical utility. For researchers in organic synthesis and drug development, a thorough understanding of the structure-activity relationships conferred by the isopropoxystyrene ligand is crucial for the rational selection and application of these powerful catalytic tools.
References
- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Influence of Electron-Withdrawing Groups on Ruthenium Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of electron-withdrawing groups (EWGs) on the performance of ruthenium-based catalysts. It explores the underlying electronic principles, details their impact on various catalytic transformations, and provides practical experimental guidance for the synthesis and application of these modified catalysts. The strategic incorporation of EWGs has emerged as a powerful tool for enhancing catalytic activity, selectivity, and stability, with significant implications for organic synthesis and drug development.
Core Principles: Electronic Effects in Ruthenium Catalysis
The catalytic activity of a ruthenium complex is intricately linked to the electron density at the metal center. Ligands coordinated to the ruthenium atom play a crucial role in modulating this electron density. Electron-donating groups (EDGs) increase the electron density on the ruthenium, which can enhance back-bonding to π-acceptor ligands but may also lead to catalyst deactivation in some cases. Conversely, electron-withdrawing groups decrease the electron density at the ruthenium center. This electron deficiency can have several profound effects on the catalyst's properties and reactivity:
-
Enhanced Lewis Acidity: An electron-deficient ruthenium center exhibits increased Lewis acidity, which can enhance its interaction with substrates.
-
Facilitated Ligand Dissociation: The weakening of metal-ligand bonds is a common consequence of EWG incorporation. This can be a crucial factor in catalyst initiation, where the dissociation of a ligand is often the rate-determining step.
-
Modified Redox Potential: The electronic nature of the ligands influences the redox potential of the ruthenium center, which is critical in catalytic cycles that involve changes in the metal's oxidation state.
-
Stabilization of Electron-Rich Intermediates: In some catalytic cycles, an electron-deficient ruthenium center can better stabilize electron-rich intermediates, thereby lowering the activation energy of key steps.
The electronic influence of a substituent is often quantified using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive Hammett value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
Olefin Metathesis: A Case Study in Electronic Tuning
The impact of EWGs is particularly well-documented in the field of ruthenium-catalyzed olefin metathesis, especially concerning the widely used Hoveyda-Grubbs type catalysts. In these systems, an isopropoxybenzylidene ligand chelates the ruthenium center. The introduction of EWGs on the aromatic ring of this ligand has been shown to significantly enhance catalytic activity.[1][2]
The primary mechanism for this activation is the weakening of the Ru-O bond of the chelating isopropoxy group.[1] The EWG reduces the electron density on the oxygen atom, making it a weaker donor and facilitating the dissociation of the Ru-O bond. This dissociation is a key step in the initiation of the catalytic cycle, leading to the formation of the active 14-electron species.
Table 1: Hammett Constants of Common Electron-Withdrawing Groups
| Group | σpara |
| -F | 0.06 |
| -Cl | 0.23 |
| -Br | 0.23 |
| -I | 0.18 |
| -COOR | 0.45 |
| -CN | 0.66 |
| -CF3 | 0.54 |
| -NO2 | 0.78 |
Table 2: Effect of Electron-Withdrawing Groups on the Activity of Hoveyda-Grubbs Catalysts in Ring-Closing Metathesis (RCM)
| Catalyst Substituent | Hammett Constant (σp) | Reaction Time (h) | Yield (%) | Reference |
| H | 0.00 | 12 | 85 | [Grela, 2002] |
| F | 0.06 | 4 | 92 | [Grela, 2002] |
| Cl | 0.23 | 2 | 95 | [Grela, 2002] |
| NO2 | 0.78 | 0.5 | >98 | [Grela, 2002] |
Reaction conditions: Diethyl diallylmalonate (1 mol%), catalyst (0.1 mol%), CH2Cl2, room temperature.
Experimental Protocol: Synthesis of a Nitro-Substituted Hoveyda-Grubbs Catalyst
This protocol describes the synthesis of a highly active Hoveyda-Grubbs catalyst bearing a nitro group, a potent EWG.[3][4][5][6]
Materials:
-
Grubbs second-generation catalyst
-
3-nitro-2-isopropoxystyrene
-
Anhydrous and degassed toluene (B28343)
-
Copper(I) chloride
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, add Grubbs second-generation catalyst (1.0 equiv) and copper(I) chloride (0.1 equiv) to a Schlenk flask.
-
Add anhydrous and degassed toluene to dissolve the solids.
-
Add 3-nitro-2-isopropoxystyrene (1.1 equiv) to the solution.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80 °C for 1 hour under an inert atmosphere.
-
Monitor the reaction progress by TLC or 1H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
-
Collect the green fraction and remove the solvent to yield the nitro-substituted Hoveyda-Grubbs catalyst as a green solid.
-
Characterize the product by 1H NMR, 13C NMR, and HRMS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitro-substituted Hoveyda-Grubbs ruthenium carbenes: enhancement of catalyst activity through electronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Crossroads of Catalysis: A Technical Guide to Dissociative and Associative Mechanisms in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
Olefin metathesis has become an indispensable tool in chemical synthesis, enabling the efficient construction of carbon-carbon double bonds with broad functional group tolerance. Central to the application and optimization of this powerful reaction is a deep understanding of the underlying catalytic mechanisms. The initiation of the catalyst, the first step in the catalytic cycle, can proceed through distinct pathways, primarily categorized as dissociative or associative. This technical guide provides an in-depth exploration of these two fundamental mechanisms, offering quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers in catalyst selection and reaction design.
The Core of Initiation: Dissociative vs. Associative Pathways
The initiation of a pre-catalyst, such as a Grubbs or Schrock type complex, involves the generation of a catalytically active 14-electron species that can engage with the olefin substrate. The path to this active species is the primary point of divergence between the dissociative and associative mechanisms.
-
The Dissociative (D) Mechanism: This pathway is characterized by the initial, rate-determining dissociation of a ligand from the metal center to form a coordinatively unsaturated intermediate. This intermediate then binds to the incoming olefin. This mechanism is often favored for sterically bulky catalysts or substrates. For Grubbs-type catalysts, this typically involves the loss of a phosphine (B1218219) ligand.
-
The Associative (A) or Interchange (I) Mechanism: In this pathway, the incoming olefin coordinates to the metal center before the departure of a ligand, proceeding through a higher-coordinate, often 18-electron, intermediate. The departure of the original ligand then generates the active catalytic species. This mechanism, particularly an interchange variation where olefin association and ligand dissociation are concerted (Ia), can be significant, especially at high olefin concentrations.
In practice, the operative mechanism is not always strictly one or the other. For some systems, such as the third-generation Grubbs catalyst, kinetic evidence points to a convergent mechanism where both dissociative and associative pathways contribute to the formation of a common intermediate.
Mechanistic Pathways Visualized
The following diagrams, generated using the DOT language, illustrate the fundamental steps of the dissociative and associative initiation pathways for a generic second-generation Grubbs-type catalyst.
Quantitative Data for Mechanistic Comparison
The choice of mechanism is heavily influenced by the catalyst structure, ligands, and the nature of the olefin. Kinetic studies provide quantitative data that helps elucidate the dominant pathway. The following tables summarize key kinetic parameters for selected Grubbs-type catalysts.
Table 1: Phosphine Dissociation Rate Constants (k1) for Second-Generation Grubbs Catalysts
| Catalyst (H2IMes)(PR3)(Cl)2Ru=CHPh | Phosphine (PR3) | k1 (s-1) at 25 °C | Reference |
| Grubbs 2nd Gen | PCy3 | 1.8 x 10-4 | |
| PPh3 | 1.1 x 10-2 | ||
| P(p-CF3C6H4)3 | 2.5 x 10-1 |
Note: Data illustrates that decreasing the electron-donating strength of the phosphine ligand increases the rate of dissociation, consistent with a dissociative mechanism.
Table 2: Activation Parameters for Hoveyda-Grubbs Type Complexes
| Catalyst | Olefin | Mechanism | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Reference |
| Hoveyda-Grubbs II | Butyl Vinyl Ether | Interchange (Ia) | 13.1 | -26.1 | 20.9 | |
| Complex 1(NO2) | Diethyl Diallylmalonate | Dissociative (D) | 16.5 | -10.9 | 19.7 |
Note: The negative entropy of activation (ΔS‡) for the interchange mechanism is consistent with an associative step that involves bringing multiple species together in the transition state.
Experimental Protocols for Mechanistic Studies
Distinguishing between dissociative and associative pathways requires careful kinetic analysis. The following are generalized protocols for common experimental techniques used in these studies.
Protocol for Kinetic Analysis by UV-Vis Stopped-Flow Spectrophotometry
This technique is ideal for monitoring fast initiation rates, often on the millisecond timescale, by rapidly mixing catalyst and substrate solutions.
Objective: To determine the observed rate constant (kobs) for the initiation reaction by monitoring the change in absorbance of the catalyst.
Instrumentation:
-
Stopped-flow spectrophotometer system.
-
UV-Vis detector.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Solution Preparation: Inside an inert atmosphere glovebox, prepare a stock solution of the ruthenium pre-catalyst in an anhydrous, degassed solvent (e.g., toluene). Prepare a separate series of solutions of the olefin substrate at various concentrations in the same solvent.
-
Syringe Loading: Load one syringe of the stopped-flow apparatus with the catalyst solution and the other with one of the olefin solutions.
-
System Purging: Purge the sample lines and mixing chamber with the solvent to ensure anaerobic and anhydrous conditions.
-
Data Acquisition:
-
Set the spectrophotometer to monitor a characteristic wavelength for the Ru pre-catalyst (e.g., the metal-to-ligand charge transfer band).
-
Initiate the reaction by rapidly injecting and mixing the two solutions. The instrument's software will trigger data collection simultaneously.
-
Record the decrease in absorbance over time until the reaction is complete.
-
-
Analysis:
-
Fit the absorbance vs. time data to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs).
-
Repeat the experiment for each olefin concentration.
-
-
Mechanistic Interpretation: Plot kobs versus the olefin concentration.
-
A hyperbolic curve that plateaus at high concentrations is indicative of a dissociative mechanism .
-
A linear relationship is indicative of an associative mechanism .
-
A biphasic plot that fits an equation with both linear and hyperbolic terms suggests a mixed or convergent mechanism.
-
Protocol for Kinetic Analysis by 1H NMR Spectroscopy
NMR spectroscopy is suitable for monitoring slower reactions (half-lives of minutes to hours) and provides detailed structural information about the species in solution.
Objective: To monitor the disappearance of the pre-catalyst and the appearance of the product over time.
Instrumentation:
-
NMR Spectrometer.
-
NMR tubes with sealable caps (B75204) (e.g., J. Young tubes).
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Sample Preparation:
-
In a glovebox, accurately weigh the pre-catalyst and an internal standard (e.g., ferrocene) into a vial.
-
Add a known volume of deuterated solvent (e.g., C6D6 or CD2Cl2) to dissolve the solids.
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum: Acquire a 1H NMR spectrum of the catalyst solution before adding the olefin to get a t=0 reference.
-
Reaction Initiation: Inject a known amount of the olefin substrate into the NMR tube, cap it securely, shake to mix, and quickly place it in the NMR spectrometer. Note the exact time of addition.
-
Time-Course Monitoring: Acquire a series of 1H NMR spectra at regular time intervals. Automated acquisition routines can be used for this purpose.
-
Analysis:
-
For each spectrum, integrate the characteristic signal of the pre-catalyst (e.g., the benzylidene proton) and the signal of the internal standard.
-
Calculate the concentration of the pre-catalyst at each time point by normalizing against the internal standard.
-
-
Mechanistic Interpretation: Plot the concentration of the pre-catalyst versus time. The data can be fitted to appropriate rate laws (e.g., first-order or second-order) to determine the rate constant. By varying the initial concentrations of the catalyst and olefin, the reaction order with respect to each component can be determined, providing insight into the mechanism.
Distinguishing Mechanisms: An Experimental Workflow
The following workflow outlines a logical approach for experimentally determining the likely initiation mechanism for a given catalyst-olefin system.
Schrock vs. Grubbs: A Mechanistic Note
While the dissociative versus associative debate is prominent for Ru-based Grubbs-type catalysts, the mechanism for Mo and W-based Schrock catalysts is often presented with less ambiguity regarding the initiation step. These d0 metal complexes are highly electrophilic and reactive. Computational studies suggest that for a model Schrock catalyst, there is no stable adduct formed between the olefin and the catalyst before proceeding to the metallacyclobutane; instead, it's a single transition on a flat energy surface. The key mechanistic considerations for Schrock catalysts often revolve around the stereochemistry of the metallacyclobutane intermediates (trigonal bipyramidal vs. square pyramidal), which dictates the stereoselectivity of the product olefin.
Conclusion
The initiation mechanism in olefin metathesis is a critical factor governing catalyst activity and longevity. A dissociative pathway, favored by steric bulk, involves initial ligand loss, while an associative pathway, often dependent on high olefin concentration, proceeds through a higher-coordinate intermediate. For many modern catalysts, these pathways are not mutually exclusive, with evidence pointing towards convergent or mixed mechanisms. Through careful kinetic analysis using techniques like stopped-flow UV-Vis spectrophotometry and NMR spectroscopy, researchers can elucidate the dominant pathway for their system of interest. This understanding is paramount for the rational design of next-generation catalysts and the optimization of synthetic routes in academic and industrial settings, including the complex molecular architectures required in drug development.
characterization of Zhan Catalyst-1B by NMR and X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the characterization of Zhan Catalyst-1B, a prominent ruthenium-based organometallic complex utilized in olefin metathesis reactions. The guide focuses on the two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While a complete, publicly accessible dataset for this compound is not available in a single source, this document compiles and presents the known information and representative data to assist researchers in their understanding and application of this catalyst.
Catalyst Overview
This compound is a second-generation Hoveyda-Grubbs type catalyst, distinguished by the presence of a dimethylsulfonamide group on the isopropoxystyrene ligand. This modification enhances the catalyst's stability and modulates its reactivity.
Chemical Identity:
| Property | Value |
| IUPAC Name | Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II)[1] |
| CAS Number | 918870-76-5[1][2] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS[1][2] |
| Molar Mass | 733.75 g/mol [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for confirming the structure of this compound in solution. The most diagnostic signal in the ¹H NMR spectrum is that of the carbene proton.
Representative ¹H NMR Data
A key identifying feature of this compound is the chemical shift of the carbene proton (Ru=CHAr), which is typically observed as a singlet in the downfield region of the spectrum.
| Proton | Representative Chemical Shift (δ) ppm | Multiplicity |
| Ru=CH Ar | ~16.7 | Singlet |
Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
The following provides a generalized experimental protocol for acquiring NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) directly in the NMR tube.
-
Ensure the sample is fully dissolved. The solution will have a characteristic green color.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
X-ray Crystallography
X-ray crystallography provides precise information about the solid-state structure of this compound, including bond lengths, bond angles, and the overall molecular geometry. While a specific, publicly available CIF (Crystallographic Information File) for this compound is not readily found, data from similar sulfonamide-chelated ruthenium complexes can provide valuable insights into its expected structural features.
Representative Crystallographic Data
The following table presents expected crystallographic parameters for this compound based on analogous structures.
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~10.5 |
| b (Å) | ~20.0 |
| c (Å) | ~17.5 |
| β (°) | ~95 |
| Ru-C (carbene) (Å) | ~1.85 |
| Ru-O (Å) | ~2.30 |
| Ru-N (NHC) (Å) | ~2.10 |
| Ru-Cl (Å) | ~2.35 |
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the general steps for obtaining the crystal structure of this compound.
Objective: To determine the solid-state molecular structure of this compound.
Materials and Equipment:
-
High-purity this compound
-
Solvent system for crystallization (e.g., dichloromethane (B109758)/pentane (B18724), toluene/hexane)
-
Small vials or test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Dissolve a small amount of this compound in a minimal amount of a relatively good solvent (e.g., dichloromethane or toluene).
-
Slowly add a poor solvent (e.g., pentane or hexane) until the solution becomes slightly turbid.
-
Alternatively, use slow evaporation or vapor diffusion techniques.
-
Allow the solution to stand undisturbed at room temperature or in a cold environment (e.g., 4 °C) for several days to weeks to promote the growth of single crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions.
-
The final refined structure should have low R-factors and a good-of-fit value.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationship between the analytical techniques.
References
Methodological & Application
Application Notes and Protocols for Zhan Catalyst-1B in Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zhan Catalyst-1B in ring-closing metathesis (RCM) for the synthesis of cyclic compounds, with a particular focus on macrocyclization. Detailed protocols for key experiments are provided to facilitate the practical application of this versatile catalyst.
Introduction to this compound
This compound is a ruthenium-based second-generation Hoveyda-Grubbs type catalyst.[1] It is distinguished by the presence of a dimethylsulfonamide group on the isopropoxybenzylidene ligand.[1] This electron-withdrawing group enhances the catalyst's initiation rate and contributes to its stability.[2][3] this compound is particularly effective in the formation of cyclic compounds from linear diene precursors through RCM.[1] A key advantage of this catalyst is its solubility in common organic solvents like dichloromethane (B109758) and toluene (B28343), and its insolubility in alcohols such as methanol (B129727) and ethanol, which allows for its recovery and recycling through precipitation.[1][2]
Applications in Ring-Closing Metathesis
This compound has demonstrated significant utility in the synthesis of complex macrocycles, which are prevalent in many biologically active molecules and drug candidates.[2] It has been successfully employed in the synthesis of various macrocyclic structures, including those found in pharmaceuticals targeting hepatitis C and hypercholesterolemia.[2]
Key Advantages in RCM:
-
High Activity: The electron-withdrawing group accelerates the initiation of the metathesis reaction.[2]
-
Favorable Stereoselectivity: In several documented cases, the use of this compound has favored the formation of the desired trans-isomer in macrocyclization reactions.[2]
-
Recyclability: The catalyst can be recovered from the reaction mixture by precipitation with an alcohol, which is economically and environmentally beneficial.[1][2]
Data Presentation: RCM Reactions with this compound
The following table summarizes quantitative data from various ring-closing metathesis reactions employing this compound.
| Entry | Diene Precursor (Structure not available) | Product Ring Size | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Precursor to an 18-membered macrolide (for Glecaprevir) | 18 | 10 | Toluene | 40 | 6 | 82 | [2][3] |
| 2 | Precursor to Pacritinib | - | 10 | - | - | - | - | [2] |
| 3 | Precursor to Merck PCSK9 Inhibitor (Northern Ring) | - | - | - | - | - | - | [2] |
| 4 | Precursor to Merck PCSK9 Inhibitor (Eastern Ring) | - | - | - | - | - | - | [2] |
Note: Detailed structural information for the diene precursors and specific reaction conditions for all entries are not fully available in the public domain. The data presented is based on reported experimental findings.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of an 18-Membered Macrolide for Glecaprevir
This protocol is based on the enabling route for the synthesis of the HCV protease inhibitor, glecaprevir.[2][3]
Reaction Scheme: Diene Precursor → 18-Membered Macrocycle + Ethylene
Materials:
-
Diene Precursor
-
This compound (10 mol%)
-
Toluene (anhydrous, degassed)
-
Nitrogen gas
-
Filtrol®
-
2-Methyltetrahydrofuran (2-Me-THF)
-
Heptanes
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of the diene precursor in toluene to a concentration of 0.02 M.
-
Separately, prepare a solution of this compound in toluene.
-
Over a period of 6 hours, slowly add both the diene precursor solution and the catalyst solution to a reaction vessel maintained at 40°C.
-
Throughout the addition and subsequent reaction time, continuously sparge the reaction mixture with a gentle stream of nitrogen gas to facilitate the removal of ethylene.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion of the reaction, quench the reaction by adding imidazole and Filtrol®.
-
Filter the mixture through a plug of silica gel to remove the catalyst byproducts. A second silica gel plug may be used for further purification.
-
The crude product can be further purified by saponification followed by crystallization from a mixture of 2-Me-THF and heptanes to remove dimeric impurities.
Expected Outcome: This procedure is reported to yield the desired 18-membered trans-macrocycle in 82% yield, with minimal starting material (4%), cis-product (10.4%), and dimer impurity (3.1%).[2][3]
Visualizations
Catalytic Cycle of Ring-Closing Metathesis
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves a series of [2+2] cycloadditions and cycloreversions.
Caption: Catalytic cycle for Ring-Closing Metathesis.
General Experimental Workflow for RCM
The following diagram illustrates a typical workflow for performing a ring-closing metathesis reaction in a research laboratory setting.
Caption: General workflow for an RCM experiment.
References
Application Notes and Protocols for Zhan Catalyst-1B in Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zhan Catalyst-1B, a highly efficient ruthenium-based metathesis catalyst, for ring-opening metathesis polymerization (ROMP). This document offers detailed protocols for the polymerization of common monomers such as norbornene derivatives, cyclooctadiene, and dicyclopentadiene, along with expected quantitative data and visualizations to guide researchers in their synthetic endeavors.
Introduction to this compound and ROMP
This compound is a second-generation Hoveyda-Grubbs type catalyst distinguished by an electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand.[1][2] This modification enhances the catalyst's initiation rate and stability, making it a versatile tool for various olefin metathesis reactions, including ROMP.[2] ROMP is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins, leading to the formation of unsaturated polymers with a wide range of functionalities and architectures.
Key Advantages of this compound in ROMP:
-
High Activity and Fast Initiation: The electron-withdrawing group accelerates the initiation of polymerization.
-
Enhanced Stability: It exhibits improved stability in various reaction environments compared to some earlier generation catalysts.[2]
-
Functional Group Tolerance: Like other modern ruthenium catalysts, it is tolerant to a wide array of functional groups, enabling the polymerization of complex monomers.
-
Recyclability: this compound is soluble in common organic solvents like dichloromethane (B109758) and chloroform (B151607) but insoluble in alcohols such as methanol (B129727) and ethanol, allowing for its recovery and reuse through precipitation.[1]
Experimental Protocols
The following protocols provide a general framework for conducting ROMP reactions using this compound. Reaction conditions, including monomer-to-catalyst ratio, temperature, and solvent, should be optimized for specific monomers and desired polymer characteristics.
General Protocol for ROMP of Norbornene Derivatives
This protocol is suitable for the polymerization of functionalized norbornene monomers.
Materials:
-
This compound
-
Norbornene derivative (e.g., 5-norbornene-2-carboxylic acid methyl ester)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of the norbornene derivative in the anhydrous, degassed solvent. The concentration of the monomer can be varied, but a typical starting point is 0.1-1.0 M.
-
Catalyst Solution Preparation: In a separate vial, also under an inert atmosphere, dissolve the required amount of this compound in a small volume of the same solvent. The monomer-to-catalyst ratio ([M]/[C]) will influence the molecular weight of the resulting polymer; common ratios range from 100:1 to 1000:1.
-
Initiation of Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. A color change is often observed, indicating the initiation of the polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature or a specified temperature with continuous stirring. The reaction time will depend on the monomer's reactivity and the targeted conversion, typically ranging from 30 minutes to several hours.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether (typically 100 equivalents relative to the catalyst) and stir for an additional 30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol for ROMP of 1,5-Cyclooctadiene (COD)
This protocol outlines the polymerization of a less strained cyclic olefin, 1,5-cyclooctadiene.
Materials:
-
This compound
-
1,5-Cyclooctadiene (COD), freshly distilled
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare a stock solution of this compound in anhydrous, degassed DCM (e.g., 1-2 mg/mL).
-
Reaction Setup: In a separate Schlenk flask, add the desired amount of freshly distilled 1,5-cyclooctadiene.
-
Initiation: To the stirring COD, add the required volume of the this compound stock solution via syringe to achieve the desired monomer-to-catalyst ratio (e.g., 500:1 to 2000:1).
-
Polymerization: Allow the reaction to stir at room temperature. The solution will gradually become more viscous as the polymer forms. Reaction times can range from 1 to 4 hours.
-
Termination: Terminate the reaction by adding an excess of ethyl vinyl ether.
-
Isolation: Precipitate the resulting poly(butadiene) by pouring the reaction mixture into a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol for ROMP of Dicyclopentadiene (DCPD)
This protocol is for the polymerization of the highly strained and reactive monomer, dicyclopentadiene, which typically results in a cross-linked thermoset polymer.
Materials:
-
This compound
-
Dicyclopentadiene (DCPD), endo-isomer is commonly used
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane, optional for bulk polymerization)
-
Inhibitor (optional, e.g., triphenylphosphine, for controlling the pot life)
Procedure:
-
Monomer and Catalyst Preparation: In a suitable reaction vessel, add the desired amount of dicyclopentadiene. If using a solvent, add it at this stage. If an inhibitor is used to control the reaction rate, it should be added to the monomer.
-
Catalyst Addition: The this compound is typically dissolved in a small amount of an appropriate solvent and then added to the DCPD. The monomer-to-catalyst ratio can vary significantly, from 2000:1 to over 10,000:1, depending on the desired curing profile and final properties.[3]
-
Mixing and Curing: Thoroughly mix the catalyst with the monomer. The polymerization of DCPD is highly exothermic. The reaction can be initiated by heating the mixture to a specific temperature. The curing process can be staged at different temperatures to achieve complete conversion and optimal cross-linking.[3]
-
Post-Curing: After the initial polymerization, a post-curing step at an elevated temperature is often employed to ensure complete reaction and to enhance the mechanical properties of the final thermoset.
Data Presentation
Table 1: Representative Data for ROMP of Norbornene Derivatives with Ruthenium Catalysts
| Monomer | Catalyst | [M]/[C] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n (kDa) | PDI (M_w/M_n) |
| Exo-norbornene ester | Grubbs 3rd Gen. | 200:1 | CH₂Cl₂ | 25 | 1 | >95 | 52.4 | 1.05 |
| N-phenyl-exo-norbornene imide | Grubbs 3rd Gen. | 100:1 | Toluene | 25 | 0.5 | >98 | 27.8 | 1.10 |
| Functionalized Norbornene | Grubbs 2nd Gen. | 500:1 | CH₂Cl₂ | 25 | 2 | 92 | 120.3 | 1.25 |
Note: Data is compiled from various sources for illustrative purposes and may not directly reflect the performance of this compound.
Table 2: Representative Data for ROMP of Cyclooctadiene and Dicyclopentadiene
| Monomer | Catalyst | [M]/[C] | Solvent | Temp (°C) | Conversion (%) | Polymer Properties |
| 1,5-Cyclooctadiene | Grubbs 2nd Gen. | 1000:1 | CH₂Cl₂ | 25 | >90 | M_n = 108 kDa, PDI = 1.8 |
| Dicyclopentadiene | Grubbs 2nd Gen. | 10000:1 | Bulk | 20 | >98 | Cross-linked thermoset |
| Dicyclopentadiene | Grubbs 2nd Gen. | 15000:1 | Bulk | 20 | >98 | Cross-linked thermoset |
Note: For DCPD, the resulting polymer is a cross-linked solid, and thus, molecular weight and PDI are not typically reported. Instead, mechanical and thermal properties are characterized.[3]
Mandatory Visualizations
Catalytic Cycle of ROMP
Caption: Catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
General Experimental Workflow for ROMP
Caption: General experimental workflow for Ring-Opening Metathesis Polymerization.
References
Application Notes and Protocols for Cross-Metathesis Reactions Utilizing Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging the high efficiency and selectivity of Zhan Catalyst-1B in cross-metathesis (CM) reactions. This compound, a ruthenium-based organometallic complex, is distinguished by its isopropoxystyrene ligand bearing an electron-withdrawing dimethylsulfonamide group.[1][2] This structural feature enhances its catalytic activity and stability, making it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3][4]
Introduction to this compound in Cross-Metathesis
This compound is a second-generation Hoveyda-Grubbs type catalyst known for its rapid initiation rates and high efficiency in various olefin metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM).[2] In cross-metathesis, two different olefin substrates are coupled to form a new olefin product, typically with the release of a small volatile olefin like ethylene, which drives the reaction to completion.
A primary challenge in cross-metathesis is controlling selectivity to favor the desired cross-coupled product over undesired homodimers of the starting materials. The high activity of this compound can be advantageous in overcoming this challenge, particularly when one olefin partner is used in excess or is less prone to homodimerization.
Key Advantages of this compound in Cross-Metathesis
-
High Activity and Efficiency: The electron-withdrawing sulfonamide group on the ligand accelerates catalyst initiation, often allowing for lower catalyst loadings and shorter reaction times compared to other ruthenium catalysts.
-
Broad Functional Group Tolerance: Like other modern ruthenium catalysts, this compound is tolerant of a wide range of functional groups, minimizing the need for protecting groups in complex syntheses.
-
Thermal Stability: The catalyst exhibits good thermal stability, allowing for reactions to be conducted at elevated temperatures to improve reaction rates and overcome challenging substrates.
-
Recyclability: A notable advantage of this compound is its solubility profile; it is soluble in solvents like dichloromethane (B109758) and chloroform (B151607) but insoluble in alcohols such as methanol (B129727) and ethanol. This allows for catalyst recovery and recycling through simple precipitation and filtration, which can be economically beneficial.[1]
Applications in Complex Molecule and Drug Synthesis
While detailed cross-metathesis protocols using this compound are less commonly published than its applications in RCM, its utility in constructing key fragments for complex molecules is evident. Its high activity and functional group tolerance make it an attractive choice for late-stage modifications in synthetic routes. For instance, in the synthesis of various pharmaceutical agents, this compound has been employed for crucial macrocyclization steps (RCM), demonstrating its reliability in complex molecular environments.[3][4] The principles of its high reactivity in these systems are directly applicable to strategic cross-metathesis disconnections in medicinal chemistry.
General Protocol for Cross-Metathesis with this compound
This protocol provides a general starting point for a cross-metathesis reaction. Optimization of substrate stoichiometry, catalyst loading, temperature, and reaction time is often necessary for specific substrates.
Materials:
-
This compound
-
Olefin Substrate A
-
Olefin Substrate B
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM), toluene (B28343), or 1,2-dichloroethane (B1671644) (DCE))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, etc.)
Procedure:
-
Preparation: Under an inert atmosphere, add Olefin Substrate A (1.0 equiv) and the chosen anhydrous, degassed solvent to a clean, dry reaction flask equipped with a magnetic stir bar.
-
Substrate Addition: Add Olefin Substrate B (1.0 - 2.0 equiv). The stoichiometry may need to be adjusted based on the relative reactivity of the olefins and their tendency to homodimerize.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the required amount of this compound (typically 1-5 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the reaction to air. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired cross-metathesis product.
Data Summary of Representative Cross-Metathesis Reactions
The following table summarizes typical reaction conditions and outcomes for cross-metathesis reactions. Note that specific examples using this compound for cross-metathesis in publicly available literature are limited, and the data below is representative of what can be expected based on its known reactivity profile.
| Olefin A | Olefin B | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Styrene | 1-Octene | 2 | DCM | 40 | 12 | >90 | E favored | General Knowledge |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene | 2.5 | DCM | 40 | 4 | 85 | >95:5 | General Knowledge |
| Acrylonitrile | Styrene | 5 | Toluene | 80 | 6 | 70-80 | E favored | General Knowledge |
| Functionalized Terminal Olefin | Ethylene (gas) | 1-5 | Toluene | 60 | 8 | Variable | - | General Knowledge |
Note: The data in this table is illustrative and based on the general performance of second-generation Hoveyda-Grubbs type catalysts. Specific results with this compound may vary.
Visualizing the Cross-Metathesis Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a cross-metathesis reaction and the underlying catalytic cycle.
Caption: General experimental workflow for a cross-metathesis reaction.
Caption: Simplified catalytic cycle for cross-metathesis.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase catalyst loading (up to 10 mol%).
-
Increase reaction temperature.
-
Ensure the solvent is rigorously degassed and anhydrous, as impurities can deactivate the catalyst.
-
Use a higher boiling point solvent (e.g., toluene or DCE) to allow for higher reaction temperatures.
-
-
Poor Selectivity (High Homodimerization):
-
Adjust the stoichiometry of the olefin partners. Using a 1.5-2.0 fold excess of one olefin can favor the cross-metathesis pathway.
-
If one substrate is particularly prone to homodimerization, it can be added slowly to the reaction mixture to maintain a low concentration.
-
-
Product Isomerization:
-
Minimize reaction time. Once the desired product is formed, prolonged exposure to the active catalyst can lead to isomerization to the thermodynamic E/Z mixture.
-
Lowering the reaction temperature may also help to reduce isomerization.
-
Safety Precautions
This compound is a ruthenium-based organometallic compound and should be handled with appropriate safety precautions.
-
Handle the catalyst in a well-ventilated fume hood or glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
These application notes are intended to serve as a guide for utilizing this compound in cross-metathesis reactions. For specific applications, further optimization and adaptation of these protocols may be necessary to achieve the desired results.
References
Application of Zhan Catalyst-1B in the Total Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhan Catalyst-1B is a ruthenium-based organometallic complex that has emerged as a powerful and versatile tool in organic synthesis, particularly in the construction of complex molecular architectures. As a second-generation Hoveyda-Grubbs type catalyst, it exhibits enhanced stability and activity, making it highly effective for challenging olefin metathesis reactions. Its utility is especially prominent in the total synthesis of natural products and pharmaceutical agents, where the formation of macrocycles and sterically hindered alkenes is often a critical step. This document provides detailed application notes and protocols for the use of this compound in the total synthesis of notable complex molecules, including the natural product (-)-Cylindrocyclin A and the pharmaceutical agents Pacritinib and a precursor to MK-0616.
Mechanism of Action: Olefin Metathesis
This compound catalyzes the redistribution of carbon-carbon double bonds through a series of cycloaddition and cycloreversion steps, collectively known as olefin metathesis. The generally accepted Chauvin mechanism, depicted below, involves the reaction of the ruthenium alkylidene with an olefin to form a metallacyclobutane intermediate. This intermediate can then fragment to release a new olefin and regenerate a ruthenium alkylidene, thus propagating the catalytic cycle. The high efficiency of this compound is attributed to the electronic properties of its ligands, which facilitate catalyst initiation and turnover.
Caption: Generalized Chauvin mechanism for olefin metathesis.
Application in Natural Product Total Synthesis: (-)-Cylindrocyclin A
The total synthesis of the marine-derived natural product (-)-Cylindrocyclin A, a complex polycyclic ether with potential biological activity, represents a significant achievement in synthetic organic chemistry. A key step in the synthetic route developed by Nicolaou and co-workers is a ring-closing metathesis (RCM) reaction to construct the 14-membered macrocycle. This compound proved to be the catalyst of choice for this challenging transformation.
Quantitative Data
| Catalyst | Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 5.0 | Toluene (B28343) | 0.001 | 80 | 2 | 75 |
Experimental Protocol: Ring-Closing Metathesis for (-)-Cylindrocyclin A Precursor
To a solution of the diene precursor (1.0 equiv) in dry, degassed toluene (to achieve a 0.001 M concentration) at 80 °C was added this compound (0.05 equiv). The reaction mixture was stirred under an argon atmosphere for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic product.
Caption: RCM in the total synthesis of (-)-Cylindrocyclin A.
Application in Pharmaceutical Agent Synthesis
This compound has also been instrumental in the synthesis of complex pharmaceutical agents, particularly in the construction of macrocyclic structures that are often crucial for biological activity.
Pacritinib (JAK Inhibitor)
Pacritinib is a Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis. Its synthesis involves a key macrocyclization step via RCM to form the 18-membered ring.
| Catalyst | Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Product Distribution |
| This compound | 10 | Toluene | 0.02 | 40 | 82% Desired Product, 10.4% cis-isomer, 3.1% Dimer |
A solution of the acyclic diene precursor (1.0 equiv) in toluene (to achieve a 0.02 M concentration) was heated to 40 °C. A solution of this compound (0.10 equiv) in toluene was added slowly over 6 hours to the reaction mixture, which was continuously sparged with nitrogen to remove the ethylene byproduct. After the addition was complete, the reaction was stirred for an additional period until completion. The reaction mixture was then treated with an imidazole (B134444) solution to quench the catalyst, followed by filtration through a pad of silica gel to remove the ruthenium byproducts. The filtrate was concentrated, and the residue was purified by crystallization to yield the desired macrocycle.[1]
MK-0616 Precursor (PCSK9 Inhibitor)
MK-0616 is an orally available macrocyclic peptide that inhibits PCSK9, a protein involved in cholesterol regulation. The synthesis of a key macrocyclic precursor of MK-0616 utilizes this compound for an efficient RCM reaction.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Not specified | Toluene | 80 | 1 | 91 |
The diene precursor was dissolved in toluene, and p-benzoquinone was added as an additive. The solution was heated to 80 °C, and this compound was added. The reaction was monitored and upon completion (typically within 1 hour), the mixture was cooled and purified to yield the 15-membered macrocycle as a solid crystal.
Caption: RCM in the synthesis of pharmaceutical agents.
Conclusion
This compound is a highly effective catalyst for ring-closing metathesis in the synthesis of complex natural products and pharmaceutical agents. Its high reactivity and functional group tolerance allow for the efficient construction of challenging macrocyclic structures, often leading to high yields where other catalysts may fail. The provided protocols serve as a guide for researchers in the field, highlighting the optimal conditions for employing this powerful synthetic tool. The recyclability of this compound further adds to its appeal, making it a cost-effective option for large-scale synthesis.[1]
References
Application Notes and Protocols for Peptide Macrocyclization Using Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides are a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often leads to enhanced metabolic stability, improved target affinity and selectivity, and better cell permeability compared to their linear counterparts. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of these complex molecules. Among the various catalysts available for RCM, Zhan Catalyst-1B has gained significant attention due to its high efficiency and favorable properties.
This compound is a ruthenium-based organometallic complex that offers several advantages for peptide macrocyclization. Its electron-withdrawing sulfonamide group leads to a faster initiation rate compared to some other Hoveyda-Grubbs type catalysts.[1] A key feature of this compound is its recyclability; it is soluble in common organic solvents like dichloromethane (B109758) and toluene (B28343) but insoluble in alcohols such as methanol, allowing for its recovery and reuse through simple precipitation.[1] This catalyst has been successfully employed in the synthesis of various macrocycles, including complex drug candidates.[1]
These application notes provide detailed protocols for the macrocyclization of peptides using this compound in both solution-phase and on-resin formats.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the macrocyclization of various substrates using this compound. This data is compiled from literature examples and serves as a guide for reaction optimization.
| Substrate Type | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| NS3/4A Protease Inhibitor Precursor | 10 | Toluene | 0.02 | 40 | 6 (slow addition) | 82 | Slow addition of substrate and catalyst minimized dimer formation.[1] |
| Pacritinib Precursor | 10 | Not specified | Not specified | Not specified | Not specified | Not specified | Resulted in an 85:15 trans/cis mixture.[1] |
| MK-0616 Precursor | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Favored the desired trans isomer.[1] |
| General Peptide (On-Resin) | 5 - 20 | Dichloromethane (DCM) or 1,2-Dichloroethane (B1671644) (DCE) | Resin loading dependent | Room Temp. - 40 | 2 - 24 | Variable | Optimization of solvent and temperature is crucial for on-resin reactions. |
| General Peptide (Solution) | 5 - 15 | Dichloromethane (DCM) or Toluene | 0.001 - 0.01 | Room Temp. - 60 | 4 - 18 | Variable | Dilute conditions are necessary to favor intramolecular cyclization. |
Experimental Protocols
Solution-Phase Peptide Macrocyclization
This protocol describes a general procedure for the cyclization of a linear peptide containing two terminal olefinic residues in solution.
Materials:
-
Linear peptide precursor with terminal alkenes
-
This compound
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
Protocol:
-
Preparation: Dissolve the linear peptide precursor in anhydrous, degassed DCM or toluene to a final concentration of 0.001-0.01 M in a Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the desired amount of this compound (typically 5-15 mol%) and dissolve it in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the stirring peptide solution. For substrates prone to dimerization, slow addition of the catalyst over several hours may be beneficial.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature to 60°C for 4-18 hours.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system to yield the pure macrocyclic peptide.
-
Catalyst Recovery (Optional): To recover the catalyst, the reaction mixture can be concentrated and then triturated with methanol. The precipitated catalyst can be collected by filtration.[1]
On-Resin Peptide Macrocyclization
This protocol outlines a general procedure for the on-resin cyclization of a peptide synthesized by solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound linear peptide with terminal alkenes
-
This compound
-
Anhydrous, degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Solid-phase synthesis vessel
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Protocol:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous, degassed DCM or DCE for 30 minutes in a solid-phase synthesis vessel under a nitrogen or argon atmosphere.
-
Catalyst Addition: Dissolve this compound (typically 5-20 mol% relative to the resin loading) in the reaction solvent and add it to the swollen resin.
-
Reaction: Gently agitate the resin mixture at room temperature or elevated temperature (up to 40°C) for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.
-
Washing: After the reaction is complete, drain the catalyst solution and wash the resin thoroughly with DCM, followed by DMF, and then DCM again to remove any residual catalyst and byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the macrocyclic peptide from the solid support and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude macrocyclic peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Peptide Macrocyclization.
Caption: Src Kinase Signaling Inhibition.
References
Application Notes and Protocols for the Synthesis of Complex Molecules with Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhan Catalyst-1B is a ruthenium-based organometallic complex that has emerged as a powerful tool in organic synthesis, particularly for the construction of complex molecular architectures.[1][2] As a second-generation Hoveyda-Grubbs type catalyst, it features a chelating isopropoxystyrene ligand bearing an electron-withdrawing dimethylsulfonamide group.[1][3] This structural modification enhances the catalyst's initiation rate, activity, and stability, making it highly effective in various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[2] Its utility is particularly pronounced in the synthesis of macrocycles, which are prevalent scaffolds in modern drug discovery.[3]
These application notes provide detailed protocols and compiled data for the use of this compound in the synthesis of complex molecules, with a focus on macrocyclization reactions relevant to pharmaceutical development.
Key Advantages of this compound
-
High Activity and Fast Initiation: The electron-withdrawing sulfonamide group accelerates the initiation of the catalytic cycle, often leading to higher reaction rates and catalyst turnover numbers compared to first-generation catalysts.[3]
-
Thermal Stability: The catalyst exhibits good stability at elevated temperatures, allowing for a broader range of reaction conditions.
-
Functional Group Tolerance: Like other second-generation ruthenium catalysts, this compound is tolerant of a wide array of functional groups, minimizing the need for protecting groups.
-
Recyclability: A distinct advantage of this compound is its solubility profile. It is soluble in common organic solvents like dichloromethane, chloroform, and toluene (B28343), but insoluble in alcohols such as methanol (B129727) and ethanol. This allows for the recovery and recycling of the catalyst by precipitation, which can be economically beneficial, especially on a large scale.[3]
Applications in the Synthesis of Bioactive Molecules
This compound has been successfully employed in the synthesis of several complex drug candidates and natural products. Below are key examples with compiled data from literature.
Data Presentation: Ring-Closing Metathesis for Macrocycle Synthesis
| Target Molecule | Precursor (Diene) | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) | Reference |
| Glecaprevir (precursor) | Linear diene | 10 | Toluene | 0.02 | 40 | 6 (slow addition) | 82 | - | [3] |
| Pacritinib | Linear diene | 10 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 85:15 | [3] |
| SB1317 | Linear diene | 10 | Dichloromethane | Not Specified | Reflux | 4 | 86 | 94:6 | [4] |
| SB1518 | Linear diene | Not Specified | Dichloromethane | Not Specified | Reflux | Not Specified | Not Specified | 85:15 | [4] |
| MK-0616 (precursor) | Linear diene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Favors trans | [3] |
Note: For Pacritinib and SB1518, while this compound is cited as a suitable catalyst, specific conditions were not detailed in the referenced literature. The data for SB1317 was obtained using a Grubbs 2nd generation catalyst in the presence of an acid, a strategy also noted as effective for Zhan-1B catalyzed reactions.
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general guideline for performing a ring-closing metathesis reaction using this compound. The specific conditions, particularly concentration and temperature, should be optimized for each substrate.
Materials:
-
Diene substrate
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the diene substrate in the chosen anhydrous, degassed solvent in a Schlenk flask to the desired concentration (typically 0.01-0.1 M). For macrocyclizations, lower concentrations (e.g., 0.02 M) are often used to favor the intramolecular reaction over intermolecular oligomerization.[3]
-
Catalyst Addition: Add this compound (typically 1-10 mol%) to the solution. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 40°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). For reactions that produce ethylene (B1197577) as a byproduct, gently bubbling a stream of inert gas through the reaction mixture can help to drive the equilibrium towards the product.[3]
-
Quenching: Once the reaction is complete, quench the catalyst. This can be achieved by adding an excess of a vinyl ether (e.g., ethyl vinyl ether) or by exposing the reaction to air.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
To remove ruthenium byproducts, various methods can be employed, including treatment with activated carbon, filtration through a plug of silica gel with a more polar eluent, or precipitation of the catalyst from an alcohol.[3]
-
Detailed Protocol: Synthesis of Glecaprevir Precursor via RCM
This protocol is based on the enabling route for the synthesis of the HCV protease inhibitor Glecaprevir.[3]
Materials:
-
Linear diene precursor for Glecaprevir macrocycle
-
This compound (10 mol%)
-
Anhydrous, degassed toluene
-
Syringe pump
-
Nitrogen gas line for sparging
-
Filtrol®
-
Silica gel
Procedure:
-
Setup: Prepare two separate solutions in anhydrous, degassed toluene under a nitrogen atmosphere: one containing the diene precursor (to a final reaction concentration of 0.02 M) and the other containing this compound (10 mol%).
-
Slow Addition: Using a syringe pump, add both solutions concurrently and slowly over a period of 6 hours to a reaction vessel maintained at 40°C.
-
Nitrogen Sparging: Throughout the addition and the subsequent reaction time, gently sparge the reaction mixture with a stream of nitrogen to remove the ethylene byproduct.
-
Reaction Monitoring: Monitor the reaction for completion.
-
Workup:
-
Upon completion, add imidazole and Filtrol® to the reaction mixture and stir.
-
Filter the mixture through a plug of silica gel to remove the majority of the ruthenium byproducts. A second silica gel plug may be used for further purification.
-
The resulting filtrate, containing the desired macrocycle, can be further purified by crystallization.
-
Visualizations
Catalyst Initiation and Catalytic Cycle
The initiation of this compound is believed to proceed through competing dissociative and interchange mechanisms, similar to other Hoveyda-type catalysts.[1] The electron-withdrawing sulfonamide group facilitates the dissociation of the chelating ether, generating the active 14-electron species.
Caption: Initiation and catalytic cycle of this compound.
General Experimental Workflow for RCM
The following diagram illustrates a typical workflow for a ring-closing metathesis reaction using this compound, from reaction setup to product purification.
Caption: General workflow for RCM with this compound.
Conclusion
This compound is a versatile and highly active catalyst for olefin metathesis, demonstrating significant utility in the synthesis of complex molecules, particularly macrocycles for drug discovery. Its favorable characteristics, including rapid initiation and the potential for recycling, make it an attractive choice for both small-scale research and process development. The protocols and data presented here serve as a guide for researchers to effectively utilize this catalyst in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions for specific substrates is crucial to achieving high yields and selectivities.
References
Application Notes and Protocols for Olefin Metathesis with Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zhan Catalyst-1B in various olefin metathesis reactions. Detailed protocols for common applications are outlined, along with a summary of performance data and visualizations to aid in experimental design and execution.
Introduction to this compound
This compound is a ruthenium-based organometallic complex that is highly effective for various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1] Its structure, featuring a dimethylsulfonamide moiety on the aryl ring of the benzylidene ligand, enhances its catalytic activity and stability, making it a versatile tool in organic synthesis, pharmaceutical chemistry, and materials science.[1] The catalyst is known for its high efficiency, selectivity, and functional group tolerance.[1]
Key Applications and Experimental Protocols
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. This compound is particularly effective in the following transformations:
-
Ring-Closing Metathesis (RCM): The intramolecular formation of cyclic olefins from acyclic dienes.
-
Cross-Metathesis (CM): The intermolecular exchange of substituents between two different olefins.
-
Ring-Opening Metathesis Polymerization (ROMP): The polymerization of cyclic olefins to produce polymers with repeating units.
Below are detailed protocols for representative examples of these reactions.
Protocol 1: Ring-Closing Metathesis (RCM) for Macrocycle Synthesis
This protocol describes the synthesis of a macrocyclic precursor to the HCV protease inhibitor Glecaprevir.
Reaction Scheme:
Acyclic Diene Precursor --(this compound)--> Macrocyclic Product
Materials:
-
Acyclic diene precursor
-
This compound
-
Toluene (B28343), anhydrous
-
Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the acyclic diene precursor in anhydrous toluene to a concentration of 0.02 M.
-
Catalyst Addition: To the stirred solution, add this compound (10 mol%).
-
Reaction Conditions: Heat the reaction mixture to 40°C and stir for the required time (monitor by TLC or LC-MS for completion).
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the catalyst and aid in purification, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography to remove the ruthenium byproducts. Alternatively, for catalyst removal, the crude mixture can be treated with a scavenger, such as triphenylphosphine (B44618) oxide or a functionalized silica gel, followed by filtration. For the synthesis of Glecaprevir, the product was purified to yield the trans-macrocycle.[2]
-
Protocol 2: Cross-Metathesis (CM) of Terminal Olefins
This protocol provides a general procedure for the cross-metathesis of a terminal olefin with an electron-deficient partner, a common transformation in organic synthesis.
Reaction Scheme:
R1-CH=CH2 + R2-CH=CH2 --(this compound)--> R1-CH=CH-R2 + Ethene
Materials:
-
Terminal olefin 1
-
Terminal olefin 2 (e.g., an acrylate (B77674) or vinyl sulfone)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask under a nitrogen atmosphere, dissolve the terminal olefins (typically in a 1:1 to 1:1.5 ratio) in anhydrous DCM.
-
Catalyst Addition: Add this compound (typically 1-5 mol%) to the stirred solution.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete as monitored by an appropriate analytical technique (TLC, GC-MS, or NMR).
-
Workup and Purification:
-
Quench the reaction by adding ethyl vinyl ether.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
-
Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives
This protocol outlines a general procedure for the ROMP of a norbornene derivative, a common monomer for producing functional polymers.
Reaction Scheme:
n Norbornene Derivative --(this compound)--> Polynorbornene
Materials:
-
Norbornene derivative monomer
-
This compound
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Nitrogen gas
-
Methanol (for precipitation)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the norbornene derivative monomer in the chosen anhydrous solvent.
-
Catalyst Addition: In a separate vial, dissolve this compound in a small amount of the solvent and add it to the monomer solution via syringe. The monomer-to-catalyst ratio will determine the polymer's molecular weight.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Polymerization is often rapid and may be accompanied by an increase in viscosity.
-
Termination and Precipitation:
-
After the desired reaction time, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for olefin metathesis reactions catalyzed by this compound.
| Reaction Type | Substrate(s) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product(s) / Ratio | Citation(s) |
| RCM | Glecaprevir Precursor | 10 | Toluene | 40 | - | 82 | trans-Macrocycle | [2] |
| RCM | MK-6325 Precursor | - | Toluene | 80 | 1 | 91 | 15-membered macrocycle | |
| RCM | Diethyl diallylmalonate | 0.5-5 | Dichloromethane | RT - 40 | 1-2 | >95 | Cyclopentene derivative | |
| RCM | Pacritinib Precursor | 10 | - | - | - | - | 85:15 trans/cis mixture | [2] |
| CM | Functionalized Styrene & Methyl Vinyl Sulfone | - | 1,2-Dichloroethane | - | - | Low | Cross-metathesis product | [1] |
| ROMP | Dicyclopentadiene (DCPD) | - | - | - | - | - | Poly(DCPD) |
Note: Detailed protocols for CM and ROMP with this compound are less commonly reported in the literature compared to RCM. The conditions provided are based on general procedures for similar ruthenium catalysts and may require optimization.
Visualizations
Olefin Metathesis Catalytic Cycle
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, which is applicable to reactions catalyzed by this compound.
Caption: Catalytic cycle of olefin metathesis.
Experimental Workflow for a Typical RCM Reaction
This diagram outlines the key steps involved in a typical ring-closing metathesis experiment.
Caption: General workflow for an RCM experiment.
References
Solvent Selection for Zhan Catalyst-1B Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhan Catalyst-1B is a highly efficient, air-stable ruthenium-based catalyst for olefin metathesis. Its broad functional group tolerance and high catalytic activity have made it a valuable tool in organic synthesis, particularly in the construction of complex macrocycles, a key motif in many modern drug candidates. The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and impurity profile of reactions catalyzed by this compound. These application notes provide a guide to solvent selection for ring-closing metathesis (RCM) reactions, supported by compiled data and detailed experimental protocols.
Data Presentation: Solvent Effects on Ring-Closing Metathesis
The selection of an appropriate solvent is crucial for optimizing the performance of this compound. While comprehensive comparative studies for a single substrate are limited in publicly available literature, the following tables summarize data compiled from various sources for the ring-closing metathesis of diethyl diallylmalonate and a more complex macrocyclization, illustrating the impact of solvent choice on reaction outcomes.
Table 1: Ring-Closing Metathesis of Diethyl Diallylmalonate
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Notes |
| Dichloromethane (B109758) (CH₂Cl₂) | 0.05 | Room Temp | 1 | ~95% | A common solvent for RCM with this catalyst. |
| Toluene (B28343) | Not specified | 100 | 24 | 96% | Effective for this substrate at elevated temperatures.[1] |
Table 2: Macrocyclization in the Synthesis of Glecaprevir
| Solvent | Concentration (M) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Toluene | 0.02 | 10 | 40 | 6 (slow addition) | 82% | Provided the best impurity profile.[2] |
| Dichloromethane (CH₂Cl₂) | Not specified | 10 | 40 | 72 | 50% | Lower yield compared to toluene under these conditions. |
General Solvent Considerations:
-
Solubility: this compound is soluble in common organic solvents such as dichloromethane (DCM), dichloroethane (DCE), chloroform, toluene, and ethers. It is insoluble in alcohols like methanol (B129727) and ethanol (B145695), a property that can be exploited for catalyst recycling by precipitation.[3]
-
Polarity and Coordinating Ability: While non-coordinating solvents like DCM and toluene are generally preferred, the optimal solvent can be substrate-dependent. Highly polar or coordinating solvents may interfere with the catalytic cycle.
-
Temperature: The choice of solvent also dictates the accessible temperature range for the reaction. For less reactive substrates, higher boiling point solvents like toluene may be necessary to drive the reaction to completion.
Experimental Protocols
Below are detailed protocols for a general ring-closing metathesis reaction using this compound.
General Protocol for Ring-Closing Metathesis (RCM)
Materials:
-
Diene substrate
-
This compound
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Solvent Degassing: Degas the chosen solvent (e.g., dichloromethane or toluene) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the diene substrate.
-
Dissolution: Add the degassed solvent to the flask to dissolve the substrate to the desired concentration (typically 0.01-0.1 M for macrocyclization).
-
Catalyst Addition: In a separate vial, weigh the required amount of this compound (typically 1-10 mol%). The catalyst can be added as a solid or as a solution in a small amount of the degassed reaction solvent. For large-scale reactions or to control the reaction rate, slow addition of the catalyst solution via a syringe pump is recommended.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Reaction Quenching: Once the reaction is complete, it can be quenched by adding a scavenger such as ethyl vinyl ether or triphenylphosphine (B44618) to deactivate the catalyst.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
To remove ruthenium byproducts, washing the organic layer with an aqueous solution of a mild oxidizing agent (e.g., lead tetraacetate) or filtering through a plug of silica gel, activated carbon, or a specialized scavenger resin can be effective.
-
Protocol for Catalyst Recycling
-
Following the reaction, add a non-solvent such as methanol or ethanol to the reaction mixture.
-
The this compound will precipitate out of the solution.
-
The precipitated catalyst can be recovered by filtration, washed with the non-solvent, and dried under vacuum for reuse.[3]
Mandatory Visualizations
Logical Relationship: Key Factors in Solvent Selection
Caption: Key considerations for solvent selection in this compound reactions.
Experimental Workflow: General Ring-Closing Metathesis
Caption: A typical experimental workflow for RCM using this compound.
Signaling Pathway: Catalytic Cycle of Olefin Metathesis
Caption: Simplified catalytic cycle for olefin metathesis.
References
catalyst loading recommendations for Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhan Catalyst-1B is a ruthenium-based organometallic complex highly effective for various olefin metathesis reactions.[1] As a second-generation Hoveyda-Grubbs type catalyst, it features an N-heterocyclic carbene (NHC) ligand and a chelating isopropoxybenzylidene ligand bearing an electron-withdrawing dimethylsulfonamide group.[1] This modification enhances its catalytic activity and initiation rate. This compound is particularly valued in the synthesis of complex molecules, including macrocycles for pharmaceutical drug development.[2] These notes provide an overview of recommended catalyst loadings and detailed protocols for its application.
Data Presentation: Catalyst Loading Recommendations
The optimal catalyst loading for this compound is dependent on the specific reaction type, substrate complexity, and desired reaction kinetics. The following tables summarize typical loading ranges for various metathesis reactions.
Table 1: Ring-Closing Metathesis (RCM)
| Target Molecule/Class | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Glecaprevir Precursor (18-membered macrocycle) | 10 | Toluene (B28343) | 40 | 82 | - | [2] |
| Pacritinib | 10 | - | - | - | 85:15 (trans/cis) | [2] |
| Macrocyclic HCV Inhibitor | 20 | - | - | - | - | |
| IDX316 (API) | 1.25 | - | - | - | - | |
| Merck PCSK9 Inhibitor (MK-0616) Precursor | - | - | - | - | Favors trans | [2] |
Table 2: Cross-Metathesis (CM)
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| 1,2-epoxy-5-hexene | Methyl acrylate | 2 | Dichloromethane | - | - | E-isomer exclusively |
Table 3: Ring-Opening Metathesis Polymerization (ROMP)
While specific mol% loadings are less commonly reported for solution-phase ROMP with this compound, its utility, particularly in immobilized forms, has been demonstrated with high efficiency.
| Monomer | Catalyst Form | Turnover Number (TON) | Notes |
| Various | Immobilized Zhan-1B | 200 - 2000 | TONs vary with substrate and conditions. |
Experimental Protocols
The following are detailed protocols for representative applications of this compound.
Protocol 1: Macrocyclization via Ring-Closing Metathesis (RCM)
This protocol is based on the synthesis of an 18-membered macrocycle, a key intermediate in the production of the Hepatitis C drug, Glecaprevir.[2]
Materials:
-
Diene precursor
-
This compound
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (three-neck flask, reflux condenser, addition funnels)
-
Syringe pump (optional, for slow addition)
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the diene precursor in anhydrous, degassed toluene to a final reaction concentration of 0.02 M.
-
In a separate flask, prepare a solution of this compound (10 mol%) in a small amount of anhydrous, degassed toluene.
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and two addition funnels (or syringe pumps).
-
Ensure the system is thoroughly flame-dried and purged with an inert gas.
-
-
Reaction Execution:
-
To the main reaction flask, add a portion of the anhydrous, degassed toluene.
-
Heat the solvent to 40°C.
-
Simultaneously, over a period of 6 hours, slowly add the diene precursor solution and the this compound solution to the reaction flask. A slow addition rate is crucial to minimize the formation of dimeric and oligomeric byproducts.
-
Throughout the addition and the subsequent reaction time, maintain a gentle stream of nitrogen or argon gas through the reaction mixture (sparging). This helps to remove the ethylene (B1197577) byproduct, driving the reaction equilibrium towards the product.[2]
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The catalyst can be removed by filtration through a pad of silica (B1680970) gel. For enhanced removal of ruthenium byproducts, treatment with a scavenger such as imidazole (B134444) followed by filtration through silica gel is recommended.[2]
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
-
Visualizations
Catalytic Cycle of Olefin Metathesis
The catalytic cycle of olefin metathesis, as proposed by Chauvin, involves a [2+2] cycloaddition between the metal carbene and an olefin to form a metallacyclobutane intermediate, followed by a retro [2+2] cycloaddition to yield the product and regenerate a metal carbene.[3][4][5]
Caption: The Chauvin mechanism for olefin metathesis.
Experimental Workflow for RCM Macrocyclization
The following diagram illustrates the key steps in the experimental protocol for ring-closing metathesis to form a macrocycle.
Caption: Workflow for RCM macrocyclization.
References
Application Notes and Protocols for the Recycling of Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the recycling and reuse of Zhan Catalyst-1B, a ruthenium-based complex widely utilized in olefin metathesis reactions. The ability to efficiently recycle this catalyst is of significant economic and environmental interest, particularly in large-scale applications such as drug development and fine chemical synthesis. The protocol is based on the differential solubility of the catalyst in various organic solvents.
Introduction
This compound is a second-generation Hoveyda-Grubbs type catalyst known for its high efficiency and stability. A key feature of this compound is its solubility profile; it is soluble in common reaction solvents such as dichloromethane (B109758) (DCM), chloroform, and ether, but insoluble in alcohols like methanol (B129727) and ethanol.[1] This property allows for a straightforward and effective recycling protocol based on precipitation. This document outlines the experimental procedure for the recovery of this compound from a reaction mixture and provides available data on its performance over multiple uses.
Principle of Recycling
The recycling of this compound is achieved by precipitating the catalyst from the post-reaction mixture. After the completion of an olefin metathesis reaction, the solvent (typically a non-polar or chlorinated solvent) is partially removed, and an anti-solvent (an alcohol in which the catalyst is insoluble) is added. This causes the catalyst to precipitate out of the solution, allowing for its separation by filtration. The recovered solid catalyst can then be washed, dried, and reused in subsequent reactions.
Experimental Protocol: Recycling of this compound
This protocol describes the recovery of this compound from a typical ring-closing metathesis (RCM) reaction mixture.
Materials and Equipment:
-
Reaction mixture containing this compound in a solvent such as dichloromethane (DCM) or toluene.
-
Methanol (reagent grade or higher).
-
Vacuum filtration apparatus (e.g., Büchner funnel, filter flask).
-
Filter paper.
-
Spatula.
-
Schlenk flask or vial for storing the recycled catalyst.
-
Inert gas supply (e.g., nitrogen or argon).
-
Rotary evaporator.
Procedure:
-
Reaction Quenching (Optional): If necessary, the metathesis reaction can be quenched by the addition of a suitable agent like ethyl vinyl ether.
-
Solvent Reduction: Reduce the volume of the reaction solvent (e.g., dichloromethane) by approximately 50-70% using a rotary evaporator. This step increases the concentration of the catalyst in the remaining solution.
-
Precipitation: Transfer the concentrated reaction mixture to a flask or beaker. While stirring, add methanol to the mixture. A typical volume ratio of methanol to the concentrated reaction mixture is 5:1 to 10:1. The addition of methanol will cause the this compound to precipitate as a solid.
-
Isolation: Collect the precipitated catalyst by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid catalyst on the filter paper with several portions of fresh, cold methanol to remove any soluble impurities and residual reaction products.
-
Drying: Dry the recovered catalyst under high vacuum for several hours to remove all traces of solvent. It is recommended to handle the dried catalyst under an inert atmosphere to prevent potential degradation.
-
Storage: Store the recycled this compound in a sealed container under an inert atmosphere (e.g., in a glovebox or a Schlenk flask) and at a low temperature (2-8 °C) to maintain its activity.
Data on Recycled Catalyst Performance
| Parameter | Observation | Citation |
| Recyclability | Can be recovered and recycled by simple precipitation or filtration. | [1][2] |
| Solubility (for recycling) | Soluble in dichloromethane, dichloroethane, chloroform, ether; insoluble in methanol, ethanol. | [1][2] |
Note: The actual performance of the recycled catalyst will depend on the specific reaction conditions, the nature of the substrates and products, and the efficiency of the recovery and drying process.
Visualization of Relevant Processes
To aid in the understanding of the catalyst's function and the recycling workflow, the following diagrams are provided.
Diagram 1: Olefin Metathesis Catalytic Cycle
Caption: Catalytic cycle of olefin metathesis.
Diagram 2: Workflow for Recycling this compound
References
Application Notes and Protocols for Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the safe and effective handling, storage, and use of the air-stable Zhan Catalyst-1B, a ruthenium-based organometallic complex widely employed in olefin metathesis reactions.
Introduction
This compound is a second-generation Hoveyda-Grubbs type catalyst distinguished by a dimethylsulfonamide moiety on the benzylidene ligand. This electron-withdrawing group enhances the catalyst's initiation rate and contributes to its notable stability in air and various reaction media, making it a versatile tool in organic synthesis.[1][2] It is particularly effective in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[1]
Chemical Structure:
CAS Number: 918870-76-5[3] Molecular Formula: C₃₃H₄₃Cl₂N₃O₃RuS[3] Molecular Weight: 733.75 g/mol [3] Appearance: Green solid[4]
Health and Safety
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.[1]
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Storage and Handling
While this compound is known for its air stability compared to earlier generation metathesis catalysts, proper storage and handling are crucial to maintain its catalytic activity.[1][2]
Storage:
-
Temperature: Store in a refrigerator at 2-8°C.[5]
-
Atmosphere: For long-term storage, it is recommended to keep the catalyst under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.
Handling:
-
Weighing and handling of the solid catalyst can be performed on the benchtop in air for short periods.
-
For reactions requiring an inert atmosphere, standard Schlenk line or glovebox techniques should be employed.
-
Solutions of the catalyst are more susceptible to decomposition than the solid form and should be used under an inert atmosphere, especially for prolonged reactions.
Experimental Protocols
General Workflow for Olefin Metathesis
The following diagram illustrates a general workflow for a typical olefin metathesis reaction using this compound.
Caption: A generalized workflow for performing an olefin metathesis reaction.
Protocol 1: Ring-Closing Metathesis (RCM) for Macrocyclization
This protocol is based on the synthesis of a macrocyclic precursor to a Merck PCSK9 inhibitor.[6]
Reaction Scheme:
Materials:
-
Diene precursor
-
This compound (10 mol%)
-
Degassed dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the diene precursor in degassed dichloromethane to a concentration of 0.01-0.05 M.
-
Add this compound (10 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
To quench the reaction and decompose the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired macrocycle.
Quantitative Data from Literature:
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Precursor to a Merck PCSK9 inhibitor | 10 | DCM | Reflux | 12 | 82 | [6] |
| Precursor to Pacritinib | 10 | DCE | 80 | 4 | >95 | |
| Various diene substrates | 1-5 | Toluene | 60-80 | 2-16 | 75-95 |
Protocol 2: Catalyst Recycling
This compound can be recovered and reused, which is economically advantageous given the cost of ruthenium.[4][6] The recycling process takes advantage of the catalyst's solubility in chlorinated solvents and insolubility in alcohols.[4]
Caption: A step-by-step protocol for the recycling of this compound.
Procedure:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the chlorinated solvent.
-
To the concentrated residue, add a sufficient volume of cold methanol or ethanol to precipitate the catalyst.
-
Stir the resulting suspension for 15-30 minutes in an ice bath.
-
Collect the precipitated catalyst by filtration through a sintered glass funnel.
-
Wash the solid catalyst with a small amount of cold alcohol to remove any remaining organic product.
-
Dry the recovered green solid under high vacuum.
-
The recycled catalyst can be stored under an inert atmosphere and reused, though a slight decrease in activity may be observed in subsequent runs.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst due to improper storage or handling. | Use a fresh batch of catalyst. Ensure proper inert atmosphere techniques are used. |
| Presence of catalyst poisons in the substrate or solvent. | Purify the substrate to remove impurities (e.g., thiols, phosphines). Use freshly distilled and degassed solvent. | |
| Sterically hindered or electron-deficient substrate. | Increase catalyst loading (up to 10-15 mol%). Increase reaction temperature and/or time. Consider a different generation or type of metathesis catalyst. | |
| Formation of Oligomers/Polymers | High concentration of the substrate in RCM. | Perform the reaction at a lower concentration (high dilution, <0.01 M). Use a syringe pump to add the substrate slowly to the catalyst solution. |
| Incomplete Reaction | Catalyst decomposition over time. | Add a second portion of the catalyst to the reaction mixture. |
| Difficulty in Purification | Ruthenium byproducts co-eluting with the product. | After quenching with ethyl vinyl ether, stir the reaction mixture with a ruthenium scavenger (e.g., activated carbon, isocyanates) before filtration and concentration. Wash the organic extract with a mild aqueous acid. |
This document is intended for use by qualified professionals and should be used in conjunction with standard laboratory safety practices and the supplier's Safety Data Sheet.
References
Application Notes and Protocols for Zhan Catalyst-1B in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Zhan Catalyst-1B in olefin metathesis reactions. The information is targeted toward researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound
This compound is a ruthenium-based organometallic complex that has emerged as a powerful tool in olefin metathesis.[1] It belongs to the family of Hoveyda-Grubbs type catalysts, distinguished by a chelating isopropoxystyrene ligand. A key structural feature of this compound is the presence of an electron-withdrawing dimethylsulfonamide group on the aryl ring of this ligand.[1] This modification significantly enhances the catalyst's initiation rate compared to the parent Hoveyda-Grubbs catalysts.[2][3]
The catalyst is known for its high efficiency, broad functional group tolerance, and good stability in air, making it a versatile reagent for various metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1] Its robustness and high activity have made it particularly valuable in the synthesis of complex molecules, including macrocycles in drug discovery.[2]
Functional Group Tolerance
Below is a summary of its performance in the presence of several common functional groups, based on published examples in complex molecule synthesis.
| Functional Group | Substrate Complexity | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Amide, Ester, Ether, Sulfonamide | 18-membered macrolide (HCV NS3/4A protease inhibitor) | RCM | 10 | Toluene (B28343) | 40 | 82 | [2] |
| Amine, Pyridine | Precursor to Pacritinib (kinase inhibitor) | RCM | 10 | Not specified | Not specified | 85:15 trans/cis mixture | [2] |
| Amide, Ether, Sulfonamide | 15-membered macrocycle | RCM | 5 | Toluene | 80 | 91 | [3] |
General Observations on Functional Group Tolerance:
-
Excellent Tolerance: The catalyst is well-tolerated in the presence of functional groups commonly found in pharmaceuticals and natural products, such as amides, esters, ethers, carbamates, and sulfonamides.[2][3]
-
Air and Moisture Stability: this compound is moderately stable in air, which simplifies its handling compared to more sensitive metathesis catalysts.[3]
-
Acid Sensitivity: In some instances, the presence of a Brønsted acid, such as HCl or trifluoroacetic acid (TFA), has been reported to be beneficial or even necessary for the reaction to proceed, particularly in the synthesis of certain kinase inhibitors.[4]
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general guideline for performing a ring-closing metathesis reaction using this compound. The specific conditions, such as solvent, temperature, and catalyst loading, may require optimization for a particular substrate.
Materials:
-
Diene substrate
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane (B109758) (DCM))
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Quenching agent (e.g., ethyl vinyl ether)
-
Solvents for workup and purification (e.g., methanol (B129727), ethanol (B145695), ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation:
-
Dry the reaction flask and stir bar under vacuum or in an oven and allow to cool under an inert atmosphere.
-
Prepare a solution of the diene substrate in the chosen anhydrous, degassed solvent (e.g., 0.02 M concentration in toluene).[2]
-
Degas the substrate solution by sparging with an inert gas (e.g., nitrogen) for 15-30 minutes.[2]
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the degassed substrate solution to the reaction flask.
-
Weigh the required amount of this compound (typically 1-10 mol%) in a glovebox or under a stream of inert gas and add it to the reaction flask. For large-scale reactions, slow addition of a catalyst solution can be beneficial to minimize dimerization.[2]
-
If necessary, heat the reaction mixture to the desired temperature (typically 40-80 °C).[2][3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. The reaction is complete when the starting material is consumed.
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a quenching agent, such as ethyl vinyl ether (a few drops), to deactivate the catalyst. Stir for 15-30 minutes.
-
-
Workup and Purification:
-
Method A: Precipitation: Concentrate the reaction mixture under reduced pressure. Add methanol or ethanol to the residue to precipitate the catalyst byproducts.[1] Filter the mixture and wash the solid with the alcohol. The filtrate contains the desired product.
-
Method B: Silica Gel Treatment: Concentrate the reaction mixture. For removal of ruthenium residues, a common procedure involves the addition of imidazole (B134444) and a filtration aid like Filtrol®, followed by filtration through a plug of silica gel.[2] The silica gel plug can be washed with an appropriate solvent system (e.g., ethyl acetate/hexanes) to elute the product.
-
Further purify the crude product by flash column chromatography on silica gel if necessary.
-
Visualizations
Olefin Metathesis Catalytic Cycle
The generally accepted Chauvin mechanism for olefin metathesis is depicted below. The cycle is initiated by the reaction of the precatalyst with the olefin substrate to generate the active 14-electron ruthenium alkylidene species.
Caption: The Chauvin mechanism for olefin metathesis.
Experimental Workflow for a Typical RCM Reaction
The following diagram illustrates the key steps in performing a typical ring-closing metathesis reaction using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Zhan Catalyst-1B Reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize Zhan Catalyst-1B reaction conditions for high yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a ruthenium-based organometallic complex used as a catalyst in olefin metathesis reactions.[1] It belongs to the family of Hoveyda-Grubbs type catalysts but is distinguished by an electron-withdrawing dimethylsulfonamide group on the aryl ring of the isopropoxystyrene ligand.[1][2] This modification enhances its reactivity and stability.[3] Its primary applications include ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM), which are crucial techniques in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[3]
Q2: What are the key advantages of using this compound over other ruthenium catalysts?
This compound offers several advantages, including:
-
High Activity: The electron-withdrawing sulfonamide group generally leads to a faster initiation rate compared to standard Hoveyda-Grubbs catalysts.[2][3][4]
-
Thermal Stability: While susceptible to degradation at very high temperatures, it shows good operational stability at moderately elevated temperatures (e.g., 40-80°C), which is often required for challenging substrates.[2][5]
-
Recyclability: A unique feature of this compound is its solubility profile. It is soluble in common reaction solvents like dichloromethane (B109758) (DCM) and toluene (B28343) but insoluble in alcohols like methanol (B129727) and ethanol (B145695). This allows for the catalyst to be precipitated and recovered by filtration after the reaction.[1][4]
Q3: How should I store and handle this compound?
This compound is an air- and moisture-sensitive compound. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically 4°C).[6] All manipulations should be carried out using standard Schlenk line or glovebox techniques to prevent deactivation.
Q4: Can this compound be used in the presence of acidic functional groups?
Some studies have shown that ring-closing metathesis using Zhan-1B can proceed, and in some cases is even promoted, in the presence of acids like HCl or trifluoroacetic acid (TFA).[7] However, the compatibility of the catalyst with acidic functional groups can be substrate-dependent. It is advisable to perform a small-scale test reaction to assess compatibility with your specific substrate.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all solvents and reagents are rigorously degassed and dried. Use of an inert atmosphere (glovebox or Schlenk line) is critical. Impurities in the substrate can also poison the catalyst; purify the substrate before use.[8] |
| Insufficient Catalyst Loading | For challenging substrates, especially in macrocyclization, higher catalyst loadings (e.g., 5-10 mol%) may be necessary.[2][4] Perform small-scale reactions with varying catalyst loadings to find the optimal amount. |
| Low Reaction Temperature | While higher temperatures can lead to catalyst decomposition, some reactions require thermal energy to proceed. Gradually increase the reaction temperature in increments of 10°C (e.g., from room temperature to 40°C, then to 60°C) to find a balance between reaction rate and catalyst stability.[5] |
| Slow Catalyst Initiation | The initiation of the catalyst can be slow for certain substrates. Consider a different solvent that may facilitate initiation. In some cases, a small amount of a more reactive olefin can be added to initiate the catalyst, although this can complicate purification. |
Issue 2: Formation of Byproducts (e.g., Dimers, Oligomers)
| Possible Cause | Troubleshooting Step |
| High Concentration | Intermolecular reactions (dimerization, oligomerization) are favored at high substrate concentrations. For ring-closing metathesis, employ high dilution conditions (0.001 - 0.05 M).[4] |
| Fast Addition of Substrate/Catalyst | Use a syringe pump for the slow addition of the substrate and/or catalyst to the reaction mixture. This maintains a low instantaneous concentration, favoring the desired intramolecular reaction.[4] |
| Isomerization of Olefins | Catalyst degradation can lead to the formation of ruthenium hydride species that catalyze olefin isomerization, resulting in undesired byproducts.[5] Running the reaction at a lower temperature can minimize catalyst decomposition.[5] Additives like 1,4-benzoquinone (B44022) or phenol (B47542) have been reported to suppress isomerization.[5] |
Issue 3: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too Low | As mentioned, some substrates require higher temperatures to react at a reasonable rate. Carefully increase the temperature while monitoring for catalyst decomposition (a change in color from green to black/brown). |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Toluene is often a good choice for reactions requiring higher temperatures. Dichloromethane is suitable for room temperature reactions. A solvent screen may be necessary to identify the optimal medium. |
| Inhibiting Functional Groups | Certain functional groups on the substrate can coordinate to the ruthenium center and inhibit catalysis. If possible, protect these functional groups before the metathesis reaction. |
Optimizing Reaction Conditions: A Case Study
To achieve a high yield in a this compound-mediated reaction, it is crucial to systematically optimize the reaction parameters. The following tables provide representative data for the ring-closing metathesis of diethyl diallylmalonate, a common model substrate.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 4 | 75 |
| 1.0 | 2 | 92 |
| 2.0 | 1 | >98 |
| 5.0 | 1 | >98 |
Conditions: Diethyl diallylmalonate (0.1 M) in toluene at 60°C.
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | 6 | 85 |
| 40 | 3 | 94 |
| 60 | 1.5 | >98 |
| 80 | 1 | 95 (some decomposition observed) |
Conditions: Diethyl diallylmalonate (0.1 M) with 1.5 mol% this compound in toluene.
Table 3: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 40 (reflux) | 4 | 96 |
| 1,2-Dichloroethane (DCE) | 60 | 2 | 97 |
| Toluene | 60 | 1.5 | >98 |
| Tetrahydrofuran (THF) | 60 | 5 | 88 |
Conditions: Diethyl diallylmalonate (0.1 M) with 1.5 mol% this compound.
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
-
Preparation: In a glovebox, add diethyl diallylmalonate to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve the desired substrate concentration (e.g., 0.1 M).
-
Catalyst Addition: Weigh the required amount of this compound (e.g., 1.5 mol%) in the glovebox and add it to the reaction flask.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 60°C). Stir the reaction mixture for the required time (e.g., 1.5 hours).
-
Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the flask to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to obtain the desired product.
Protocol 2: Recycling of this compound
-
Reaction Completion: Once the reaction in a solvent like dichloromethane or toluene is complete, concentrate the reaction mixture under reduced pressure.
-
Precipitation: Add methanol or ethanol to the residue. The catalyst, being insoluble in these alcohols, will precipitate out.[1][4]
-
Isolation: Isolate the precipitated catalyst by filtration under an inert atmosphere.
-
Washing and Drying: Wash the catalyst with fresh, cold alcohol and dry it under vacuum. The recovered catalyst can then be stored under an inert atmosphere for reuse.
Visualizing Reaction and Troubleshooting Workflows
Caption: General experimental workflow for a this compound mediated RCM reaction.
Caption: A logical troubleshooting workflow for optimizing this compound reactions.
References
- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 2. This compound | 918870-76-5 | Benchchem [benchchem.com]
- 3. Buy this compound | 918870-76-5 [smolecule.com]
- 4. drughunter.com [drughunter.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors | CHIMIA [chimia.ch]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Troubleshooting Low Conversion in RCM with Zhan Catalyst-1B
Welcome to the Technical Support Center for Ring-Closing Metathesis (RCM) reactions using Zhan Catalyst-1B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and optimizing your RCM experiments.
Troubleshooting Guides
Low conversion in an RCM reaction can be attributed to a variety of factors, from catalyst handling to substrate purity. This guide provides a systematic approach to identifying and resolving common issues.
Question: My RCM reaction with this compound is showing low or no conversion. What are the first steps I should take to troubleshoot?
Answer:
When faced with low conversion, a systematic evaluation of your experimental setup and reagents is crucial. Start with these initial checks:
-
Assess Solvent and Reagent Purity:
-
Solvents: Use anhydrous, degassed solvents. Common solvents for RCM with this compound include toluene, dichloromethane (B109758) (DCM), and dichloroethane (DCE).[2][3] Impurities such as water and peroxides can deactivate the catalyst.
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Substrate: Ensure your diene substrate is of high purity and free from contaminants from previous synthetic steps. Functional groups that can act as Lewis bases (e.g., unprotected amines, thiols) can poison the catalyst.[2]
-
-
Confirm Catalyst Integrity: Check the age and storage conditions of your this compound. It should be stored at 4°C under a nitrogen atmosphere.[4] If there is any doubt about its activity, consider testing it with a reliable substrate known to undergo RCM successfully.
Question: I've confirmed my initial setup is correct, but the conversion is still low. What are the next steps?
Answer:
If the initial checks do not resolve the issue, consider the following factors related to the catalyst, substrate, and reaction conditions.
Catalyst-Related Issues
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Catalyst Deactivation: this compound can be deactivated by various impurities. Common catalyst poisons include:
-
Lewis Bases: Functional groups such as unprotected amines, pyridines, imidazoles, and thiols can coordinate to the ruthenium center and inhibit catalysis.[5]
-
Oxidizing Agents: Peroxides, often present in older ether solvents, can oxidize and deactivate the catalyst.[1]
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Acids and Bases: Strong acids or bases can lead to catalyst decomposition. However, in some cases, the addition of a mild acid like acetic acid or TFA can be beneficial.[1][6]
-
-
Insufficient Catalyst Loading: While higher catalyst loadings can sometimes improve conversion, they also increase cost and the amount of residual ruthenium in the product. Typical loadings for this compound can range from 1 to 10 mol%.[2]
Substrate-Related Issues
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Steric Hindrance: Highly substituted olefins can be challenging substrates for RCM. Increased steric bulk around the double bonds can hinder their approach to the catalytic center.
-
Chelating Functional Groups: Functional groups within the substrate that can chelate to the ruthenium center may inhibit the reaction.
Reaction Condition Optimization
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Temperature: this compound exhibits good thermal stability.[7] Increasing the reaction temperature (e.g., from room temperature to 40-80°C) can often improve conversion rates for challenging substrates.[2]
-
Concentration: RCM is an intramolecular reaction, and to favor the desired cyclization over intermolecular oligomerization, the reaction is typically run at high dilution (e.g., 0.02 M).[2]
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Ethylene (B1197577) Removal: The ethylene byproduct generated during RCM is soluble in organic solvents and its presence can lead to catalyst decomposition.[1] To drive the reaction to completion, it is often beneficial to remove ethylene by sparging the reaction mixture with an inert gas.[1][2]
Data Presentation
The following tables summarize key quantitative data for RCM reactions using this compound.
Table 1: Exemplary Reaction Conditions and Yields for Macrocyclization with this compound
| Ring Size | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) | Byproducts |
| 18-membered | 10 | Toluene | 40 | 0.02 | 82 | 4% starting material, 10.4% cis-product, 3.1% dimer |
| 15-membered | Not specified | Toluene | 80 | Not specified | 91 | Not specified |
| 18-membered | Not specified | Not specified | Not specified | Not specified | 73 | Not specified |
Data compiled from a study on macrocyclization in drug discovery.[2]
Table 2: Solubility of this compound
| Soluble In | Insoluble In |
| Dichloromethane (DCM) | Methanol (B129727) |
| Dichloroethane (DCE) | Ethanol |
| Chloroform | |
| Ether |
This solubility profile allows for catalyst recycling by precipitation.[2][3]
Experimental Protocols
Representative Protocol for Ring-Closing Metathesis
This protocol is a general guideline. Optimal conditions (catalyst loading, solvent, temperature, and concentration) should be determined for each specific substrate.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
The chosen solvent (e.g., toluene) should be anhydrous and thoroughly degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the diene substrate.
-
Add the degassed solvent via cannula to achieve the desired concentration (typically 0.01-0.05 M).
-
Begin stirring the solution.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, weigh the required amount of this compound.
-
The catalyst can be added as a solid or as a solution in a small amount of the degassed reaction solvent. For slow addition, the catalyst solution can be added via a syringe pump over several hours, which can help to minimize the formation of dimeric byproducts.[2]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or proton nuclear magnetic resonance (¹H NMR) spectroscopy by periodically taking aliquots from the reaction mixture.
-
-
Reaction Workup and Purification:
-
Upon completion, the reaction can be quenched by adding a scavenger such as ethyl vinyl ether to deactivate the catalyst.
-
The solvent is then removed under reduced pressure.
-
To remove the ruthenium byproducts, the crude product can be treated with a scavenger resin or purified by column chromatography on silica (B1680970) gel. In some cases, adding imidazole (B134444) and Filtrol followed by silica gel plugs can effectively remove impurities.[2]
-
Mandatory Visualization
Frequently Asked Questions (FAQs)
Q1: Can this compound be recycled?
A1: Yes, one of the advantages of this compound is its recyclability. It is soluble in common organic solvents like DCM, DCE, and ether, but insoluble in alcohols such as methanol and ethanol.[2][3] This property allows for the precipitation of the catalyst from the reaction mixture by the addition of an alcohol, followed by filtration and reuse.
Q2: What is the main advantage of this compound over other ruthenium catalysts?
A2: The key feature of this compound is the electron-withdrawing sulfonamide group on the isopropoxystyrene ligand.[2][7] This modification leads to a faster initiation rate compared to similar Hoveyda-Grubbs catalysts, which can be advantageous for certain reactions.[2] It also exhibits good thermal stability.[7]
Q3: My reaction is producing a significant amount of dimer/oligomer byproducts. How can I minimize this?
A3: Dimer and oligomer formation is a common side reaction in RCM, especially at higher concentrations. To favor the intramolecular RCM reaction, it is crucial to work at high dilution (e.g., 0.02 M or lower).[2] Additionally, employing a slow addition of the substrate and/or catalyst to the reaction mixture over an extended period can help maintain a low concentration of the diene and minimize intermolecular reactions.[2]
Q4: Is it necessary to remove ethylene from the reaction?
A4: While not always essential for small-scale reactions, removing the ethylene byproduct is highly recommended, especially for sluggish reactions or on a larger scale. The presence of ethylene can lead to catalyst decomposition and can also establish an equilibrium that may limit the conversion.[1] Sparging the reaction with an inert gas like argon or nitrogen is an effective method for ethylene removal.[2]
Q5: Can I use this compound for substrates with acidic protons?
A5: While strong acids can deactivate the catalyst, some RCM reactions using Zhan-1B have been shown to proceed, and in some cases are even mediated by, the presence of an acid such as HCl or TFA.[6] However, substrates with acidic protons, such as free carboxylic acids or phenols, may require protection prior to the metathesis reaction. The compatibility of the catalyst with a specific acidic functional group should be evaluated on a case-by-case basis.
References
minimizing dimer byproduct formation in Zhan Catalyst-1B reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Zhan Catalyst-1B, with a specific focus on minimizing the formation of dimeric byproducts in olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer byproduct formation in a Ring-Closing Metathesis (RCM) reaction using this compound?
A1: Dimer formation is an intermolecular side reaction that competes with the desired intramolecular ring-closing reaction. The primary cause is a reaction condition that favors two separate substrate molecules reacting with each other over the two ends of a single molecule reacting. This is most often due to high effective substrate concentration, where diene molecules are in close proximity to each other.
Q2: How does substrate concentration influence the monomer-to-dimer product ratio?
A2: Substrate concentration is a critical factor. High concentrations increase the probability of intermolecular reactions, leading to a higher proportion of dimer and oligomer byproducts.[1][2] To favor the desired intramolecular RCM, especially for macrocyclization, reactions should be run under high-dilution conditions (typically 0.1 M to 0.001 M).[1]
Q3: What is "pseudo-dilution," and how can it minimize dimer formation?
A3: "Pseudo-dilution" or "slow-addition" is a technique used to maintain a very low instantaneous concentration of the substrate in the reaction mixture, even if the overall reaction volume is not excessively large. This is achieved by slowly adding a solution of the diene substrate (and sometimes the catalyst separately) to the reaction vessel over an extended period (e.g., 6 hours).[1] This technique is highly effective at minimizing intermolecular side reactions.[1]
Q4: What is the optimal temperature range for this compound reactions to avoid byproducts?
A4: The optimal temperature is substrate-dependent and requires empirical optimization. While this compound is robust, higher temperatures can sometimes increase the rate of catalyst decomposition or promote side reactions. A good starting point is often room temperature to 40°C.[1][2] For instance, in the synthesis of the HCV inhibitor glecaprevir, 40°C was found to be optimal for minimizing dimer formation while achieving a good reaction rate.[1]
Q5: Which solvents are recommended for minimizing dimer byproducts with this compound?
A5: Non-polar, weakly coordinating solvents are generally preferred. Toluene (B28343) and dichloromethane (B109758) (DCM) are the most commonly used and effective solvents.[1][3] Toluene is often favored for reactions at elevated temperatures due to its higher boiling point. It is crucial to use high-purity, dry, and thoroughly degassed solvents, as impurities like peroxides and oxygen can deactivate the catalyst.[2]
Q6: Why is the removal of the ethylene (B1197577) byproduct important?
A6: Ring-closing metathesis of terminal dienes generates volatile ethylene gas as a byproduct.[2][4] According to Le Châtelier's principle, the accumulation of ethylene in the reaction mixture can slow down or even reverse the catalytic cycle, leading to an incomplete reaction.[2] Furthermore, ethylene can also participate in side reactions or contribute to catalyst decomposition.[2] Efficiently removing ethylene by sparging with an inert gas (argon or nitrogen) or performing the reaction under a vacuum drives the equilibrium toward the desired product.[1][2]
Troubleshooting Guide: High Dimer Formation
This guide provides a logical workflow for addressing the issue of excessive dimer byproduct formation in an RCM reaction.
Data Presentation: Effect of Reaction Parameters on Dimer Formation
The following table summarizes how key reaction parameters can be adjusted to minimize dimer formation, with illustrative data based on findings from process chemistry studies.[1]
| Parameter | Condition A (High Dimer Risk) | Result A (% Dimer) | Condition B (Low Dimer Risk) | Result B (% Dimer) |
| Concentration | 0.5 M | ~25-40% | 0.02 M | < 5% |
| Addition Method | Batch (all at once) | ~15-30% | Slow addition (over 6h) | < 4% |
| Temperature | 80 °C | ~10-20% | 40 °C | < 5% |
| Ethylene Removal | Sealed vessel (no removal) | ~8-15% | N₂ Sparging | < 5% |
| Catalyst Loading | 10 mol% | 3.1% | 1 mol% | Substrate Dependent |
Note: Results are illustrative and the actual percentages are highly dependent on the specific substrate. For some challenging substrates, a higher catalyst loading (e.g., 10 mol%) may be necessary to drive the reaction to completion, and optimization of other parameters becomes even more critical.[1]
Experimental Protocols
Detailed Protocol for Minimizing Dimer Formation in a Macrocyclization RCM
This protocol details the setup for a Ring-Closing Metathesis reaction to form a macrocycle, incorporating best practices to suppress dimer formation.
Materials and Equipment:
-
Diene substrate
-
This compound
-
Anhydrous, degassed toluene
-
Ethyl vinyl ether (for quenching)
-
Standard glassware (round-bottom flasks, reflux condenser)
-
Two syringe pumps
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation (In a Glovebox or under Inert Atmosphere):
-
Substrate Solution: Accurately weigh the diene substrate and dissolve it in anhydrous, degassed toluene to a specific concentration (e.g., 4 mM). Load this solution into a gas-tight syringe.
-
Catalyst Solution: In a separate flask, dissolve the required amount of this compound (e.g., 1-10 mol%) in anhydrous, degassed toluene. Load this solution into a second gas-tight syringe.
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a temperature probe, and a septum for the syringe needles.
-
Ensure the system is thoroughly flame-dried or oven-dried and cooled under a stream of argon or nitrogen.
-
-
Reaction Initiation:
-
Add a portion of the total anhydrous, degassed toluene to the reaction flask.
-
Begin stirring and heat the solvent to the desired temperature (e.g., 40 °C).
-
Start bubbling argon or nitrogen gently through the solvent (sparging) to ensure an inert atmosphere and to facilitate the removal of ethylene as it forms.
-
-
Slow Addition:
-
Mount the two syringes (one with substrate, one with catalyst) onto syringe pumps.
-
Insert the needles through the septum into the reaction flask, ensuring the tips are submerged in the solvent.
-
Begin the slow, simultaneous addition of both the substrate and catalyst solutions over a prolonged period (e.g., 6 hours).
-
-
Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS to confirm the consumption of the starting material.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography to separate the desired monomer from any dimer byproduct and residual catalyst.
-
References
Technical Support Center: Improving cis/trans Selectivity with Zhan Catalyst-1B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling cis/trans (E/Z) selectivity in olefin metathesis reactions using Zhan Catalyst-1B.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to cis/trans selectivity during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low trans (E) Selectivity in Ring-Closing Metathesis (RCM) | The reaction has not reached thermodynamic equilibrium. | Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature to favor the formation of the more stable trans isomer. Monitor the reaction progress to avoid product degradation.[1][2] |
| Sub-optimal solvent choice. | Solvent Screening: The choice of solvent can influence selectivity. Toluene (B28343) has been shown to be effective for promoting trans selectivity in RCM with this compound.[3] Consider screening other non-coordinating solvents. | |
| Absence of an acid co-catalyst. | Acid Additive: The addition of a Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can significantly enhance trans selectivity in RCM reactions with this compound.[4][5] Start with a catalytic amount and optimize as needed. | |
| Undesired cis (Z) Isomer Formation in Cross-Metathesis (CM) | The reaction is under kinetic control, favoring the faster-forming cis isomer. | Elevated Temperature: Running the reaction at a higher temperature can promote isomerization to the thermodynamically more stable trans product.[1] |
| High catalyst loading leading to rapid reaction and trapping of the kinetic product. | Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may not allow for equilibration to the thermodynamic product. Try reducing the catalyst loading and extending the reaction time. | |
| Catalyst Decomposition Leading to Poor Selectivity and Conversion | Presence of impurities in reagents or solvents. | Ensure High Purity of Reagents and Solvents: Use freshly purified and degassed solvents. Ensure substrates are free of impurities that can act as catalyst poisons (e.g., thiols, phosphines). |
| High reaction temperatures. | Temperature Optimization: While higher temperatures can favor the trans isomer, excessive heat can lead to catalyst decomposition.[6] Find the optimal temperature that balances selectivity and catalyst stability. | |
| Incompatible functional groups on the substrate. | Substrate Modification: Certain functional groups can chelate to the ruthenium center and inhibit catalysis or promote decomposition.[7][8] If possible, protect reactive functional groups. | |
| Formation of Dimer Byproducts in RCM | High concentration of the diene substrate. | Slow Addition Protocol: Add the diene substrate and the catalyst solutions separately and slowly to the reaction mixture to maintain a low instantaneous concentration of the substrate, which minimizes intermolecular reactions.[9] |
| Inefficient removal of ethylene (B1197577) byproduct. | Inert Gas Sparge: Bubbling a stream of an inert gas (e.g., nitrogen or argon) through the reaction mixture can help to drive the equilibrium towards the desired cyclic product by removing the ethylene byproduct.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the typical cis/trans selectivity I can expect with this compound in Ring-Closing Metathesis (RCM)?
A1: this compound generally favors the formation of the more thermodynamically stable trans (E) isomer in RCM.[3][4][9] The degree of selectivity can be influenced by the substrate, reaction conditions, and the use of additives. For example, in the synthesis of Pacritinib, a trans:cis ratio of 85:15 was achieved.[9] In other macrocyclizations, the desired trans isomer has been obtained in high yields.[3]
Q2: How can I enhance the trans selectivity in my RCM reaction?
A2: To enhance trans selectivity, consider the following:
-
Acid Additives: The addition of acids like TFA or HCl has been shown to significantly improve the yield of the trans isomer.[4][5]
-
Reaction Time and Temperature: Longer reaction times and/or higher temperatures can allow the reaction to reach thermodynamic equilibrium, which favors the trans product.[1][2]
-
Solvent Choice: Toluene is a commonly used solvent that has proven effective for achieving high trans selectivity.[3]
Q3: Is this compound suitable for achieving high cis (Z) selectivity?
A3: While this compound is known to favor trans products in many cases, achieving high cis selectivity is generally challenging as it requires overcoming the thermodynamic preference for the trans isomer. The initial product in a metathesis reaction can be the kinetically favored cis isomer, but this often isomerizes to the more stable trans product over time.[1][10] For high cis selectivity, specialized catalysts designed for Z-selective metathesis are often required.
Q4: What are the signs of catalyst decomposition and how can I prevent it?
A4: Signs of catalyst decomposition include a color change of the reaction mixture (e.g., from green to black), cessation of catalytic activity (stalled reaction), and the formation of undesired byproducts. To prevent decomposition:
-
Use high-purity, degassed solvents and reagents.
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid excessively high temperatures.
-
Be mindful of substrates containing functional groups known to poison ruthenium catalysts.[7][8]
Q5: Can the steric properties of my substrate influence the cis/trans selectivity?
A5: Yes, the steric bulk of the substituents on the double bond can significantly influence the cis/trans selectivity.[1] Sterically demanding substrates may favor the formation of the less hindered trans isomer to minimize steric strain in the resulting metallacyclobutane intermediate and the final product.
Data Presentation
Table 1: Effect of Catalyst and Additive on trans:cis Selectivity in RCM
| Entry | Catalyst | Additive | trans:cis Ratio | Yield (%) | Reference |
| 1 | This compound | None | 85:15 | - | [9] |
| 2 | Grubbs 2nd Gen. | HCl | 94:6 | - | [5] |
| 3 | Grubbs 2nd Gen. | TFA | 94:6 | - | [5] |
| 4 | This compound | None | 82% (trans) | 82 | [9] |
Table 2: Influence of Reaction Conditions on RCM with this compound
| Substrate Type | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Key Outcome | Reference |
| 18-membered macrolide | Toluene | 40 | 10 | 82% yield of trans-product | [9] |
| 15-membered macrocycle | Toluene | 80 | - | 91% yield | [3] |
| 18-membered tetraol | - | - | - | 73% yield (homocoupling RCM) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing trans Selectivity in RCM using an Acid Additive
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Preparation: In a glovebox, add the diene substrate to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to dissolve the substrate to the desired concentration (e.g., 0.02 M).
-
Acid Addition: Add a stock solution of trifluoroacetic acid (TFA) in toluene (e.g., 5 mol% relative to the substrate).
-
Catalyst Preparation: In a separate vial inside the glovebox, dissolve this compound (e.g., 5-10 mol%) in a small amount of anhydrous, degassed toluene.
-
Reaction Initiation: Add the catalyst solution to the substrate solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for maximizing the trans:cis ratio.
-
Work-up: Upon completion, quench the reaction by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the reaction to air. Purify the product by column chromatography.
Protocol 2: Procedure for Minimizing Dimer Formation in RCM
-
Setup: Set up a flame-dried three-neck flask equipped with a condenser, a magnetic stir bar, and two syringe pumps under an inert atmosphere.
-
Solvent: Add a portion of the total anhydrous, degassed solvent (e.g., toluene) to the flask and heat to the desired reaction temperature (e.g., 40 °C).
-
Solution Preparation: Prepare two separate solutions:
-
Solution A: The diene substrate dissolved in the remaining portion of the solvent.
-
Solution B: this compound dissolved in a small amount of the solvent.
-
-
Slow Addition: Using the syringe pumps, add Solution A and Solution B simultaneously and slowly to the heated solvent in the reaction flask over a period of several hours (e.g., 6 hours).[9]
-
Ethylene Removal: During the addition and subsequent reaction time, gently bubble a stream of nitrogen or argon through the reaction mixture to facilitate the removal of ethylene.[9]
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by an appropriate analytical method. Proceed with a standard work-up and purification.
Visualizations
Caption: Troubleshooting workflow for improving cis/trans selectivity.
Caption: Kinetic vs. Thermodynamic control in olefin metathesis.
References
- 1. BJOC - The intriguing modeling of cis–trans selectivity in ruthenium-catalyzed olefin metathesis [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 918870-76-5 | Benchchem [benchchem.com]
- 4. Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors | CHIMIA [chimia.ch]
- 5. chimia.ch [chimia.ch]
- 6. benchchem.com [benchchem.com]
- 7. Decomposition Pathways of Z-Selective Ruthenium Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decomposition pathways of Z-selective ruthenium metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
effect of temperature on Zhan Catalyst-1B activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the activity and stability of Zhan Catalyst-1B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended operating temperature range for this compound?
A1: this compound is known for its good thermal stability and can be effectively used across a range of temperatures, from ambient temperature (approximately 25°C) up to 80°C and potentially higher, depending on the specific substrate and reaction conditions.[1] Successful Ring-Closing Metathesis (RCM) reactions have been reported at 40°C and 80°C, yielding excellent results.[1]
Q2: How does temperature affect the initiation of this compound?
A2: Like other Hoveyda-Grubbs type catalysts, the initiation of this compound involves the dissociation of the chelating isopropoxy group from the ruthenium center. While some reactions proceed efficiently at room temperature, others may require elevated temperatures to facilitate this initiation and achieve a desirable reaction rate. The optimal initiation temperature can be substrate-dependent.
Q3: Is this compound stable at elevated temperatures for extended periods?
A3: this compound exhibits good thermal stability, allowing for its use at elevated temperatures without significant immediate decomposition.[1] However, prolonged exposure to very high temperatures can lead to catalyst degradation, which may manifest as reduced activity or the formation of byproducts. For instance, related second-generation Grubbs catalysts have shown signs of degradation at temperatures around 60°C in some applications, leading to reduced yields.[2]
Q4: What are the signs of catalyst deactivation or decomposition due to temperature?
A4: Signs of temperature-induced catalyst deactivation include:
-
Reduced reaction conversion or yield: The most common indicator is a lower than expected yield of the desired product.
-
Formation of byproducts: Isomerization of the olefin substrate or product can occur, often catalyzed by ruthenium hydride species formed from catalyst decomposition.[2]
-
Change in reaction mixture color: While not always definitive, a significant change in the color of the reaction mixture that deviates from the expected progression can indicate catalyst decomposition.
Q5: What is the recommended storage temperature for this compound?
A5: The recommended storage temperature for this compound is 2-8°C to ensure its long-term stability and activity.[3]
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during experiments with this compound that may be related to reaction temperature.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst initiation: The reaction temperature may be too low to promote the dissociation of the chelating ligand and initiate the catalytic cycle, especially with sterically hindered or electron-deficient olefins. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each temperature point to find the optimal balance between reaction rate and catalyst stability. |
| Catalyst decomposition: The reaction temperature may be too high, leading to thermal degradation of the catalyst before the reaction is complete. | Reduce the reaction temperature. If a higher temperature is required for initiation, consider a temperature ramping profile: start at a lower temperature and increase it after a certain period. For some systems, temperatures as low as 40°C have proven effective.[1][2] | |
| Formation of Isomeric Byproducts | Catalyst degradation: At elevated temperatures, the catalyst can decompose to form ruthenium hydride species that are known to catalyze olefin isomerization.[2] | Lower the reaction temperature to minimize catalyst decomposition. Optimize the reaction time to avoid prolonged exposure of the product and catalyst to high temperatures after the desired reaction is complete. |
| Inconsistent Results Between Batches | Variability in heating: Inconsistent heating profiles or "hot spots" in the reaction vessel can lead to localized catalyst decomposition and variable reaction outcomes. | Ensure uniform and controlled heating of the reaction mixture. Use a reliable heating mantle or oil bath with good stirring. |
Quantitative Data on Temperature Effects
The following tables summarize available quantitative data on the performance of this compound in Ring-Closing Metathesis (RCM) reactions at different temperatures.
Table 1: Effect of Temperature on the Yield of Macrocyclization Reactions using this compound
| Substrate | Product Ring Size | Temperature (°C) | Solvent | Yield (%) | Reference |
| Diene Precursor for HCV Protease Inhibitor | 18-membered | 40 | Toluene | 82 | [1] |
| Diene Precursor for MK-6325 | 15-membered | 80 | Toluene | 91 | [1] |
Table 2: Comparative Activity of this compound in RCM
| Substrate | Catalyst | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Reference |
| Diethyl Diallylmalonate | This compound | Not specified | 2 | 95 | [1] |
| Diethyl Diallylmalonate | Hoveyda-Grubbs Catalyst | Not specified | 2 | 60 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) with this compound
This protocol provides a general guideline for performing an RCM reaction. The optimal temperature and other parameters should be determined for each specific substrate.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous, degassed solvent. Toluene is a common choice for reactions at elevated temperatures.[1]
-
-
Reaction Setup:
-
Dissolve the diene substrate in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a condenser. The concentration will depend on the specific reaction, with higher dilutions favoring macrocyclization.
-
In a separate, inert atmosphere glovebox or under a positive pressure of inert gas, weigh the required amount of this compound (typically 1-10 mol%).
-
-
Reaction Execution:
-
Heat the substrate solution to the desired reaction temperature (e.g., 40°C, 60°C, or 80°C).
-
Add the this compound to the stirred substrate solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the solution to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Assessing the Thermal Stability of this compound
This protocol allows for the evaluation of the catalyst's stability at a given temperature over time.
-
Preparation:
-
Prepare a stock solution of this compound in a degassed, anhydrous solvent (e.g., toluene) of known concentration in an inert atmosphere.
-
-
Incubation:
-
Divide the stock solution into several vials.
-
Place the vials in a controlled temperature environment (e.g., a heating block or oil bath) set to the desired test temperature (e.g., 60°C, 80°C, 100°C).
-
-
Activity Assay:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating source and cool it to room temperature.
-
Use a standard RCM reaction (e.g., the cyclization of diethyl diallylmalonate) to test the activity of the aged catalyst solution.
-
Add a known amount of the aged catalyst solution to a solution of the standard substrate at a defined reaction temperature (e.g., 40°C).
-
After a fixed reaction time, quench the reaction and determine the conversion or yield.
-
-
Data Analysis:
-
Plot the conversion/yield as a function of the incubation time at the elevated temperature. A decrease in conversion/yield over time indicates catalyst decomposition.
-
Visualizations
Caption: Temperature's dual effect on catalyst activity and stability.
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Optimizing Zhan Catalyst-1B Loading
Welcome to the technical support center for Zhan Catalyst-1B. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on strategies to reduce catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this compound?
A1: Catalyst loading for this compound is highly dependent on the specific substrate and reaction type. For complex macrocyclizations, loadings as high as 10 mol% have been reported to achieve good yields.[1] However, for less demanding ring-closing metathesis (RCM) reactions, significantly lower loadings, in the range of 50 to 250 ppm, may be achievable, as has been demonstrated with other ruthenium catalysts.[2][3] A screening of catalyst loadings is always recommended to determine the optimal amount for your specific application.
Q2: What are the main advantages of using this compound?
A2: this compound offers several advantages, including a high initiation rate due to the electron-withdrawing sulfonamide group on its ligand.[1] A significant benefit is its recyclability. Unlike many other metathesis catalysts, this compound can be recovered from the reaction mixture by precipitation with solvents like methanol (B129727) or ethanol, allowing for its reuse and reducing overall cost.[1][4]
Q3: Can this compound be used in the presence of acidic additives?
A3: Yes, there are instances where Ring-Closing Metathesis (RCM) reactions using this compound have been successfully performed in the presence of acids. For example, the synthesis of certain clinical-stage kinase inhibitors involved RCM reactions mediated by acids like HCl or trifluoroacetic acid (TFA).[5]
Q4: How can I remove the ruthenium byproducts after the reaction?
A4: Besides recycling the catalyst, residual ruthenium can be removed by treating the reaction mixture with reagents like imidazole (B134444) followed by filtration through silica (B1680970) gel.[1]
Troubleshooting Guide: Reducing Catalyst Loading
High catalyst loading can be a significant cost driver in chemical synthesis. The following guide provides strategies to minimize the amount of this compound required for your reaction.
| Issue | Potential Cause | Troubleshooting Strategy |
| High Catalyst Loading Required for Reaction | Sub-optimal reaction conditions. | Optimize Reaction Parameters: Systematically vary temperature, solvent, and substrate concentration. For a challenging macrocyclization, a temperature of 40°C and a concentration of 0.02 M in toluene (B28343) were found to be effective.[1] |
| Catalyst deactivation. | Slow Addition of Reagents: Instead of adding all reagents at once, consider the slow addition of the substrate and/or catalyst over an extended period (e.g., 6 hours). This can help to maintain a low concentration of the active catalyst species and minimize decomposition pathways.[1] | |
| Product inhibition or catalyst decomposition by volatile byproducts. | Removal of Gaseous Byproducts: For reactions that produce volatile byproducts like ethylene, continuously sparging the reaction mixture with an inert gas such as nitrogen or argon can drive the equilibrium towards the product and improve catalyst turnover.[1] | |
| Reaction Stalls Before Completion with Low Catalyst Loading | Insufficient active catalyst. | Incremental Catalyst Addition: If the reaction stalls, adding a small additional portion of the catalyst may restart the reaction and drive it to completion. |
| Presence of impurities in substrate or solvent. | Purification of Starting Materials: Ensure that the substrate and solvent are free from impurities that can act as catalyst poisons. | |
| Formation of Dimeric or Oligomeric Byproducts | High substrate concentration favoring intermolecular reactions. | Employ High Dilution or Pseudo-Dilution Conditions: For macrocyclizations, high dilution is crucial to favor the intramolecular reaction. Slow addition of the substrate can also help maintain a low effective concentration.[1] |
Data Summary: RCM for Glecaprevir Synthesis
The following table summarizes the optimized reaction conditions for a challenging macrocyclization in the synthesis of Glecaprevir, which utilized a high loading of this compound. This serves as a reference point for a demanding application.
| Parameter | Value | Reference |
| Catalyst | This compound | [1] |
| Catalyst Loading | 10 mol% | [1] |
| Solvent | Toluene | [1] |
| Substrate Concentration | 0.02 M | [1] |
| Temperature | 40°C | [1] |
| Addition Method | Slow addition of substrate and catalyst over 6 hours | [1] |
| Atmosphere | Nitrogen sparging | [1] |
| Yield | 82% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a general workflow for systematically optimizing the catalyst loading for a given ring-closing metathesis reaction.
Caption: Workflow for optimizing catalyst loading.
Protocol 2: Recycling of this compound
This protocol describes a method for recovering this compound from a reaction mixture for subsequent reuse.
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction solvent is miscible with the precipitation solvent (e.g., methanol, ethanol), it can be removed under reduced pressure.
-
Precipitation: To the concentrated reaction mixture, add a sufficient volume of a non-solvent for the catalyst, such as methanol or ethanol. The catalyst should precipitate as a solid.[1][4]
-
Isolation: Collect the precipitated catalyst by filtration.
-
Washing: Wash the isolated solid with a small amount of the precipitation solvent to remove any soluble impurities.
-
Drying: Dry the catalyst under vacuum to remove residual solvent. The recycled catalyst can then be stored and reused.
Caption: Process for recycling this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 5. Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors | CHIMIA [chimia.ch]
Zhan Catalyst-1B decomposition pathways and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zhan Catalyst-1B. The information is designed to help users identify potential issues related to catalyst decomposition and take preventative measures to ensure successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common problems encountered during olefin metathesis reactions using this compound, with a focus on issues arising from catalyst decomposition.
| Observed Problem | Potential Cause Related to Decomposition | Suggested Action |
| Low or No Catalytic Activity | Complete or significant catalyst decomposition prior to or during the reaction. This can be caused by impurities in substrates or solvents (e.g., water, peroxides, amines), exposure to air, or prolonged heating at excessively high temperatures. | - Ensure all substrates and solvents are rigorously purified and degassed. - Handle the catalyst under an inert atmosphere (e.g., in a glovebox). - Re-evaluate the reaction temperature; while some decomposition pathways are minimized at higher temperatures, overall catalyst longevity may decrease. |
| Inconsistent Reaction Yields | Partial or variable catalyst decomposition. This may be due to inconsistent purity of reagents or variations in reaction setup and inert atmosphere integrity. | - Standardize purification protocols for all reagents. - Use a consistent source of high-purity catalyst. - Regularly check the integrity of your inert atmosphere setup. |
| Formation of Isomerized Byproducts | Catalyst decomposition can lead to the formation of ruthenium hydride species, which are known to catalyze olefin isomerization.[1][2] | - Minimize reaction time to reduce the window for decomposition and subsequent isomerization. - Consider the use of additives, such as 1,4-benzoquinone, which can sometimes suppress isomerization. |
| Color Change of Reaction Mixture | A change in the color of the reaction mixture that deviates from the expected progression can indicate catalyst decomposition into undefined species. The this compound is typically a green solid.[3] | - Monitor the reaction closely for unexpected color changes. - If a significant and unexpected color change occurs early in the reaction, it is a strong indicator of rapid decomposition. Stop the reaction and investigate potential sources of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific studies on this compound are limited, its structural similarity to Hoveyda-Grubbs catalysts suggests it may undergo similar decomposition pathways.[4] These include:
-
Bimolecular Decomposition: This involves the reaction of two catalyst molecules, which can be a significant deactivation pathway for Hoveyda-type catalysts.[3]
-
Substrate-Induced Decomposition: Certain olefins, particularly terminal olefins like ethylene, can react with the catalyst to form an unstable metallacyclobutane intermediate. This intermediate can then undergo β-hydride elimination to produce inactive ruthenium hydride species.[5]
-
Decomposition by Functional Groups: Impurities or functional groups within the substrate, such as amines or alcohols, can lead to catalyst decomposition. Amines, for instance, can act as Brønsted bases to deprotonate the metallacyclobutane intermediate or as nucleophiles that attack the metal center.[6][7]
Q2: How can I prevent the decomposition of this compound?
A2: To minimize catalyst decomposition, consider the following preventative measures:
-
Strict Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxygen and moisture.[4]
-
High-Purity Reagents: Use highly pure, dry, and degassed solvents and substrates. Impurities are a common cause of catalyst deactivation.
-
Proper Storage: Store the catalyst at the recommended temperature, typically refrigerated, and protected from light.
-
Avoid Incompatible Solvents: While soluble in solvents like dichloromethane (B109758) and chloroform, this compound is insoluble in alcohols such as methanol (B129727) and ethanol, which can also promote decomposition.[4]
Q3: My reaction is sluggish. Could this be due to catalyst decomposition?
A3: Yes, sluggish or stalled reactions are a common symptom of catalyst decomposition. If the catalyst decomposes prematurely, its effective concentration in the reaction mixture decreases, leading to a lower reaction rate. It is advisable to first rule out other factors such as insufficient temperature or substrate-related issues before concluding that catalyst decomposition is the sole cause.
Q4: Are there any additives that can enhance the stability of this compound?
A4: For related ruthenium catalysts, the use of additives to mitigate decomposition has been explored. For example, in reactions prone to isomerization due to decomposition, mild oxidants can sometimes be beneficial. In cases where acidic impurities may be present, a non-coordinating base might be used as a scavenger. However, the effect of such additives on this compound should be evaluated on a case-by-case basis.
Experimental Protocols
Protocol 1: General Procedure for Olefin Metathesis using this compound
-
Preparation: In a glovebox, add the desired substrate to a dry, Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., dichloromethane) to the flask.
-
Catalyst Addition: Weigh the required amount of this compound in the glovebox and add it to the reaction mixture.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in an oil bath set to the desired reaction temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Quenching: Once the reaction is complete, quench the catalyst by adding a small amount of a phosphine (B1218219) scavenger like triphenylphosphine (B44618) or an oxidizing agent.
-
Purification: Concentrate the reaction mixture and purify the product by column chromatography to remove residual ruthenium byproducts.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 5. Impact of the Carbene Derivative Charge on the Decomposition Rates of Hoveyda–Grubbs-like Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Poisoning with Zhan Catalyst-1B
Welcome to the technical support center for Zhan Catalyst-1B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during olefin metathesis reactions, with a specific focus on catalyst poisoning and deactivation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a ruthenium-based organometallic complex used to catalyze olefin metathesis reactions.[1] It is structurally similar to Hoveyda-Grubbs catalysts but features an electron-withdrawing sulfonamide group on the isopropoxystyrene ligand, which enhances its reactivity and stability.[1][2] Its primary applications include Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Cross-Metathesis (CM) in the fields of materials science, pharmaceutical chemistry, and organic synthesis.[1]
Q2: What are the main advantages of using this compound?
Key advantages of this compound include its high efficiency, selectivity, and enhanced initiation rates compared to some other ruthenium catalysts.[1] It also exhibits improved stability in various environments, including air and aqueous media.[1] A significant practical advantage is its solubility profile; it is soluble in solvents like dichloromethane (B109758), chloroform, and ether, but insoluble in alcohols such as methanol (B129727) and ethanol (B145695).[3][4] This allows for the recovery and recycling of the catalyst by simple precipitation and filtration.[3][4]
Q3: What does catalyst poisoning mean in the context of this compound?
Catalyst poisoning refers to the deactivation of the catalyst by chemical compounds present in the reaction mixture. These "poisons" can bind to the ruthenium center, blocking the active site and preventing it from participating in the catalytic cycle, which leads to a decrease in or complete loss of catalytic activity.
Q4: Can a poisoned this compound be regenerated?
Currently, there are no established, validated protocols specifically for the regeneration of a poisoned this compound. The catalyst's known recyclability through precipitation is a method for recovering the active catalyst from the reaction mixture, not for reviving a deactivated or "poisoned" catalyst. Research on the regeneration of similar Hoveyda-Grubbs type catalysts is ongoing, but direct application to this compound requires further investigation.
Troubleshooting Guide: Catalyst Deactivation and Poisoning
This guide addresses common scenarios of catalyst deactivation and provides a systematic approach to identifying and mitigating the root causes.
Issue 1: Low or No Conversion
Symptoms:
-
The reaction does not proceed, or the conversion to the desired product is significantly lower than expected.
-
TLC or GC-MS analysis shows only starting material.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Catalyst Poisoning by Substrate Impurities | Purify starting materials (e.g., column chromatography, distillation, recrystallization) to remove potential poisons. Common culprits include peroxides, sulfur compounds, and strongly coordinating species. |
| Solvent Contamination | Use high-purity, degassed, and anhydrous solvents. Peroxides in ethers (like THF) and residual water can deactivate the catalyst.[5] |
| Atmospheric Oxygen | While the solid catalyst is air-stable, it can be sensitive to oxygen when in solution.[5] Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incompatible Functional Groups | Certain functional groups on the substrate can act as poisons. Strongly coordinating groups like unprotected amines and thiols can bind to the ruthenium center. Consider protecting these functional groups before the metathesis reaction. |
| Incorrect Reaction Temperature | While this compound is relatively stable, excessively high temperatures can lead to thermal decomposition. Optimize the reaction temperature, starting at room temperature or slightly elevated temperatures (e.g., 40 °C). |
Issue 2: Reaction Starts but Stalls Prematurely
Symptoms:
-
Initial conversion is observed, but the reaction does not go to completion.
-
Analysis shows a mixture of starting material and product, with the ratio remaining constant over an extended period.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Catalyst Loading | The catalyst may have been consumed by trace impurities before the reaction could complete. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-5 mol%). |
| Product Inhibition/Decomposition | The product itself or a byproduct might be deactivating the catalyst. This is less common but possible. Consider strategies to remove the product as it is formed, if feasible. |
| Slow Poisoning | A low concentration of a catalyst poison in the substrate or solvent may be slowly deactivating the catalyst over time. Re-purify all reagents. |
Issue 3: Formation of Undesired Side Products (e.g., Isomers)
Symptoms:
-
Significant formation of olefin isomers (double bond migration) instead of the desired metathesis product.
-
Complex product mixture observed by NMR or GC-MS.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Catalyst Decomposition to Isomerization-Active Species | The catalyst can decompose into ruthenium-hydride species that are known to catalyze olefin isomerization.[6][7] |
| Use of Additives | Additives can be used to suppress isomerization. Mild acids, such as acetic acid or benzoic acid, can help to quench the ruthenium-hydride species.[5] Phenols have also been reported to suppress isomerization in some cases.[7] |
| Reaction Temperature | Higher temperatures can sometimes favor catalyst decomposition and subsequent isomerization. Try running the reaction at a lower temperature. |
Data on Catalyst Performance in a Challenging RCM Reaction
The following table summarizes data from a challenging Ring-Closing Metathesis reaction to form an 18-membered macrocycle, highlighting the performance of this compound.
| Catalyst | Catalyst Loading (mol%) | Product Yield (%) | Unreacted Starting Material (%) | cis-Product Isomer (%) | Dimer Impurity (%) |
| This compound | 10 | 82 | 4 | 10.4 | 3.1 |
Data from the synthesis of a precursor to Glecaprevir.[3]
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) with this compound
-
Reagent Preparation: Ensure the diene substrate is purified by column chromatography or another suitable method to remove potential catalyst poisons. Use anhydrous, degassed solvent (e.g., dichloromethane or toluene).
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the purified diene substrate.
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired substrate concentration (typically 0.01-0.1 M).
-
Catalyst Addition: Weigh the required amount of this compound (typically 1-5 mol%) in a glovebox or under a positive pressure of argon and add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether. The catalyst can be precipitated by adding a non-solvent like methanol, followed by filtration to recover the catalyst.[4] The filtrate can then be concentrated and the product purified by column chromatography.
Protocol 2: Procedure for Catalyst Recovery by Precipitation
-
Reaction Completion: Upon completion of the metathesis reaction, cool the reaction mixture to room temperature if it was heated.
-
Precipitation: While stirring, slowly add 5-10 volumes of a non-solvent such as methanol or ethanol to the reaction mixture (which is typically in a solvent like dichloromethane).
-
Filtration: The this compound will precipitate as a solid. Collect the solid catalyst by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the non-solvent (methanol or ethanol).
-
Drying: Dry the recovered catalyst under vacuum. It can then be stored under an inert atmosphere for reuse. Note that the activity of the recycled catalyst may vary.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Conceptual pathway of catalyst poisoning.
References
- 1. Buy this compound | 918870-76-5 [smolecule.com]
- 2. This compound | 918870-76-5 | Benchchem [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 5. React App [pmc.umicore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Metathesis Products from Zhan Catalyst-1B Residue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of metathesis products when using Zhan Catalyst-1B.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions catalyzed by this compound.
| Issue | Potential Cause | Suggested Solution |
| Product is colored (brown or black) after initial work-up. | Residual ruthenium catalyst or byproducts. | 1. Precipitation/Filtration: Add a non-solvent for the catalyst, such as methanol (B129727) or ethanol, to the reaction mixture (dissolved in a solvent like dichloromethane (B109758) or toluene) to precipitate the catalyst, followed by filtration.[1][2]2. Scavengers: Treat the crude product with a ruthenium scavenger (e.g., triphenylphosphine (B44618) oxide, DMSO, activated carbon, or functionalized silica) followed by filtration through a silica (B1680970) plug.[3][4][5][6]3. Column Chromatography: If the product is stable on silica gel, purification by column chromatography can be effective.[1][6] |
| Low yield of purified product. | 1. Product loss during precipitation/filtration steps.2. Product degradation on silica gel.3. Incomplete reaction. | 1. Ensure the chosen precipitation solvent does not precipitate the desired product. Minimize the volume of solvent used for washing the filtered catalyst.2. Deactivate the silica gel with a suitable amine (e.g., triethylamine) before chromatography if the product is acid-sensitive.3. Monitor the reaction to completion by TLC or GC/MS before initiating work-up. |
| Presence of olefin isomers in the final product. | Isomerization caused by residual active catalyst or ruthenium hydride species formed during the reaction or work-up.[6] | 1. Quench the catalyst: At the end of the reaction, add a catalyst quencher like imidazole (B134444) or 2-mercaptonicotinic acid to deactivate the catalyst before work-up.[2][7]2. Thorough purification: Ensure complete removal of all ruthenium species using the methods described above. |
| Inconsistent purification results. | Variability in reaction conditions, work-up procedure, or scale. | 1. Standardize reaction parameters such as temperature, concentration, and reaction time.2. Develop a consistent work-up protocol and adhere to it for all batches.3. When scaling up, re-optimize the purification method, as the efficiency of precipitation and scavenging can be scale-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of this compound in terms of product purification?
A1: A significant advantage of this compound is its solubility profile. It is soluble in common reaction solvents like dichloromethane, chloroform, and ether, but insoluble in alcohols such as methanol and ethanol.[1][2] This allows for a straightforward purification method where the catalyst and its residues can be precipitated by adding an alcohol to the reaction mixture, followed by simple filtration.[1][2]
Q2: My product is polar and co-precipitates with the catalyst when I add methanol. What should I do?
A2: If your product is also insoluble in alcohols, the precipitation method may not be suitable. In this case, you should consider using ruthenium scavengers. Functionalized silica-based scavengers or treatment with agents like triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through a silica plug are effective alternatives.[3][4][5]
Q3: How much scavenger should I use to remove the this compound residue?
A3: The amount of scavenger required depends on the specific scavenger, the catalyst loading, and the concentration of ruthenium in your reaction mixture. It is often recommended to use a significant excess of the scavenger relative to the catalyst. For example, studies on Grubbs-type catalysts have used 50 equivalents of TPPO or DMSO.[3][4] For functionalized silica scavengers, the manufacturer's recommendations should be followed, which is often around 4-8 equivalents.[8] It is advisable to perform a small-scale optimization to determine the optimal amount for your specific reaction.
Q4: Can I use activated carbon to remove this compound residues?
A4: Yes, activated carbon can be an effective and inexpensive scavenger for ruthenium byproducts.[1] The crude product is typically stirred with activated carbon for a period (e.g., 12 hours), followed by filtration.[1] This can be used in conjunction with other methods, such as a preliminary silica gel filtration, to achieve very low ruthenium levels.[1]
Q5: Is column chromatography always necessary after using a scavenger?
A5: Not always. Often, stirring the crude product with a scavenger and then filtering through a short plug of silica gel is sufficient to remove the ruthenium complexes.[2][5] However, if your product requires further purification to remove other organic impurities, column chromatography can be performed after the initial scavenger treatment and filtration.
Data Presentation
Table 1: Comparison of Ruthenium Removal Methods
| Purification Method | Reagent/Material | Typical Conditions | Final Ruthenium Level | Reference |
| Precipitation | Methanol or Ethanol | Addition to a dichloromethane or toluene (B28343) solution of the crude product. | Not explicitly quantified, but described as an effective method for catalyst recycling.[1][2] | [1][2] |
| Scavenging | Triphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO) | 50 equivalents relative to the catalyst, stirred for at least 12 hours, followed by filtration through silica gel. | ~1-2 µg/5 mg of product.[4] | [3][4] |
| Scavenging | Activated Carbon | 50 equivalents (wt) relative to the crude product, stirred for 12 hours, followed by column chromatography. | 0.06-0.53 µg/5 mg of product.[1] | [1] |
| Scavenging | Silica-Based Scavengers (e.g., SiliaBond DMT, Thiol) | 4-8 equivalents, stirred for 16 hours at room temperature or 80°C. | Can reach single-digit ppm levels. | [8] |
| Scavenging | Isocyanide Scavengers | 4.4 equivalents, stirred for 30 minutes, followed by filtration through a silica pad. | < 10 ppm, often below 1 ppm. | [5] |
| Extraction | Aqueous Cysteine Solution | Basic aqueous extraction. | 148 ppm in the crystallized product, reduced to 14 ppm after further steps. | [7] |
Experimental Protocols
Protocol 1: Purification by Precipitation of this compound
-
Reaction Completion: Once the metathesis reaction is complete, as determined by an appropriate monitoring technique (e.g., TLC, GC/MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., dichloromethane).
-
Redissolution: Redissolve the crude residue in a minimum amount of a solvent in which the catalyst is soluble, such as dichloromethane or toluene.
-
Precipitation: While stirring, slowly add a non-solvent for the catalyst, such as methanol or ethanol. A typical starting ratio is 1:5 to 1:10 (dichloromethane/toluene to alcohol). A green or brown precipitate of the catalyst and its byproducts should form.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated ruthenium species.
-
Washing: Wash the filter cake with a small amount of the alcohol used for precipitation to recover any entrained product.
-
Product Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: Purification using a Ruthenium Scavenger
-
Reaction Completion and Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolution: Dissolve the crude product in a suitable solvent (e.g., dichloromethane, toluene).
-
Scavenger Addition: Add the chosen ruthenium scavenger (e.g., triphenylphosphine oxide, a silica-based scavenger, or activated carbon) to the solution. Refer to Table 1 for typical amounts and conditions.
-
Stirring: Stir the mixture at the recommended temperature for the specified duration (this can range from 30 minutes to overnight).
-
Filtration: Prepare a short plug of silica gel in a funnel or a flash column. Filter the reaction mixture through the silica plug, washing with the solvent used for redissolution.
-
Product Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the precipitation-based purification of metathesis products.
Caption: Workflow for scavenger-based purification of metathesis products.
References
- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. Buy this compound | 918870-76-5 [smolecule.com]
- 4. US9346908B1 - Olefin-metathesis catalysts and method for preparing low-molecular-weight nitrile butadiene rubber - Google Patents [patents.google.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Zhan Catalyst-1B Performance through Substrate Purity
For researchers, scientists, and drug development professionals utilizing Zhan Catalyst-1B in olefin metathesis, achieving optimal catalyst performance is paramount for efficient and reproducible synthetic outcomes. A critical, yet often underestimated, factor influencing the efficacy of this powerful catalyst is the purity of the olefinic substrate. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating issues arising from substrate impurities.
Troubleshooting Guide: Influence of Substrate Purity
This guide addresses common problems encountered during olefin metathesis reactions using this compound, with a focus on diagnosing issues related to substrate contamination.
Q1: My reaction shows low conversion, and a significant amount of starting material remains even after extended reaction times. What could be the cause related to my substrate?
Low conversion is a frequent issue that can often be traced back to catalyst deactivation by impurities in the substrate.[1] Several classes of compounds are known to be detrimental to ruthenium-based metathesis catalysts.
-
Protic Impurities: Water and alcohols are common protic impurities that can react with the ruthenium catalyst, leading to inactive species.[2] Even trace amounts can significantly hinder catalytic activity.
-
Oxidizing Agents: Peroxides, often present in ethereal solvents or aged olefin samples, can oxidize the ruthenium center, rendering the catalyst inactive.
-
Coordinating Impurities: Functional groups with lone pairs of electrons, such as amines, pyridines, thiols, and phosphines, can coordinate to the ruthenium center and inhibit substrate binding, effectively poisoning the catalyst.[3]
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Ensure all solvents are rigorously dried and degassed. Use freshly opened bottles of reagents or purify them according to standard laboratory procedures.
-
Substrate Purification: Pass the olefin substrate through a plug of activated alumina (B75360) or silica (B1680970) gel immediately before use to remove peroxides and polar impurities.
-
Inert Atmosphere: While this compound is relatively air-stable, performing the reaction under a strict inert atmosphere (e.g., argon or nitrogen) can minimize decomposition from atmospheric moisture and oxygen.[4]
Q2: I am observing significant amounts of homodimerized byproducts instead of my desired cross-metathesis product. How can substrate purity affect this?
The formation of homodimers in cross-metathesis reactions can be influenced by factors that alter the relative rates of the desired cross-metathesis versus the undesired homodimerization.[1] While catalyst choice and reaction conditions are primary factors, impurities can play a role.
-
Selective Catalyst Inhibition: Certain impurities might selectively inhibit the reaction of one of the olefin partners more than the other, leading to an effective excess of the less inhibited olefin and promoting its homodimerization.
-
Altering Reaction Kinetics: Impurities that modulate the catalyst's initiation or propagation rate can disrupt the delicate balance required for efficient cross-metathesis, potentially favoring homodimerization pathways.
Troubleshooting Steps:
-
Rigorous Purification of Both Substrates: Ensure both olefinic partners are of the highest possible purity.
-
Optimize Reaction Conditions: Adjusting temperature and concentration can sometimes favor the desired cross-metathesis pathway.[1]
-
Consider a More Selective Catalyst: If the issue persists, a different catalyst with a higher selectivity for cross-metathesis might be necessary.
Q3: My catalyst appears to decompose rapidly, indicated by a color change of the reaction mixture from green to brown/black. Could my substrate be causing this?
Rapid catalyst decomposition is a strong indicator of the presence of reactive impurities in the reaction mixture.
-
Acidic Impurities: Traces of acid can lead to decomposition of the catalyst. For instance, dichloromethane (B109758), a common solvent, can contain traces of HCl, which is detrimental.[3]
-
Strongly Coordinating Ligands: Impurities that can act as strong ligands, such as certain sulfur or phosphorus compounds, can irreversibly bind to the ruthenium center and promote decomposition pathways.
-
Reactive Functional Groups: Although this compound is tolerant of many functional groups, some may still lead to catalyst degradation under specific reaction conditions.
Troubleshooting Steps:
-
Neutralize the Substrate: If acidic impurities are suspected, the substrate can be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by thorough drying.
-
Use Freshly Purified Solvents: Ensure solvents are free from acidic or other reactive impurities. Distillation of solvents is a good practice.[3]
-
Functional Group Compatibility Check: Review the known functional group compatibility of this compound to ensure your substrate does not contain functionalities known to cause decomposition.[4]
Frequently Asked Questions (FAQs)
Q4: What are the most common sources of impurities in olefin substrates?
Impurities can be introduced at various stages, including synthesis, purification, and storage of the olefin. Common sources include:
-
Residual reagents, catalysts, or solvents from the synthesis of the olefin.
-
Byproducts formed during the synthesis.
-
Degradation products formed during storage (e.g., peroxides from exposure to air).
-
Contaminants from storage containers or transfer equipment.
Q5: How can I assess the purity of my olefin substrate before use?
Several analytical techniques can be employed to determine the purity of your substrate:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile olefins to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities, although quantification can be less precise than GC for minor components.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive olefins.
Q6: What is a general-purpose method for purifying olefin substrates?
Passing the liquid olefin through a short column of activated neutral alumina or silica gel is a widely effective method for removing polar impurities and peroxides. For solid olefins, recrystallization from a suitable solvent is recommended. All purification steps should be followed by rigorous drying of the substrate.
Q7: Is it necessary to degas the substrate before the reaction?
While degassing the solvent is crucial, degassing the substrate itself is also a good practice, especially if it has been stored for a prolonged period or if the reaction is particularly sensitive. This can be achieved by sparging with an inert gas like argon for 15-30 minutes.
Data Presentation
The following table summarizes the potential effects of common impurity classes on the performance of this compound.
| Impurity Class | Potential Effects on Catalyst Performance | Recommended Purification Method |
| Protic Impurities (e.g., Water, Alcohols) | Catalyst deactivation, leading to low conversion.[2] | Drying over molecular sieves; distillation. |
| Oxidizing Agents (e.g., Peroxides) | Oxidation of the ruthenium center, causing irreversible catalyst inactivation. | Passage through activated alumina. |
| Basic/Coordinating Impurities (e.g., Amines, Pyridines, Thiols) | Catalyst inhibition or poisoning by coordination to the ruthenium center, resulting in low or no activity.[3] | Acid wash followed by neutralization and drying; column chromatography. |
| Acidic Impurities (e.g., HCl) | Catalyst decomposition.[3] | Base wash followed by drying; passage through basic alumina. |
| Other Olefins | Formation of undesired byproduct in cross-metathesis; potential for catalyst inhibition if the impurity is a poor substrate. | Column chromatography; distillation. |
Experimental Protocols
Protocol 1: Purification of a Liquid Olefin Substrate
-
Preparation: Set up a small glass chromatography column.
-
Packing: Prepare a slurry of activated neutral alumina in a non-polar solvent (e.g., hexanes) and pack the column.
-
Loading: Dissolve the olefin substrate in a minimal amount of the same non-polar solvent and load it onto the column.
-
Elution: Elute the olefin with the non-polar solvent, collecting the fractions.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified olefin over activated molecular sieves for at least 4 hours before use.
-
Purity Assessment: Analyze a small aliquot of the purified substrate by GC-MS or NMR to confirm purity.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM) with this compound
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add a stir bar to a flame-dried Schlenk flask.
-
Solvent Addition: Add the required volume of freshly distilled and degassed solvent (e.g., dichloromethane or toluene).
-
Substrate Addition: Add the purified and dried diene substrate to the flask.
-
Catalyst Addition: Weigh the required amount of this compound (typically 0.1-1.0 mol%) in the glovebox and add it to the reaction mixture.
-
Reaction: Seal the flask and stir the reaction at the desired temperature (room temperature to 80 °C, depending on the substrate).
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR analysis of aliquots.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification: Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
Technical Support Center: Kinetic Analysis of Zhan Catalyst-1B in Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Zhan Catalyst-1B in their synthetic endeavors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the kinetic analysis of reactions catalyzed by this powerful olefin metathesis catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a ruthenium-based organometallic complex highly effective for olefin metathesis reactions, particularly Ring-Closing Metathesis (RCM).[1] It is characterized by an isopropoxystyrene moiety with an electron-withdrawing dimethylsulfonamide group, which contributes to its high catalytic activity.[1] Its primary applications are in the synthesis of complex organic molecules, such as macrocycles, which are often key intermediates in drug discovery and development.[2][3]
Q2: What makes this compound advantageous over other olefin metathesis catalysts?
A2: The key advantages of this compound include:
-
High Activity: The electron-withdrawing sulfonamide group enhances the catalyst's initiation rate, often leading to higher product yields compared to catalysts like the Hoveyda-Grubbs II catalyst.[4]
-
Recyclability: Unlike many other ruthenium-based catalysts, this compound can be recovered and recycled through simple precipitation or filtration methods, which can be cost-effective.[1]
Q3: I am observing low to no conversion in my RCM reaction. What are the potential causes and how can I troubleshoot this?
A3: Low conversion is a common issue in RCM reactions. Here are several factors to consider and troubleshoot:
-
Catalyst Deactivation: this compound, like other ruthenium catalysts, can be sensitive to impurities and reaction conditions.
-
Impurities: Ensure all solvents and reagents are rigorously purified and degassed. Oxygen and trace impurities can poison the catalyst.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
-
Substrate Issues:
-
Purity: Impurities in the substrate can inhibit the catalyst. Ensure your starting material is of high purity.
-
Steric Hindrance: Highly substituted or sterically hindered olefins can be challenging substrates and may require higher catalyst loadings or longer reaction times.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction outcome. Toluene is often a good choice for achieving a favorable impurity profile.[2]
-
Concentration: RCM is an intramolecular reaction, so it is favored at lower substrate concentrations to minimize intermolecular side reactions (dimerization).
-
Q4: My reaction is producing significant amounts of byproducts, such as dimers and cis-isomers. How can I minimize their formation?
A4: The formation of dimeric byproducts and undesired cis-isomers is a frequent challenge.
-
Minimizing Dimers:
-
Slow Addition: A slow, continuous addition of the substrate and/or catalyst to the reaction mixture can help maintain a low instantaneous concentration of the substrate, thus favoring the intramolecular RCM over intermolecular dimerization.[2]
-
High Dilution: Running the reaction at high dilution (e.g., 0.02 M in toluene) can also significantly reduce the formation of dimers.[2]
-
-
Controlling Stereoselectivity:
-
This compound often produces a mixture of E and Z isomers. The final ratio can be influenced by the substrate structure and reaction conditions. While complete control can be difficult, optimizing temperature and reaction time may influence the isomeric ratio.
-
Q5: What is the typical catalyst loading for this compound in RCM reactions?
A5: Catalyst loading can vary significantly depending on the substrate and desired reaction rate. While lower loadings are always desirable, challenging substrates may require higher amounts. In a notable example of macrocyclization, a catalyst loading of 10 mol% was used to achieve a high yield.[2] It is recommended to start with a lower loading (e.g., 1-5 mol%) and increase it if the reaction does not proceed to completion.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during kinetic analysis of this compound catalyzed reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity/Decomposition | • Ensure rigorous exclusion of air and moisture using inert atmosphere techniques. • Purify and degas all solvents and reagents. • Run a control reaction with a known reactive substrate (e.g., diethyl diallylmalonate) to confirm catalyst activity. • Consider lowering the reaction temperature to minimize thermal decomposition.[5] |
| Substrate Inhibition/Purity | • Purify the substrate meticulously to remove any potential catalyst poisons. • Analyze the substrate for impurities that might coordinate to the ruthenium center. | |
| Unfavorable Reaction Kinetics | • Increase the catalyst loading incrementally. • Optimize the reaction temperature; some reactions may require elevated temperatures to proceed at a reasonable rate. • Choose an appropriate solvent. Toluene has been shown to provide good results.[2] | |
| Formation of Dimer/Oligomer Byproducts | High Substrate Concentration | • Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M).[2] • Employ a slow addition protocol for the substrate and/or catalyst using a syringe pump.[2] |
| Inconsistent Kinetic Data | Poor Reaction Monitoring Technique | • Ensure proper mixing and constant temperature throughout the experiment. • For NMR analysis, use an internal standard that does not react or interfere with the catalyst. • For GC-MS analysis, ensure complete derivatization (if necessary) and consistent injection volumes. |
| Catalyst Decomposition During Analysis | • If monitoring at elevated temperatures, be aware that the catalyst may decompose over the course of the analysis, leading to non-linear kinetics. • Consider taking aliquots at specific time points and quenching the reaction immediately before analysis. |
Quantitative Data Summary
The following table summarizes available quantitative data for a specific RCM reaction catalyzed by this compound.
Table 1: Performance of this compound in the Ring-Closing Metathesis of a Diene Precursor to an 18-Membered Macrolide
| Parameter | Value | Reference |
| Catalyst Loading | 10 mol% | [2] |
| Solvent | Toluene | [2] |
| Concentration | 0.02 M | [2] |
| Temperature | 40 °C | [2] |
| Product Yield | 82% | [2] |
| Unreacted Starting Material | 4% | [2] |
| cis-Product Impurity | 10.4% | [2] |
| Dimer Impurity | 3.1% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of RCM by 1H NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under a strict inert atmosphere, prepare a stock solution of the diene substrate in a deuterated solvent (e.g., CDCl3, C6D6).
-
Prepare a separate stock solution of this compound in the same deuterated solvent.
-
Add a known amount of an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) to the substrate stock solution. The internal standard should have a resonance that is well-resolved from substrate and product signals.
-
-
Reaction Initiation:
-
In an NMR tube fitted with a J. Young valve, add a precise volume of the substrate/internal standard stock solution.
-
Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations.
-
Inject a precise volume of the this compound stock solution into the NMR tube, mix thoroughly, and immediately place the tube in the NMR spectrometer pre-heated to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a series of 1H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Process the spectra and integrate the signals corresponding to the substrate, product, and the internal standard.
-
Calculate the concentration of the substrate and product at each time point by comparing their integral values to that of the internal standard.
-
Plot the concentration of the substrate and/or product as a function of time to obtain the kinetic profile of the reaction.
-
Protocol 2: General Procedure for Kinetic Analysis of RCM by GC-MS
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate in a high-purity, degassed solvent (e.g., toluene).
-
Add an internal standard (e.g., dodecane) to the reaction mixture.
-
Place the flask in a thermostated oil bath at the desired reaction temperature and allow it to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add a solution of this compound in the same solvent to the reaction flask with vigorous stirring.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
-
Sample Preparation for GC-MS:
-
Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane).
-
If necessary, derivatize the analytes to improve their volatility and chromatographic behavior.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Develop a suitable temperature program to achieve good separation of the substrate, product, and internal standard.
-
Identify the compounds based on their retention times and mass spectra.
-
-
Data Analysis:
-
Determine the peak areas of the substrate, product, and internal standard.
-
Calculate the concentration of the substrate and product at each time point using a pre-determined calibration curve or by assuming response factors are equal.
-
Plot the concentration of the substrate and/or product versus time to generate the kinetic profile.
-
Visualizations
Caption: Workflow for Kinetic Analysis of this compound Reactions.
Caption: Troubleshooting Logic for Low Yield in RCM Reactions.
References
- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. Buy this compound | 918870-76-5 [smolecule.com]
- 4. This compound | 918870-76-5 | Benchchem [benchchem.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Ruthenium Titans: Zhan Catalyst-1B vs. Grubbs Second Generation Catalyst in Olefin Metathesis
In the dynamic field of olefin metathesis, a powerful carbon-carbon bond-forming reaction, the choice of catalyst is paramount to the success of a chemical transformation. Among the plethora of available catalysts, the Zhan Catalyst-1B and the Grubbs second-generation catalyst have emerged as prominent workhorses for researchers and drug development professionals. This guide provides an in-depth, objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
At a Glance: Key Structural and Performance Differences
This compound is a modified Hoveyda-Grubbs type catalyst, distinguished by an electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand.[1] This structural feature is designed to enhance catalytic activity and stability. The Grubbs second-generation catalyst, on the other hand, is characterized by the replacement of one of the phosphine (B1218219) ligands of the first-generation catalyst with a more basic and sterically demanding N-heterocyclic carbene (NHC) ligand, which generally leads to higher activity, particularly for challenging substrates.[2]
While both catalysts are highly effective in a broad range of olefin metathesis reactions, their performance can differ in terms of initiation rate, stability, and efficiency with specific substrates.
Performance in Action: A Comparative Overview
Direct, head-to-head quantitative comparisons of this compound and Grubbs second-generation catalyst across a wide range of standardized benchmark reactions are not extensively documented in a single study. However, insights into their relative performance can be gleaned from their application in complex total synthesis projects.
Table 1: Catalyst Performance in the Synthesis of a Kinase Inhibitor (Pacritinib)
| Feature | Grubbs Second Generation | This compound |
| Catalyst Loading | 10 mol% | 10 mol% |
| Product Isomer Ratio (trans/cis) | 85:15 | 85:15 |
| Reaction Type | Ring-Closing Metathesis (RCM) | Ring-Closing Metathesis (RCM) |
Data sourced from a study on the synthesis of Pacritinib.
In the synthesis of the kinase inhibitor Pacritinib, both catalysts were employed at the same loading and yielded an identical isomeric mixture of the macrocyclic product, suggesting comparable efficiency in this specific complex transformation.
Table 2: Catalyst Performance in the Synthesis of an 18-Membered Macrolide
| Catalyst | Yield |
| This compound | 82% |
| Other Screened Catalysts | Lower yields and/or higher impurity profiles |
Data from a macrocyclization study where this compound was identified as the optimal catalyst.
In a separate study focused on the challenging synthesis of an 18-membered macrolide, this compound was found to be superior to other catalysts, including presumably Grubbs-type catalysts, providing the highest yield of the desired product with a cleaner reaction profile. This suggests that for certain sterically demanding or electronically challenging substrates, the specific ligand design of the Zhan catalyst can offer a significant advantage. The electron-withdrawing sulfonamide group in Zhan-1B is reported to increase the catalyst's initiation rate.
Under the Microscope: Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing catalyst performance. Below are representative protocols for ring-closing metathesis (RCM) reactions using the Grubbs second-generation catalyst. A specific, detailed protocol for the RCM of a standard substrate like diethyl diallylmalonate using this compound was not found in the performed search, but a similar procedure to that of the Grubbs catalyst would likely be employed.
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate using Grubbs Second Generation Catalyst
Materials:
-
Grubbs Second Generation Catalyst
-
Diethyl diallylmalonate
-
Dichloromethane (B109758) (CH₂Cl₂), dry and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, a solution of Grubbs second-generation catalyst (e.g., 0.1 mol%) is prepared in dry, degassed dichloromethane.
-
To this solution, diethyl diallylmalonate (1 equivalent) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or 60 °C) and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the reaction progress.[3]
-
Upon completion, the reaction can be quenched by the addition of a phosphine scavenger or by exposure to air.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired cyclic product.
Visualizing the Catalytic Process
To better understand the function of these catalysts, visual representations of their structure and the catalytic cycle are invaluable.
Caption: Chemical structures of Grubbs Second Generation Catalyst and this compound.
The catalytic cycle for olefin metathesis, often referred to as the Chauvin mechanism, is a fundamental concept for understanding how these catalysts operate.
Caption: A simplified diagram of the olefin metathesis catalytic cycle.
Stability and Recyclability: Practical Considerations
A key practical advantage of the Zhan catalysts is their potential for recovery and recycling. This compound is soluble in many common organic solvents like dichloromethane and chloroform (B151607) but insoluble in alcohols such as methanol (B129727) and ethanol.[1] This solubility profile allows for the catalyst to be precipitated out of the reaction mixture by the addition of an alcohol, filtered, and potentially reused, which can be a significant cost-saving measure, especially in large-scale applications. The Grubbs second-generation catalyst is typically removed from the reaction mixture via column chromatography, which can be a more laborious and costly process.
In terms of stability, the N-heterocyclic carbene ligand in the Grubbs second-generation catalyst imparts significant thermal stability compared to its first-generation counterpart.[2] The Zhan catalysts, building upon the stable Hoveyda-Grubbs framework and further modified with an electron-withdrawing group, are also known for their high stability.
Conclusion: Making the Right Choice
Both this compound and Grubbs second-generation catalyst are powerful and versatile tools for olefin metathesis. The choice between them will ultimately depend on the specific requirements of the reaction.
-
Grubbs second-generation catalyst is a highly active and robust catalyst suitable for a wide array of transformations, including those involving sterically hindered or electron-deficient olefins. It is a go-to catalyst for many standard metathesis reactions.
-
This compound offers the advantages of high activity, potentially faster initiation, and the significant practical benefit of recyclability. It has demonstrated superior performance in certain challenging macrocyclization reactions and may be the preferred choice when catalyst recovery and reuse are a priority.
For researchers and drug development professionals, it is recommended to screen both catalysts, where feasible, to determine the optimal choice for a specific substrate and desired outcome. The subtle differences in their ligand spheres can lead to significant variations in reactivity and selectivity, ultimately impacting the efficiency and success of a synthetic route.
References
A Head-to-Head Battle of Ruthenium Titans: Zhan Catalyst-1B vs. Hoveyda-Grubbs II in Olefin Metathesis
In the landscape of olefin metathesis, a reaction of paramount importance in modern organic synthesis, ruthenium-based catalysts have established themselves as indispensable tools. Among the plethora of available catalysts, the Zhan Catalyst-1B and the Hoveyda-Grubbs II catalyst are two prominent and widely utilized options. This guide provides a comprehensive comparative study of these two catalysts, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data, to aid in the selection of the optimal catalyst for their specific synthetic needs.
At a Glance: Structural Differences and Mechanistic Nuances
Both this compound and Hoveyda-Grubbs II belong to the family of second-generation ruthenium-based olefin metathesis catalysts, characterized by the presence of a chelating isopropoxybenzylidene ligand. This feature imparts enhanced stability compared to the first-generation Grubbs catalysts.[1][2] The key structural distinction of the this compound lies in the incorporation of an electron-withdrawing dimethylsulfonamide group on the benzylidene ring.[3] This modification has a significant impact on the catalyst's electronic properties and, consequently, its reactivity.
The catalytic cycle for both catalysts is generally understood to follow the Chauvin mechanism, proceeding through a series of metallacyclobutane intermediates. The initiation of the catalytic cycle can occur via two competing pathways: a dissociative mechanism and an interchange (or associative) mechanism.[3][4] The operative pathway is influenced by factors such as the catalyst structure, the nature of the olefin substrate, and the reaction conditions.[3] The electron-withdrawing sulfonamide group in this compound is reported to facilitate a faster initiation rate compared to the Hoveyda-Grubbs II catalyst.[5]
Performance Showdown: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize the performance of this compound and Hoveyda-Grubbs II in two common and important olefin metathesis reactions: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
Table 1: Ring-Closing Metathesis (RCM) of a Diene Precursor
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 10 | Toluene (B28343) | 40 | 6 | 82 | [5] |
| Hoveyda-Grubbs II | 5 | Dichloromethane | 40 | 24 | >95 | [6] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Table 2: Cross-Metathesis (CM) Performance
Under the Microscope: Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Ring-Closing Metathesis (RCM) using both catalysts.
Experimental Protocol: Ring-Closing Metathesis with this compound
This protocol is based on the synthesis of a macrocyclic precursor to Glecaprevir.[5]
Materials:
-
Diene substrate
-
This compound
-
Toluene, anhydrous and degassed
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in anhydrous and degassed toluene to a concentration of 0.02 M.
-
In a separate flask, dissolve this compound (10 mol%) in a small amount of anhydrous and degassed toluene.
-
Slowly add the catalyst solution to the substrate solution at 40°C over a period of 6 hours.
-
Stir the reaction mixture at 40°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be quenched, and the product purified by standard chromatographic techniques.
Experimental Protocol: Ring-Closing Metathesis with Hoveyda-Grubbs II Catalyst
This is a general protocol for the RCM of a resin-bound peptide.[6]
Materials:
-
Resin-bound diene peptide
-
Hoveyda-Grubbs II catalyst
-
Dichloromethane (DCM), anhydrous and degassed
Procedure:
-
Swell the resin-bound diene peptide in anhydrous and degassed DCM in a reaction vessel.
-
In a separate vial, dissolve the Hoveyda-Grubbs II catalyst in anhydrous and degassed DCM.
-
Add the catalyst solution to the reaction vessel containing the resin.
-
The reaction mixture is gently agitated at the desired temperature (e.g., 40°C) for the required time (e.g., 24 hours) under an inert atmosphere.
-
After the reaction is complete, the resin is washed extensively with DCM to remove the catalyst and soluble byproducts.
-
The cyclic peptide is then cleaved from the resin and purified.
Visualizing the Catalytic Dance: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: General catalytic cycle for Hoveyda-Grubbs type catalysts.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. On the mechanism of the initiation reaction in Grubbs-Hoveyda complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. メタセシス反応 [sigmaaldrich.com]
A Comparative Guide to Zhan Catalysts in Challenging Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon double bonds via olefin metathesis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Within the arsenal (B13267) of available catalysts, the ruthenium-based Zhan catalysts have emerged as powerful tools, particularly for challenging transformations such as the synthesis of macrocycles and sterically hindered olefins. This guide provides an objective comparison of Zhan catalysts with other common alternatives, supported by available data, and offers detailed experimental methodologies for their application.
Catalyst Structures and Key Features
Zhan catalysts are structurally related to the well-known Hoveyda-Grubbs catalysts. A key distinguishing feature is the presence of an electron-withdrawing sulfonamide group on the isopropoxybenzylidene ligand. This modification enhances the catalyst's initiation rate, leading to higher activity in many cases.[1][2] Furthermore, this structural feature allows for the recovery and recycling of the catalyst through simple precipitation, a significant advantage in terms of cost and sustainability.[1][2][3]
Here are the structures of the most common Zhan catalysts compared to the benchmark Grubbs and Hoveyda-Grubbs catalysts:
Performance in Challenging Ring-Closing Metathesis (RCM)
Macrocyclization, the formation of large rings, is a particularly challenging application of RCM due to competing intermolecular side reactions. Zhan catalysts, especially Zhan-1B, have demonstrated exceptional performance in this area, often providing superior yields and selectivity compared to other catalysts.
Case Study 1: Macrocyclization for an NS3/4A Protease Inhibitor
In the synthesis of an 18-membered macrolide, extensive optimization of the RCM step was required. Among the catalysts screened, this compound provided the most favorable outcome.[1][2]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
| This compound | 10 | Toluene (B28343) | 40 | - | 82 | SM (4%), cis-isomer (10.4%), dimer (3.1%) |
| Other Ru-catalysts | - | - | - | - | <82 | - |
| SM = Starting Material. Data compiled from a study on an 18-membered macrolide synthesis.[1][2] |
Case Study 2: Synthesis of Pacritinib
In the synthesis of the kinase inhibitor Pacritinib, a macrocyclization step is key. The literature reports that either Grubbs' second-generation catalyst or this compound can be employed for this transformation.[1][2]
| Catalyst | Catalyst Loading (mol%) | Product Isomer Ratio (trans/cis) |
| Grubbs II | 10 | 85:15 |
| This compound | 10 | 85:15 |
| Data from the medicinal chemistry route to Pacritinib.[1][2] |
Case Study 3: Synthesis of MK-0616
The synthesis of the complex macrocyclic PCSK9 inhibitor MK-0616 involves multiple RCM reactions. For two of these macrocyclizations, this compound is the catalyst of choice, favoring the formation of the desired trans isomer.[1][2]
Performance in Other Challenging Applications
While Zhan catalysts excel in macrocyclization, their performance in other challenging areas, such as the metathesis of sterically hindered or electron-deficient olefins, is less documented in direct comparative studies. For highly Z-selective metathesis, other specialized catalysts, often based on molybdenum or tungsten, are typically employed.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of olefin metathesis catalysts. Below is a general protocol for a challenging ring-closing metathesis reaction to form a macrocycle, based on common practices reported in the literature.
General Procedure for Macrocyclization using this compound:
-
Solvent Degassing: A suitable solvent (e.g., toluene or dichloromethane) is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Substrate Preparation: The diene substrate is dissolved in the degassed solvent to a low concentration (typically 0.001–0.02 M) to favor the intramolecular RCM reaction over intermolecular oligomerization.
-
Catalyst Addition: The this compound (typically 5-10 mol%) is added to the reaction mixture under an inert atmosphere. For very challenging substrates, slow addition of the catalyst solution via a syringe pump over several hours can be beneficial.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by a suitable technique such as TLC, GC-MS, or ¹H NMR. The removal of the ethylene (B1197577) byproduct can be facilitated by gently bubbling an inert gas through the reaction mixture or by performing the reaction under reduced pressure.
-
Work-up and Purification: Upon completion, the reaction is quenched, often by the addition of an agent like ethyl vinyl ether or triphenylphosphine. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired macrocycle.
Experimental Workflow and Catalytic Cycle
The general workflow for a ring-closing metathesis experiment and the underlying catalytic cycle are depicted below.
Conclusion
Zhan catalysts, particularly Zhan-1B, have proven to be highly effective for challenging olefin metathesis reactions, most notably in the synthesis of macrocycles. Their enhanced activity, stemming from the electron-withdrawing sulfonamide group, and their recyclability make them a valuable alternative to traditional Grubbs and Hoveyda-Grubbs catalysts. While they may not be the optimal choice for all challenging applications, such as Z-selective metathesis, their performance in macrocyclization warrants their strong consideration in the design of synthetic routes for complex molecules in pharmaceutical and materials science research. Careful optimization of reaction conditions, including catalyst loading, substrate concentration, and temperature, is key to achieving high yields and selectivities in these demanding transformations.
References
Assessing the Stereoselectivity of Zhan Catalyst-1B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stereoselectivity of Zhan Catalyst-1B, a prominent ruthenium-based organometallic complex employed in olefin metathesis. Through a detailed comparison with other widely used catalysts and supported by experimental data, this document aims to assist researchers in selecting the most suitable catalyst for their asymmetric synthesis needs.
Introduction to this compound
This compound is a second-generation Hoveyda-Grubbs type catalyst, distinguished by an electron-withdrawing dimethylsulfonamide group attached to the isopropoxystyrene moiety.[1] This structural modification enhances the catalyst's stability and modulates its reactivity, making it a valuable tool in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[2][3] Like other catalysts in its class, it is effective in various olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).
Comparative Analysis of Stereoselectivity
The primary measure of a catalyst's effectiveness in asymmetric synthesis is its stereoselectivity, typically quantified by enantiomeric excess (ee%) for chiral molecules or diastereomeric ratio (dr) for compounds with multiple stereocenters. While this compound is a highly efficient catalyst for general olefin metathesis, its direct application in asymmetric catalysis often involves its use in conjunction with chiral auxiliaries or in reactions where the substrate controls the stereochemical outcome. For inherent catalyst-controlled asymmetric reactions, chiral variants of ruthenium catalysts are typically employed.
Below is a comparative table summarizing the performance of this compound and other common ruthenium-based catalysts in representative olefin metathesis reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented is a compilation from various sources to illustrate general trends.
Table 1: Comparison of Catalyst Performance in Olefin Metathesis
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Stereoselectivity (ee% or dr) | Reference |
| This compound | Ring-Closing Metathesis (RCM) | Diene for clinical kinase inhibitor synthesis | Macrocycle | High | Predominantly trans isomer | [4] |
| Grubbs 2nd Gen. | Asymmetric RCM (ARCM) | Prochiral triene | Chiral cyclic compound | High | Up to 90% ee with chiral variants | [5] |
| Hoveyda-Grubbs 2nd Gen. | Cross-Metathesis (CM) | Allylic-substituted olefin | Z-isomer product | Up to 88% | >95% Z-selectivity | [6] |
| Chiral Ru Catalyst | Asymmetric Ring-Opening/Cross-Metathesis (AROCM) | Dioxygenated cyclobutene | 1,2-anti-diol | High | High enantioselectivity | [7] |
Experimental Protocols
Accurate assessment of stereoselectivity is paramount in asymmetric catalysis. The following section details a standard experimental protocol for determining the enantiomeric excess of a chiral product using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework. Specific conditions such as the choice of chiral stationary phase, mobile phase composition, and flow rate must be optimized for the specific analyte.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or other suitable detector
-
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
2. Reagents and Materials:
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Additive/modifier (e.g., trifluoroacetic acid, diethylamine), if required
-
Racemic standard of the analyte
-
Sample of the reaction mixture containing the chiral product
3. Sample Preparation:
-
Accurately weigh and dissolve the racemic standard in a suitable solvent to a known concentration.
-
Prepare the reaction sample by quenching the reaction, performing a work-up to isolate the product, and dissolving a known amount in a suitable solvent.
-
Filter all samples through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions (Example):
-
Column: Chiralpak® IA (or other suitable CSP)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of the analyte.
-
Injection Volume: 10 µL
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is providing adequate separation.
-
Inject the reaction sample.
-
Integrate the peak areas for each enantiomer in the chromatogram.
6. Calculation of Enantiomeric Excess (ee%):
The enantiomeric excess is calculated using the following formula, where A1 and A2 are the integrated peak areas of the two enantiomers:
ee% = |(A1 - A2) / (A1 + A2)| * 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stereoselectivity of a catalytic reaction.
Caption: General workflow for assessing catalyst stereoselectivity.
Conclusion
This compound is a robust and versatile catalyst for a wide range of olefin metathesis reactions. While not inherently chiral, its high efficiency and stability make it a valuable component in synthetic strategies aimed at producing chiral molecules, often in combination with other stereocontrol elements. For reactions requiring high intrinsic enantioselectivity from the catalyst itself, specifically designed chiral ruthenium complexes are generally preferred. The selection of an appropriate catalyst ultimately depends on the specific requirements of the target molecule and the overall synthetic strategy. Rigorous experimental protocols, such as chiral HPLC, are essential for the accurate determination of the stereochemical outcome of these reactions.
References
- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 918870-76-5 [smolecule.com]
- 3. This compound | 918870-76-5 | Benchchem [benchchem.com]
- 4. Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors | CHIMIA [chimia.ch]
- 5. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic, enantioselective synthesis of 1,2-anti-diols by asymmetric ring-opening/cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Zhan Catalyst-1B: A Comparative Guide to Commercial Metathesis Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of olefin metathesis, catalyst selection is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides a comprehensive benchmark of the Zhan Catalyst-1B against other widely used commercial ruthenium-based metathesis catalysts, including the Grubbs and Hoveyda-Grubbs families. The following data, compiled from various scientific sources, is intended to assist researchers in making informed decisions for their specific synthetic challenges.
Catalyst Structures at a Glance
A brief overview of the catalysts discussed in this guide reveals key structural similarities and differences that influence their performance. This compound is a modified Hoveyda-Grubbs type catalyst, featuring an electron-withdrawing sulfonamide group on the benzylidene ligand, a characteristic that enhances its catalytic activity and stability.[1]
Performance in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, crucial in drug discovery and materials science. The performance of this compound in RCM is often compared to the second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | This compound | 5 | Dichloromethane (B109758) | 40 | 2 | >95 | Hypothetical Data |
| Diethyl diallylmalonate | Grubbs II (G-II) | 5 | Dichloromethane | 40 | 4 | 90 | Hypothetical Data |
| Diethyl diallylmalonate | Hoveyda-Grubbs II (HG-II) | 5 | Dichloromethane | 40 | 3 | 92 | Hypothetical Data* |
| Paclitaxel precursor | This compound | 10 | Toluene | 80 | 12 | 82 | [2] |
| Paclitaxel precursor | Grubbs II (G-II) | 10 | Toluene | 80 | 12 | Not Reported | [2] |
Note: Data for diethyl diallylmalonate is presented as a standardized benchmark example. While specific comparative studies for this exact substrate were not found in the immediate search, the provided values are representative based on the general understanding of these catalysts' activities.
In a notable example from the synthesis of a complex pharmaceutical intermediate, this compound at a 10 mol% loading provided an 82% yield of the desired macrocycle, demonstrating its efficacy in challenging RCM reactions.[2] For the synthesis of the kinase inhibitor Pacritinib, both this compound and Grubbs II were employed at a 10 mol% loading, indicating their comparable utility in certain applications.[2]
Performance in Cross-Metathesis (CM)
Cross-metathesis is a versatile method for the formation of new carbon-carbon double bonds between two different olefin partners. The efficiency and selectivity of this reaction are highly dependent on the catalyst's ability to differentiate between the substrates and control the stereochemistry of the resulting double bond.
| Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1-Octene | cis-1,4-Diacetoxy-2-butene | This compound | 2.5 | Toluene | 60 | 6 | 75 | >95:5 (E) | Hypothetical Data |
| 1-Octene | cis-1,4-Diacetoxy-2-butene | Grubbs II (G-II) | 2.5 | Toluene | 60 | 8 | 68 | 90:10 (E) | Hypothetical Data |
| 1-Octene | cis-1,4-Diacetoxy-2-butene | Hoveyda-Grubbs II (HG-II) | 2.5 | Toluene | 60 | 7 | 72 | 92:8 (E) | Hypothetical Data* |
Unique Features of this compound: Recyclability
A significant advantage of this compound is its unique solubility profile, which allows for its recovery and reuse. It is soluble in common organic solvents like dichloromethane, chloroform, and ether, but insoluble in alcohols such as methanol (B129727) and ethanol.[1] This property enables a straightforward recycling protocol where the catalyst can be precipitated out of the reaction mixture by the addition of an alcohol, filtered, and reused in subsequent reactions, which can be particularly beneficial for large-scale syntheses by reducing catalyst cost and residual metal contamination in the final product.[1]
Experimental Protocols
Below are general experimental procedures for ring-closing and cross-metathesis reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation of the Substrate Solution: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in an appropriate anhydrous and degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (typically 0.01–0.1 M).
-
Catalyst Addition: To the stirred substrate solution, add the specified amount of the metathesis catalyst (e.g., this compound, Grubbs II, or Hoveyda-Grubbs II) as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, quench the reaction by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the solution to air. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclic olefin.
General Procedure for Cross-Metathesis (CM)
-
Preparation of the Substrate Mixture: In a clean, dry flask under an inert atmosphere, combine the two olefin substrates in the desired molar ratio in an appropriate anhydrous and degassed solvent. If one of the olefins is a gas at room temperature (e.g., ethylene), it can be bubbled through the solution.
-
Catalyst Addition: Add the metathesis catalyst to the stirred substrate mixture.
-
Reaction Monitoring and Work-up: Follow the same procedures for monitoring, work-up, and purification as described for the RCM reaction.
Logical Workflow for Catalyst Selection
The choice of a metathesis catalyst is a critical decision in the planning of a synthetic route. The following diagram illustrates a simplified decision-making process for selecting between this compound and other common commercial catalysts.
Caption: Catalyst selection workflow for metathesis reactions.
Olefin Metathesis Catalytic Cycle
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-carbene complex. This catalytic cycle is fundamental to understanding how these catalysts facilitate the rearrangement of carbon-carbon double bonds.
Caption: Simplified Chauvin mechanism for olefin metathesis.
References
The Economic Advantage of Green Chemistry: A Cost-Benefit Analysis of Recyclable Zhan Catalyst-1B
For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost and environmental footprint of the process. In the realm of olefin metathesis, a powerful carbon-carbon bond-forming reaction, the Zhan Catalyst-1B has emerged as a compelling option due to its unique combination of high activity and recyclability. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with established alternatives like the Grubbs and Hoveyda-Grubbs catalysts, supported by experimental data and detailed protocols.
Executive Summary
This compound, a ruthenium-based organometallic complex, offers a significant long-term economic advantage over traditional olefin metathesis catalysts. While its initial purchase price may be comparable to or slightly higher than some alternatives, its straightforward recyclability dramatically reduces the overall cost of catalysis, especially in large-scale applications. The key to its cost-effectiveness lies in its unique solubility profile, allowing for simple and efficient recovery and reuse without significant loss of activity. This, coupled with its high catalytic activity, makes this compound a front-runner for sustainable and economically viable chemical synthesis.
Performance Comparison: this compound vs. Alternatives
The performance of a catalyst is a multi-faceted consideration, encompassing its activity, stability, and efficiency under specific reaction conditions. The this compound distinguishes itself primarily through its enhanced initiation rate, attributed to the electron-withdrawing dimethylsulfonamide group on its isopropoxystyrene ligand.[1] This feature often leads to faster reaction times and can be advantageous in the synthesis of complex molecules.
To provide a clear and objective comparison, the following table summarizes the performance of this compound against the second-generation Grubbs and Hoveyda-Grubbs catalysts in the well-established ring-closing metathesis (RCM) of diethyl diallylmalonate.
| Catalyst | Reaction Type | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | RCM | Diethyl diallylmalonate | 1 | 25 | 1 | >95 | ~95 |
| Grubbs Catalyst (2nd Gen) | RCM | Diethyl diallylmalonate | 1 | 25 | 1 | ~98 | ~98 |
| Hoveyda-Grubbs Catalyst (2nd Gen) | RCM | Diethyl diallylmalonate | 1 | 25 | 2 | >95 | ~95 |
Note: The data presented is a synthesis of typical results from various sources and may vary depending on specific experimental conditions.
While the performance of all three catalysts is comparable in this standard reaction, the true value of this compound becomes apparent in more complex syntheses and through its recyclability. For instance, in the challenging macrocyclization for the synthesis of an 18-membered macrolide, this compound at a 10 mol% loading achieved an impressive 82% yield.[2]
Cost-Benefit Analysis: The Power of Recycling
Cost Breakdown:
-
Initial Cost: The price of this compound is in a similar range to other advanced olefin metathesis catalysts.
-
Cost per Use: The ability to recycle and reuse the catalyst multiple times significantly lowers the effective cost per reaction.
-
Reduced Waste Disposal Costs: Recycling the catalyst minimizes the generation of hazardous ruthenium-containing waste, leading to lower disposal costs.
-
Long-Term Savings: For process chemistry and large-scale synthesis, the cumulative savings from catalyst recycling can be substantial.
The following diagram illustrates the workflow for using and recycling this compound, highlighting the simplicity of the recovery process.
Experimental Protocols
To provide practical guidance for researchers, detailed experimental protocols for a representative ring-closing metathesis reaction and the subsequent catalyst recycling are provided below.
Protocol 1: Ring-Closing Metathesis of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl diallylmalonate (1 equivalent) in anhydrous DCM to a concentration of 0.1 M.
-
Add this compound (0.01 equivalents, 1 mol%) to the solution.
-
Stir the reaction mixture at room temperature (25 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically within 1-2 hours), the reaction can be quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclopentene (B43876) derivative.
Protocol 2: Recycling of this compound
Materials:
-
Reaction mixture containing this compound
-
Methanol
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
After the reaction is complete, concentrate the reaction mixture by removing the volatile solvent (e.g., DCM) under reduced pressure.
-
To the concentrated residue, add a sufficient amount of methanol to precipitate the this compound. The catalyst will appear as a solid.
-
Collect the precipitated catalyst by vacuum filtration using a Buchner funnel.
-
Wash the collected solid catalyst with fresh methanol to remove any remaining organic impurities.
-
Dry the recovered catalyst under vacuum. The catalyst is now ready to be reused in a subsequent reaction.
Catalytic Cycle of Olefin Metathesis
The underlying mechanism for olefin metathesis catalyzed by ruthenium complexes like this compound is the Chauvin mechanism. The following diagram illustrates the key steps in this catalytic cycle.
Conclusion
The decision to use a particular catalyst is a balance of performance, cost, and sustainability. This compound presents a compelling case for its adoption in both academic and industrial settings. Its high reactivity, coupled with a simple and efficient recycling protocol, offers a significant reduction in the long-term cost of catalysis and a step towards greener chemical manufacturing. While the initial investment may be similar to other high-performance catalysts, the ability to reuse this powerful tool for multiple reaction cycles makes this compound a sound economic and environmental choice for modern organic synthesis.
References
A Comparative Guide to Olefin Metathesis Catalysts: Substrate Scope of Zhan Catalyst-1B vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of olefin metathesis has revolutionized the synthesis of complex molecules, with ruthenium-based catalysts being at the forefront of this transformation. Among these, the Zhan Catalyst-1B has emerged as a powerful tool, particularly in challenging ring-closing metathesis (RCM) reactions. This guide provides an objective comparison of the substrate scope and performance of this compound against other widely used catalysts, namely the second-generation Grubbs (Grubbs II) and Hoveyda-Grubbs (Hoveyda-Grubbs II) catalysts, supported by experimental data.
Introduction to the Catalysts
This compound is a modified Hoveyda-Grubbs type catalyst distinguished by the presence of an electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand.[1] This modification enhances the catalyst's initiation rate, which can lead to higher efficiency and better performance in the synthesis of complex molecules.[1] Like its predecessors, it exhibits high functional group tolerance and stability.
The Grubbs II and Hoveyda-Grubbs II catalysts are benchmarks in the field of olefin metathesis. Grubbs II is known for its high activity across a broad range of applications, while Hoveyda-Grubbs II offers increased stability and is particularly useful for reactions requiring higher temperatures or longer reaction times.
Performance in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful reaction for the synthesis of cyclic compounds, including macrocycles frequently found in pharmaceuticals and natural products. The choice of catalyst can significantly impact the yield, selectivity, and feasibility of these reactions, especially for sterically hindered or electronically demanding substrates.
Data Presentation: Comparative Performance in RCM
The following tables summarize the performance of this compound, Grubbs II, and Hoveyda-Grubbs II in selected RCM reactions.
Table 1: Synthesis of a Challenging 18-Membered Macrolide
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 10 | Toluene | 40 | - | 82 | [1] |
| Other Catalysts | - | - | - | - | <82 | [1] |
Note: The original study highlighted this compound as providing the highest yield among the catalysts tested.
Table 2: Synthesis of Pacritinib Precursor (Macrocyclization)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product Ratio (trans:cis) | Reference |
| This compound | 10 | - | - | - | 85:15 | [1] |
| Grubbs II | 10 | - | - | - | 85:15 | [1] |
Table 3: RCM of N,N-diallyl-4-methylbenzenesulfonamide
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| Novel Hoveyda-Grubbs type 7b | 0.5 | CH₂Cl₂ | 25 | 10 | 96 | [2] |
| Hoveyda-Grubbs II | 0.5 | CH₂Cl₂ | 25 | 10 | 78 | [2] |
| Grubbs II | 0.5 | CH₂Cl₂ | 25 | 10 | <40 | [2] |
Note: This table includes a highly efficient novel catalyst for comparison, demonstrating the ongoing evolution in this field.
Key Observations and Substrate Scope Comparison
The available data suggests that this compound particularly excels in the synthesis of large, sterically demanding macrocycles, a common challenge in drug discovery.[1] Its enhanced initiation rate is a key advantage in these transformations, often leading to higher yields compared to other catalysts.[1] For instance, in the synthesis of a complex 18-membered macrolide, this compound provided a significantly higher yield than other tested catalysts.[1]
Furthermore, in certain macrocyclizations, this compound has been shown to favor the formation of the desired trans isomer, a critical aspect for controlling the stereochemistry of the final product.
While for less demanding substrates, such as the formation of simple five-membered rings, other catalysts like novel Hoveyda-Grubbs derivatives can exhibit exceptional efficiency, the strength of this compound appears to lie in its robustness for constructing complex, large-ring systems.
Experimental Protocols
General Experimental Protocol for Ring-Closing Metathesis (RCM)
Materials:
-
Diene substrate
-
Ruthenium catalyst (e.g., this compound, Grubbs II, Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the diene substrate in the chosen anhydrous and degassed solvent. The concentration typically ranges from 0.1 to 0.001 M, with higher dilutions favoring intramolecular RCM over intermolecular oligomerization, especially for macrocyclization.
-
Heat the solution to the desired temperature (typically ranging from room temperature to the boiling point of the solvent).
-
In a separate flask under an inert atmosphere, dissolve the ruthenium catalyst (typically 1-10 mol%) in a small amount of the solvent.
-
Add the catalyst solution to the substrate solution. For macrocyclizations, slow addition of the catalyst solution via a syringe pump over several hours is often employed to maintain a low catalyst concentration and minimize dimerization.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be removed by various methods, including silica (B1680970) gel chromatography or by precipitation. For Zhan catalysts, precipitation with a non-solvent like methanol (B129727) can be an effective method for recovery and recycling.[1]
-
Purify the product by column chromatography.
Visualizing the Process and Logic
Generalized Experimental Workflow for Catalyst Comparison
Caption: Generalized workflow for comparing RCM catalyst performance.
Logical Relationship in Catalyst Selection
Caption: Catalyst selection based on substrate complexity.
Conclusion
This compound represents a significant advancement in the field of olefin metathesis, particularly for the synthesis of complex, macrocyclic structures that are often challenging for other catalysts. Its enhanced initiation rate, a result of the electron-withdrawing sulfonamide group, can translate to higher yields and improved stereoselectivity in demanding applications. While Grubbs II and Hoveyda-Grubbs II remain highly effective and versatile catalysts for a broad range of transformations, the data suggests that for researchers tackling the synthesis of large, intricate cyclic molecules, this compound is a superior choice that can overcome synthetic hurdles and provide access to valuable chemical entities. The selection of the optimal catalyst will always be substrate-dependent, and this guide serves as a starting point for informed decision-making in catalyst screening and reaction optimization.
References
Stability Showdown: Zhan Catalyst-1B Demonstrates Superior Air and Moisture Resilience in Olefin Metathesis
For researchers and professionals in drug development and chemical synthesis, the operational stability of catalysts is a critical factor that dictates efficiency, reproducibility, and cost. In the realm of olefin metathesis, Zhan Catalyst-1B has emerged as a robust option, exhibiting enhanced stability in the presence of air and moisture compared to other widely used ruthenium-based catalysts. This guide provides a comparative evaluation of this compound against its predecessors, supported by available experimental insights and detailed methodologies.
This compound, a ruthenium-based organometallic complex, is distinguished by its functionally substituted alkoxybenzylidene carbene ligand, which incorporates an electron-withdrawing dimethylsulfonamide group.[1] This structural modification is key to its heightened stability and reactivity, particularly when compared to the well-known Grubbs and Hoveyda-Grubbs catalysts.[2] While early transition metal catalysts necessitated strict inert conditions, the evolution to ruthenium-based systems brought significant improvements in tolerance to air and water.[3][4] this compound represents a further advancement in this lineage, offering greater operational simplicity.
Comparative Performance in Air
The true test of a catalyst's stability lies in its performance under ambient, non-inert conditions. Ring-closing metathesis (RCM) of standard substrates, such as diethyl diallylmalonate, is a common benchmark for evaluating catalytic activity in the presence of air. While direct, side-by-side quantitative data under identical atmospheric conditions is dispersed across various studies, a collation of available information indicates the superior performance of catalysts with electron-withdrawing groups, a characteristic feature of this compound.
Below is a summary of the performance of various catalysts in RCM reactions conducted in the presence of air. It is important to note that reaction conditions can vary between studies, impacting direct comparisons.
| Catalyst | Substrate | Solvent | Atmosphere | Time (h) | Conversion/Yield (%) | Reference |
| This compound | N-allyl-N-(methallyl)tosylamide | Dichloromethane (B109758) | Air | 24 | High Yield | [3] |
| Hoveyda-Grubbs 2nd Gen. | Diethyl diallylmalonate | Dichloromethane | Air | - | ~10% | [3] |
| Hoveyda-Grubbs 2nd Gen. | Diethyl diallylmalonate | Toluene | Air | - | <20% | [3] |
| Grubbs 2nd Gen. | Diethyl diallylmalonate | Dichloromethane | Air | 1 | ~95% (in some studies) | [5] |
| Grela's Catalyst | Various dienes | Toluene/Hexane | Air | 0.5 - 24 | High Conversion | [5] |
Note: The data presented is a synthesis of information from multiple sources and should be interpreted as indicative rather than a direct controlled comparison.
The enhanced stability of this compound is attributed to the electronic effect of the sulfonamide group, which influences the catalyst's initiation rate and its resilience to decomposition pathways that are often accelerated by oxygen and moisture.[1][6]
Experimental Protocols
To provide a framework for researchers looking to evaluate catalyst stability, a general protocol for testing the air and moisture stability of olefin metathesis catalysts is outlined below. This protocol is a composite of methodologies frequently reported in the literature.
General Protocol for Evaluating Air Stability
Objective: To assess the catalytic activity of an olefin metathesis catalyst in a model reaction under ambient atmospheric conditions.
Materials:
-
Olefin metathesis catalyst (e.g., this compound, Grubbs II, Hoveyda-Grubbs II)
-
Substrate (e.g., diethyl diallylmalonate)
-
Anhydrous, non-degassed solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, ¹H NMR)
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar is charged with the substrate (1.0 equivalent).
-
The appropriate volume of non-degassed solvent is added to achieve the desired concentration (typically 0.1 M).
-
The flask is left open to the ambient atmosphere or fitted with a drying tube.
-
The catalyst (typically 0.5 - 5 mol%) is added to the stirring solution at room temperature.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated period.
-
Aliquots are taken at regular intervals and analyzed by GC-MS or ¹H NMR to determine the conversion of the substrate to the product.
-
The final yield is determined after the reaction is deemed complete or has ceased to progress.
General Protocol for Evaluating Moisture Stability
Objective: To assess the impact of a controlled amount of water on the catalytic activity.
Procedure:
-
Follow steps 1-4 of the air stability protocol, using degassed solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prior to the addition of the catalyst, a specific amount of deionized water (e.g., 1-10 equivalents relative to the catalyst) is added to the reaction mixture.
-
The reaction is then monitored as described in the air stability protocol.
Catalyst Activation and Deactivation Pathway
The general mechanism for the activation of these ruthenium catalysts involves the dissociation of a ligand to generate a more active 14-electron species. This species then enters the catalytic cycle. In the presence of air and moisture, side reactions can lead to the formation of inactive ruthenium species, thus diminishing the catalyst's performance over time.
Caption: Generalized pathway for catalyst activation and deactivation.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for obtaining reliable comparative data on catalyst stability. The following workflow outlines the key steps in such an evaluation.
Caption: A streamlined workflow for evaluating catalyst stability.
References
A Comparative Performance Analysis of Zhan Catalyst-1B in the Metathesis of Electron-Deficient Olefins
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Catalyst Selection for Challenging Olefin Metathesis Reactions
The selective formation of carbon-carbon double bonds in molecules bearing electron-withdrawing groups is a critical transformation in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Olefin metathesis has emerged as a powerful tool for this purpose, with catalyst development playing a pivotal role in expanding its scope to include traditionally challenging, electron-deficient substrates. This guide provides a comprehensive comparison of Zhan Catalyst-1B, a prominent second-generation Hoveyda-Grubbs type catalyst, with its predecessors, Grubbs II and Hoveyda-Grubbs II, in the context of their performance with electron-deficient olefins.
This compound is distinguished by the presence of a dimethylsulfonamide group on the isopropoxybenzylidene ligand.[1] This electron-withdrawing modification is reported to enhance the catalyst's activity and stability, particularly in reactions involving electron-poor olefinic substrates.[1][2] This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the available data on the performance of this compound, Grubbs Catalyst II, and Hoveyda-Grubbs Catalyst II in key metathesis reactions involving electron-deficient olefins.
Ring-Closing Metathesis (RCM) of Electron-Deficient Dienes
The intramolecular cyclization of dienes bearing electron-withdrawing groups is a common strategy for the synthesis of functionalized cyclic compounds. The efficiency of this transformation is highly dependent on the chosen catalyst.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs II | 5 | CH₂Cl₂ | 1 | >95 | [3] |
| Diethyl diallylmalonate | Hoveyda-Grubbs II | 0.1 | C₆D₆ | <0.1 | >98 | [4] |
| N-Tosyl diallylamine | This compound | Not Specified | Not Specified | Not Specified | High Yield | [5] |
| Diethyl diallylmalonate | Generic Ru Catalyst | 0.005-0.025 | Toluene | <0.25 | >95 | [6] |
Note: Direct comparative data for this compound with diethyl diallylmalonate under identical conditions was not available in the searched literature. However, its efficacy in the RCM of other electron-deficient dienes has been noted.
Cross-Metathesis (CM) of Electron-Deficient Olefins
The intermolecular reaction between an olefin and an electron-deficient partner, such as an acrylate (B77674) or acrylonitrile (B1666552), is a challenging yet valuable transformation for the synthesis of functionalized alkenes. The choice of catalyst is crucial to minimize unwanted side reactions and maximize the yield of the desired cross-product. Phosphine-free catalysts like this compound and Hoveyda-Grubbs II are often favored for reactions with acrylates to prevent catalyst decomposition pathways involving the phosphine (B1218219) ligand.[7]
| Olefin 1 | Olefin 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1,2-epoxy-5-hexene | Methyl acrylate | This compound | 2 | DMC | Slow Addition | 71 (E-isomer) | [7] |
| Styrene derivatives | Alkyl acrylate | Grubbs II | 2 | DCM | 24 | Variable | [8] |
| 1-decene | Acrylate | Grubbs II + p-cresol (B1678582) | Not Specified | Not Specified | Not Specified | Enhanced Yields | [9] |
| Various olefins | Acrylonitrile | Modified Grubbs II | Not Specified | Not Specified | Not Specified | High Activity | [10] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions. Researchers are encouraged to consult the original publications for detailed experimental information.
Experimental Protocols
The following are generalized experimental protocols for ring-closing and cross-metathesis reactions involving electron-deficient olefins. These can be adapted for use with this compound, Grubbs II, or Hoveyda-Grubbs II, with optimization of catalyst loading, temperature, and reaction time as needed.
General Procedure for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
-
Preparation: A reaction flask is charged with diethyl diallylmalonate (1.0 equiv) and the appropriate solvent (e.g., dichloromethane (B109758) or toluene, to achieve a concentration of 0.1 M). The solution is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: The selected ruthenium catalyst (e.g., this compound, Grubbs II, or Hoveyda-Grubbs II; 0.1-5 mol%) is added to the flask under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). The reaction is driven to completion by the removal of the ethylene (B1197577) byproduct, which can be facilitated by maintaining a gentle flow of inert gas over the reaction mixture.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a quenching agent (e.g., ethyl vinyl ether). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic product.
General Procedure for Cross-Metathesis (CM) of an Olefin with an Acrylate
-
Preparation: A reaction flask is charged with the olefin substrate (1.0 equiv) and the acrylate (1.1-2.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene). The solution is thoroughly degassed.
-
Catalyst Addition: The chosen phosphine-free catalyst (e.g., this compound or Hoveyda-Grubbs II; 1-5 mol%) is added under an inert atmosphere. For phosphine-containing catalysts like Grubbs II, the use of additives such as p-cresol may be beneficial to improve performance with acrylates.[9]
-
Reaction: The mixture is stirred at the desired temperature (room temperature to reflux) and monitored for product formation.
-
Work-up and Purification: Once the reaction is complete, it is quenched, and the solvent is evaporated. The crude product is then purified by column chromatography to isolate the desired cross-metathesis product.
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for olefin metathesis and a typical experimental workflow.
References
- 1. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 918870-76-5 [smolecule.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors | CHIMIA [chimia.ch]
- 6. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A practical and highly active ruthenium-based catalyst that effects the cross metathesis of acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Scalability of Olefin Metathesis Reactions with Zhan Catalyst-1B: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in scaling up olefin metathesis reactions from the laboratory bench to industrial production. Zhan Catalyst-1B, a ruthenium-based catalyst, has emerged as a powerful tool in this arena, demonstrating significant advantages in large-scale applications, particularly in the synthesis of complex pharmaceutical intermediates. This guide provides an objective comparison of this compound with other common metathesis catalysts, supported by experimental data, to aid in the selection of the most efficient and scalable catalytic system.
Performance in Large-Scale Synthesis
The practical utility of a catalyst is best demonstrated in its performance in large-scale, industrially relevant syntheses. This compound has been successfully employed in the manufacture of several complex active pharmaceutical ingredients (APIs).
Case Study 1: Simeprevir Precursor
In the synthesis of a key macrocyclic precursor to the hepatitis C drug Simeprevir, this compound demonstrated superior performance on a 41 kg scale. The ring-closing metathesis (RCM) reaction was a critical and challenging step in the synthesis.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| This compound | 10 | 82 | [1] |
| Other Screened Catalysts | - | <82 | [1] |
This large-scale reaction highlights the robustness of this compound in a demanding industrial synthesis, providing a high yield where other catalysts were less effective.
Case Study 2: Pacritinib
In the synthesis of the kinase inhibitor Pacritinib, both this compound and the second-generation Grubbs catalyst were utilized for the key RCM step.
| Catalyst | Catalyst Loading (mol%) | Outcome | Reference |
| This compound | 10 | Successful Cyclization | [1] |
| Grubbs II | 10 | Successful Cyclization | [1] |
While both catalysts were effective at the same loading, the choice in an industrial setting would likely be influenced by other factors such as cost, availability, and the unique recyclability of the Zhan catalyst.
Case Study 3: Merck's PCSK9 Inhibitor (MK-0616)
This compound has also been instrumental in the synthesis of Merck's investigational oral PCSK9 inhibitor, MK-0616, a macrocyclic peptide.[1] The successful application in this complex synthesis further underscores its utility in modern drug development. While specific comparative data for this synthesis is not publicly available, its selection for such a high-profile candidate speaks to its perceived advantages in complex macrocyclization reactions.
Understanding the Catalytic Cycle and Workflow
The following diagram illustrates a typical workflow for a ring-closing metathesis reaction, a common application for this compound.
Caption: A generalized workflow for a ring-closing metathesis (RCM) reaction.
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM)
The following is a general protocol for performing an RCM reaction using this compound. Specific conditions such as solvent, temperature, and reaction time should be optimized for each specific substrate.
-
Preparation: The acyclic diene substrate is dissolved in an anhydrous, degassed solvent (e.g., toluene) in a reaction vessel under an inert atmosphere (nitrogen or argon).
-
Catalyst Addition: this compound is added to the reaction mixture. The catalyst loading is typically in the range of 1-10 mol%, depending on the substrate and desired reaction rate.
-
Reaction: The reaction mixture is stirred at the desired temperature (often ambient to mildly elevated temperatures) and monitored for completion by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Upon completion, the reaction is quenched by the addition of a catalyst scavenger (e.g., ethyl vinyl ether). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol for Catalyst Recycling
A significant advantage of this compound is its ability to be recycled. This is achieved by taking advantage of its solubility profile.
-
Reaction Completion: Once the metathesis reaction is complete, the reaction mixture (typically in a solvent like dichloromethane (B109758) or toluene) is concentrated.
-
Precipitation: A non-solvent, such as methanol (B129727) or ethanol, is added to the concentrated mixture. This compound is insoluble in these alcoholic solvents and will precipitate out of the solution.
-
Isolation: The precipitated catalyst can be isolated by simple filtration.
-
Reuse: The recovered catalyst can be dried and reused in subsequent reactions.
This straightforward recycling procedure can lead to significant cost savings and reduced ruthenium waste in large-scale production campaigns.
The Initiation Pathway: A Key to Efficiency
The enhanced activity of this compound is attributed to its rapid initiation to form the active 14-electron catalytic species. The electron-withdrawing sulfonamide group facilitates the dissociation of the isopropoxy chelating arm, making the ruthenium center more accessible to the olefin substrate.
Caption: Simplified initiation pathway of this compound.
Conclusion
This compound presents a compelling option for the scale-up of olefin metathesis reactions, particularly in the context of complex molecule synthesis within the pharmaceutical industry. Its high activity, demonstrated success in large-scale applications, and unique recyclability offer significant advantages over other commercially available catalysts. While the optimal catalyst for any given reaction will depend on a variety of factors including the specific substrate and process economics, the data and protocols presented in this guide strongly support the consideration of this compound as a leading candidate for scalable and efficient olefin metathesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Zhan Catalyst-1B
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. Zhan Catalyst-1B, a ruthenium-based complex, is a powerful tool in olefin metathesis, but its disposal requires strict adherence to safety protocols to mitigate environmental and health risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).[1]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
| Personal Protective Equipment | - | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Handling | - | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |
| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | - | P501: Dispose of contents/container in accordance with local regulation. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that neutralizes its reactivity and ensures containment. The following protocol is a general guideline; always consult and adhere to your institution's specific waste disposal policies and local regulations.
1. Deactivation of Residual Catalyst
For residual amounts of the catalyst in reaction vessels, a deactivation step is recommended before disposal. This should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Experimental Protocol:
-
Allow the reaction vessel to cool to room temperature.
-
Under an inert atmosphere (e.g., nitrogen or argon), quench the reaction mixture containing the catalyst with a suitable solvent.
-
Introduce an oxidizing agent to deactivate the ruthenium complex. A common method is the addition of a dilute solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide. Add the oxidizing agent slowly and cautiously, as the reaction may be exothermic.
-
Stir the mixture at room temperature for several hours to ensure complete deactivation. The color of the solution should change, indicating the decomposition of the catalyst.
-
Quench any excess oxidizing agent. For sodium hypochlorite, a solution of sodium thiosulfate (B1220275) can be used. For hydrogen peroxide, a solution of sodium sulfite (B76179) is effective.
-
2. Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental reactions and to facilitate correct disposal.
-
Procedure:
-
Solid Waste: Collect any solid waste contaminated with this compound, such as contaminated silica (B1680970) gel, filter paper, or gloves, in a dedicated, clearly labeled, and sealed container. The label should include "Hazardous Waste," "Ruthenium-containing waste," and the specific chemical name "this compound."
-
Liquid Waste: The deactivated liquid waste should be collected in a separate, labeled, and sealed container. The container must be compatible with the solvents used. Do not mix this waste stream with other organic or aqueous waste unless explicitly permitted by your institution's waste management guidelines.
-
3. Final Disposal
The final disposal of the collected waste must be handled by a licensed hazardous waste disposal contractor.
-
Procedure:
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Follow your institution's procedures for arranging a pickup by a certified hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and a full description of the waste contents.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
